molecular formula C6H11NaO4 B139305 2,4-Dihydroxy-3,3-dimethyl-butanoic acid CAS No. 1902-01-8

2,4-Dihydroxy-3,3-dimethyl-butanoic acid

Cat. No.: B139305
CAS No.: 1902-01-8
M. Wt: 170.14 g/mol
InChI Key: XTIMSSMEPPKSQD-UHFFFAOYSA-M
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Description

2,4-Dihydroxy-3,3-dimethyl-butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NaO4 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,4-dihydroxy-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O4.Na/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIMSSMEPPKSQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334996
Record name 2,4-Dihydroxy-3,3-dimethylbutanoic acid sodium salt (1:1)
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Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1902-01-8
Record name Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, monosodium salt
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Record name 2,4-Dihydroxy-3,3-dimethylbutanoic acid sodium salt (1:1)
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Record name sodium 2,4-dihydroxy-3,3-dimethylbutanoate
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Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dihydroxy-3,3-dimethylbutanoic Acid (Pantoic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dihydroxy-3,3-dimethylbutanoic acid, more commonly known as pantoic acid, is a crucial chiral molecule that serves as a key precursor in the biosynthesis of pantothenic acid (Vitamin B5). As a fundamental component of Coenzyme A (CoA) and acyl carrier proteins (ACP), pantoic acid is integral to numerous metabolic processes, including the synthesis and degradation of fatty acids and the metabolism of carbohydrates and amino acids. This technical guide provides a comprehensive overview of pantoic acid, including its physicochemical properties, detailed synthesis and purification protocols, its central role in the pantothenate and CoA biosynthetic pathway, and validated analytical and enzymatic assay methodologies. This document is intended to be a valuable resource for researchers in biochemistry, microbiology, and drug development who are investigating this essential metabolic pathway.

Physicochemical Properties of 2,4-Dihydroxy-3,3-dimethylbutanoic Acid

Pantoic acid is a dihydroxy monocarboxylic acid.[1] The biologically active form is the D-(-)-enantiomer. Below is a summary of its key physicochemical properties.

PropertyValueReference(s)
Chemical Formula C₆H₁₂O₄[2]
Molecular Weight 148.16 g/mol [3]
CAS Number 470-29-1 (for the racemic mixture)[1]
Appearance White crystalline solid
Melting Point 124 °C
pKa 3.73 ± 0.27 (Predicted)
Solubility Soluble in water

Biosynthesis of Pantoic Acid and Pantothenic Acid

Pantoic acid is an essential intermediate in the de novo synthesis of pantothenic acid in bacteria, fungi, and plants.[4] This pathway is a validated target for the development of novel antimicrobial agents, as mammals obtain pantothenic acid from their diet.[5] The biosynthetic pathway involves three key enzymatic steps to produce pantothenic acid from α-ketoisovalerate and aspartate.

The biosynthesis of pantoic acid begins with the conversion of α-ketoisovalerate, an intermediate in valine biosynthesis.[4] This process is catalyzed by two key enzymes: ketopantoate hydroxymethyltransferase (KPHMT) and ketopantoate reductase (KPR).

Pantothenate Biosynthesis Pathway

Pantothenate_Biosynthesis cluster_pantoate Pantoate Synthesis cluster_beta_alanine β-Alanine Synthesis AKIV α-Ketoisovalerate KP Ketopantoate AKIV->KP Ketopantoate Hydroxymethyltransferase (panB) Pantoate D-Pantoate KP->Pantoate Ketopantoate Reductase (panE) Pantothenate Pantothenate (Vitamin B5) Pantoate->Pantothenate Aspartate Aspartate BetaAlanine β-Alanine Aspartate->BetaAlanine Aspartate-1-decarboxylase (panD) BetaAlanine->Pantothenate Pantothenate Synthetase (panC)

Figure 1: Overview of the pantothenate biosynthesis pathway.
Enzyme Kinetics

The enzymes involved in the biosynthesis of pantoic acid and its conversion to pantothenate have been kinetically characterized, particularly in microbial systems.

EnzymeOrganismSubstrate(s)Kₘ (mM)kcat (s⁻¹)Kinetic MechanismReference(s)
Ketopantoate Hydroxymethyltransferase (KPHMT) E. coliα-Ketoisovalerate1.1-Reversible
5,10-Methylenetetrahydrofolate0.18-
Formaldehyde5.9-
Ketopantoate0.16-
Ketopantoate Reductase (KPR) E. coliKetopantoate0.06040Ordered Sequential[6]
NADPH0.020[6]
Pantothenate Synthetase (PS) M. tuberculosisD-Pantoate0.133.4Bi Uni Uni Bi Ping Pong
β-Alanine0.8
ATP2.6

Experimental Protocols

Synthesis and Purification of D-Pantoic Acid

A common laboratory-scale synthesis of D-pantoic acid involves the enzymatic hydrolysis of DL-pantolactone.

Materials:

  • DL-Pantolactone

  • Fungal strain with lactonohydrolase activity (e.g., Fusarium oxysporum)

  • Phosphate buffer (pH 7.0)

  • Ion-exchange resin

  • Standard laboratory glassware and equipment

Protocol:

  • Prepare a suspension of Fusarium oxysporum cells in a phosphate buffer (pH 7.0).

  • Add DL-pantolactone to the cell suspension to a final concentration of 700 g/L.

  • Incubate the mixture at 30°C for 24 hours with gentle agitation.[7]

  • Monitor the reaction progress by HPLC to confirm the hydrolysis of D-pantolactone to D-pantoic acid, while the L-isomer remains largely unchanged.[7]

  • After the reaction is complete, separate the cells from the supernatant by centrifugation.

  • Purify the D-pantoic acid from the supernatant using ion-exchange chromatography.[7]

  • Elute the D-pantoic acid and collect the corresponding fractions.

  • Lyophilize the purified fractions to obtain D-pantoic acid as a solid.

Pantoic_Acid_Synthesis_Workflow Start Start: DL-Pantolactone Enzymatic_Hydrolysis Enzymatic Hydrolysis (Fusarium oxysporum, pH 7, 30°C) Start->Enzymatic_Hydrolysis Separation Cell Separation (Centrifugation) Enzymatic_Hydrolysis->Separation Purification Purification (Ion-Exchange Chromatography) Separation->Purification Lyophilization Lyophilization Purification->Lyophilization End End: D-Pantoic Acid Lyophilization->End

Figure 2: Workflow for the synthesis and purification of D-Pantoic Acid.
Analytical Methods

This method is suitable for the quantitative analysis of pantothenic acid in various samples, including pharmaceutical preparations and biological matrices.

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[8]

  • Mobile Phase: Acetonitrile and potassium dihydrogen phosphate solution (pH adjusted to 2.5 with phosphoric acid)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at 204 nm[8]

  • Internal Standard: Ampicillin can be used.[8]

Sample Preparation (for solid samples like tablets):

  • Weigh and powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to about 5.0 mg of calcium pantothenate.

  • Dissolve the powder in deionized water and bring the volume to 50.0 mL.

  • Stir and filter the solution. The clear filtrate is the sample stock solution.

  • Prepare the final sample solution by diluting the stock solution with the mobile phase and adding the internal standard.

Calibration: Prepare a series of standard solutions of calcium pantothenate of known concentrations (e.g., 10-50 µg/mL).[8] Plot the peak area ratio of calcium pantothenate to the internal standard against the concentration to generate a calibration curve.

This assay relies on the growth of Lactobacillus plantarum ATCC 8014, which is dependent on the concentration of pantothenic acid in the medium.

Materials:

  • Lactobacillus plantarum ATCC 8014

  • Pantothenate Assay Medium (commercially available)

  • Calcium Pantothenate standard

  • Sterile test tubes, saline, and spectrophotometer

Protocol:

  • Inoculum Preparation:

    • Subculture L. plantarum from a stock culture into a sterile pantothenate assay medium supplemented with a low concentration of pantothenate (e.g., 0.02 µg/mL).[9]

    • Incubate for 18-24 hours at 35-37°C.[9]

    • Centrifuge the cells, wash them three times with sterile 0.85% saline, and resuspend in saline to a specific turbidity (e.g., 40-45% transmittance at 660 nm).[9]

  • Assay Procedure:

    • Prepare a series of sterile test tubes containing 5 mL of single-strength Pantothenate Assay Medium.

    • Add increasing amounts of the calcium pantothenate standard solution to create a standard curve (e.g., 0.0 to 0.10 µg per 10 mL tube).[9]

    • Add appropriate dilutions of the test sample to other tubes.

    • Adjust the volume of each tube to 10 mL with purified water.

    • Autoclave the tubes at 121°C for 10 minutes.

    • After cooling, inoculate each tube (except for the uninoculated blank) with one drop of the prepared inoculum.

    • Incubate all tubes at 35-37°C for 18-24 hours.[9]

  • Measurement:

    • Measure the turbidity of each tube using a spectrophotometer at 660 nm.

    • Plot the turbidity (or absorbance) of the standards against their concentration to create a standard curve.

    • Determine the pantothenic acid concentration in the sample by interpolating its turbidity value on the standard curve.

Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Inoculum (L. plantarum) Inoculation Inoculate Tubes Inoculum->Inoculation Media Prepare Assay Tubes (Standards & Samples) Media->Inoculation Incubation Incubate (18-24h, 37°C) Inoculation->Incubation Measurement Measure Turbidity (Spectrophotometer, 660 nm) Incubation->Measurement Calculation Calculate Concentration (Standard Curve) Measurement->Calculation

Figure 3: Workflow for the microbiological assay of pantothenic acid.
Enzymatic Assays

The activity of KPR is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Reaction Mixture (in a 1 mL cuvette):

  • 100 mM HEPES buffer, pH 7.5

  • 100 µM NADPH

  • 1 mM Sodium Ketopantoate

  • Purified Ketopantoate Reductase enzyme

Protocol:

  • Prepare the reaction mixture without the enzyme in a cuvette.

  • Incubate the mixture at 25°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding a small volume of the purified KPR enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the enzyme activity.

The activity of PS can be measured using a coupled enzyme assay that links the production of AMP to the oxidation of NADH.

Coupled Enzyme System:

  • Myokinase

  • Pyruvate Kinase

  • Lactate Dehydrogenase

Reaction Mixture:

  • Buffer (e.g., 100 mM Tris-HCl, pH 9)

  • 20 mM D-Pantoate

  • 10 mM β-Alanine

  • 20 mM ATP

  • 10 mM MgCl₂

  • Phosphoenolpyruvate

  • NADH

  • Coupling enzymes

  • Purified Pantothenate Synthetase

Protocol:

  • Combine all reagents except the PS enzyme in a cuvette.

  • Incubate at room temperature to allow the system to equilibrate.

  • Initiate the reaction by adding the PS enzyme.

  • Monitor the decrease in absorbance at 340 nm, which is coupled to the formation of AMP.[10]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy of Pantothenic Acid

The following are typical chemical shifts observed in the ¹H and ¹³C NMR spectra of pantothenic acid in D₂O at pH 7.4.

¹H NMR (D₂O, pH 7.4):

  • δ 0.88 (s, 3H)

  • δ 0.92 (s, 3H)

  • δ 2.41 (t, 2H)

  • δ 3.40-3.52 (m, 4H)

  • δ 3.97 (s, 1H)

¹³C NMR (D₂O, pH 7.4):

  • δ 21.87

  • δ 23.27

  • δ 38.88

  • δ 39.41

  • δ 41.31

  • δ 71.13

  • δ 78.49

  • δ 177.66

  • δ 183.04

Fourier-Transform Infrared (FTIR) Spectroscopy of Pantothenic Acid

The FTIR spectrum of pantothenic acid exhibits characteristic absorption bands corresponding to its functional groups.

Key FTIR Absorption Bands:

  • ~3400 cm⁻¹ (broad): O-H stretching (hydroxyl and carboxylic acid)

  • ~2960 cm⁻¹: C-H stretching (aliphatic)

  • ~1700 cm⁻¹: C=O stretching (carboxylic acid)

  • ~1640 cm⁻¹: C=O stretching (amide I)

  • ~1550 cm⁻¹: N-H bending (amide II)

  • ~1040-1140 cm⁻¹: C-O stretching (hydroxyl)

Applications in Drug Development

The pantothenate biosynthesis pathway is an attractive target for the development of novel antimicrobial agents because it is essential for the survival of many pathogens but is absent in humans.[11] Inhibitors of the enzymes in this pathway, such as ketopantoate hydroxymethyltransferase, ketopantoate reductase, and pantothenate synthetase, have the potential to be developed into selective antibiotics.[11] The detailed kinetic and structural information available for these enzymes facilitates structure-based drug design and the screening of compound libraries for potent and specific inhibitors.

Conclusion

2,4-Dihydroxy-3,3-dimethylbutanoic acid is a molecule of significant biological importance, serving as a cornerstone in the biosynthesis of pantothenic acid and, consequently, Coenzyme A. A thorough understanding of its properties, synthesis, and the enzymes involved in its metabolism is crucial for researchers in various fields. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to aid in the study of this essential metabolite and its associated biosynthetic pathway, with the aim of facilitating further research and the development of novel therapeutic agents.

References

An In-depth Technical Guide to Pantoic Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoic acid, a chiral α-hydroxy carboxylic acid, is a pivotal intermediate in the biosynthesis of pantothenic acid (Vitamin B5) and, consequently, Coenzyme A (CoA). This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of pantoic acid. It includes a detailed summary of its physicochemical properties, protocols for its synthesis and analysis, and a visualization of its central role in the CoA biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in biochemistry, microbiology, and drug development.

Introduction

Pantoic acid, systematically known as (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid, is a naturally occurring organic compound. Its biological significance is primarily attributed to its role as a precursor to pantothenic acid, an essential nutrient for most living organisms.[1] The amide linkage of pantoic acid with β-alanine forms pantothenic acid, a key component of Coenzyme A, a fundamental molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. This guide delves into the core technical aspects of pantoic acid, providing detailed information for laboratory and research applications.

Pantoic Acid: Structure and Chemical Identity

The structural integrity of pantoic acid is central to its biological function. It is characterized by a four-carbon backbone with two hydroxyl groups and a carboxylic acid functional group.

Chemical Structure:

Key Structural Features:

  • Chiral Center: The carbon atom bonded to the hydroxyl and carboxyl groups (C2) is a chiral center. The biologically active form is the D-enantiomer, designated as (R)-pantoic acid.

  • Functional Groups: The molecule possesses two primary functional groups that dictate its chemical reactivity:

    • Carboxylic Acid (-COOH): This acidic group is responsible for the formation of the amide bond with β-alanine to yield pantothenic acid.

    • Hydroxyl Groups (-OH): The two alcohol groups, one primary and one secondary, contribute to its polarity and solubility.

Physicochemical Properties of Pantoic Acid

PropertyValueSource
Molecular Formula C₆H₁₂O₄[1]
Molar Mass 148.158 g/mol [1]
IUPAC Name (2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid[1]
Synonyms D-Pantoic Acid, D-Pantoate[1]
CAS Number 1112-33-0[1]
pKa (acidic) ~3.96 (Predicted)
Melting Point Data not available for pantoic acid. (Pantothenic acid calcium salt: 195-196 °C)[2]
Boiling Point Data not available for pantoic acid.
Solubility - DMSO: ~1 mg/mL- DMF: ~2 mg/mL- Ethanol: Slightly soluble- PBS (pH 7.2): ~5 mg/mL[3]
Stability Stable for ≥ 4 years at -20°C.[3] In solution, it can undergo intramolecular esterification to form pantoyl lactone.

Experimental Protocols

Enzymatic Synthesis of D-Pantoic Acid

This protocol describes the synthesis of D-pantoic acid from α-ketopantoate using a ketopantoate reductase.

Materials:

  • α-ketopantoate

  • Ketopantoate reductase (commercially available or purified)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Reaction vessel

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM α-ketopantoate, and 1.5 mM NADPH.

  • Initiate the reaction by adding a purified ketopantoate reductase to the mixture.

  • Incubate the reaction at 30°C.

  • Monitor the progress of the reaction by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Once the reaction is complete (i.e., no further change in absorbance), the D-pantoic acid can be purified from the reaction mixture.

Purification:

  • Terminate the reaction by adding an equal volume of cold ethanol to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • The supernatant containing D-pantoic acid can be further purified using anion-exchange chromatography.

Analysis of Pantoic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of pantoic acid. Method optimization may be required based on the specific sample matrix and instrumentation. This method is adapted from protocols for pantothenic acid analysis.[4][5]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Pantoic acid standard

Procedure:

  • Sample Preparation:

    • For aqueous samples, filter through a 0.45 µm syringe filter.

    • For complex matrices, an extraction step may be necessary. A solid-phase extraction (SPE) with a suitable sorbent can be employed to remove interfering substances.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-15 min: Linear gradient to 50% A, 50% B

      • 15-20 min: Hold at 50% A, 50% B

      • 20-25 min: Return to initial conditions (95% A, 5% B)

  • Quantification:

    • Prepare a calibration curve using a series of pantoic acid standards of known concentrations.

    • Quantify the amount of pantoic acid in the sample by comparing its peak area to the calibration curve.

Biological Significance and Signaling Pathways

Pantoic acid is a crucial intermediate in the biosynthesis of Coenzyme A (CoA), a vital cofactor in all domains of life. The pathway begins with the synthesis of pantoic acid, which is then condensed with β-alanine to form pantothenic acid (Vitamin B5). Pantothenic acid is subsequently converted to CoA through a series of enzymatic reactions.

Coenzyme A Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of Coenzyme A, highlighting the central role of pantoic acid.

CoenzymeA_Biosynthesis alpha_ketoisovalerate α-Ketoisovalerate ketopantoate Ketopantoate alpha_ketoisovalerate->ketopantoate Ketopantoate hydroxymethyltransferase pantoate Pantoic Acid (Pantoate) ketopantoate->pantoate Ketopantoate reductase pantothenate Pantothenic Acid (Vitamin B5) pantoate->pantothenate Pantothenate synthetase beta_alanine β-Alanine beta_alanine->pantothenate phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate Pantothenate kinase phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine phosphopantothenate->phosphopantothenoylcysteine Phosphopantothenoyl- cysteine synthetase phosphopantetheine 4'-Phosphopantetheine phosphopantothenoylcysteine->phosphopantetheine Phosphopantothenoyl- cysteine decarboxylase dephospho_CoA Dephospho-CoA phosphopantetheine->dephospho_CoA Phosphopantetheine adenylyl transferase CoA Coenzyme A dephospho_CoA->CoA Dephospho-CoA kinase

Caption: Coenzyme A Biosynthesis Pathway.

Experimental Workflow for Pantoic Acid Analysis

The following diagram outlines a typical experimental workflow for the analysis of pantoic acid from a biological sample.

Pantoic_Acid_Analysis_Workflow sample Biological Sample (e.g., cell lysate, fermentation broth) extraction Extraction (e.g., Solid-Phase Extraction) sample->extraction hplc HPLC Analysis (Reversed-Phase C18) extraction->hplc detection UV Detection (210 nm) hplc->detection quantification Quantification (Calibration Curve) detection->quantification data Data Analysis and Reporting quantification->data

Caption: Pantoic Acid Analysis Workflow.

Conclusion

Pantoic acid, while a simple molecule, holds a position of great importance in the biochemical landscape as a direct precursor to pantothenic acid and Coenzyme A. This guide has provided a detailed examination of its structure, physicochemical properties, and biological role. The provided experimental protocols offer a starting point for researchers working with this key metabolite. Further research into the precise physicochemical properties of pantoic acid and the development of more direct and sensitive analytical methods will continue to enhance our understanding of its function and regulation within biological systems. This knowledge is critical for advancements in metabolic engineering, drug discovery, and nutritional science.

References

An In-depth Technical Guide to 2,4-Dihydroxy-3,3-dimethylbutanoic Acid (Pantoic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 470-29-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as pantoic acid. The document details its physicochemical properties, biological significance, synthesis, and analytical methodologies, serving as a critical resource for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

Pantoic acid is a chiral dihydroxy monocarboxylic acid. The D-enantiomer, (R)-2,4-dihydroxy-3,3-dimethylbutanoic acid (CAS 1112-33-0), is the biologically active form and a key precursor in the biosynthesis of pantothenic acid (Vitamin B5). The racemic mixture is identified by CAS number 470-29-1.[1]

Physicochemical Data

The quantitative physicochemical properties of pantoic acid are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₄[1][2][3][4]
Molar Mass 148.16 g/mol [2][3][4]
Appearance White crystalline solid[1]
Melting Point 124 °C[3]
Boiling Point (Predicted) 368.7 ± 27.0 °C[3]
pKa (Predicted) 3.73 ± 0.27[3]
Solubility DMSO: ~1 mg/mLDimethylformamide: ~2 mg/mLPBS (pH 7.2): ~5 mg/mLSlightly soluble in ethanol[2]
Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of pantoic acid. Experimental and predicted spectral data are available in various databases.

  • ¹H NMR, ¹³C NMR: Spectral data for the closely related pantothenic acid are available in the Human Metabolome Database (HMDB) and DrugBank, which can provide reference points for the pantoic acid moiety.[2][5][6][7]

  • Mass Spectrometry (MS): Mass spectra for pantothenic acid are available in PubChem and the Human Metabolome Database, showing characteristic fragmentation patterns.[2][4][8][9]

  • Infrared (IR) Spectroscopy: The vibrational spectrum of pantothenic acid has been studied, revealing characteristic bands for its functional groups which are shared with pantoic acid.[10][11][12]

Biological Role and Metabolism

Pantoic acid's primary biological significance lies in its role as a direct precursor to pantothenic acid (Vitamin B5), which is essential for the synthesis of Coenzyme A (CoA).[13] CoA is a fundamental cofactor in numerous metabolic pathways, including the citric acid cycle and the synthesis and degradation of carbohydrates, lipids, and proteins.[13][14]

Biosynthesis of Pantoic Acid and Coenzyme A

The biosynthesis of D-pantoate begins with α-ketoisovalerate, an intermediate in the valine biosynthesis pathway. The pathway involves two key enzymatic steps to produce pantoate, which is then condensed with β-alanine to form pantothenic acid. This is subsequently converted to Coenzyme A in a five-step process.[13][15]

Biosynthesis_Pathway cluster_pantoate Pantoate Synthesis cluster_pantothenate Pantothenate Synthesis cluster_coa Coenzyme A Synthesis a_ketoisovalerate α-Ketoisovalerate ketopantoate Ketopantoate a_ketoisovalerate->ketopantoate PanB (KPHMT) pantoate D-Pantoic Acid (Pantoate) ketopantoate->pantoate PanE (KPR) NADPH -> NADP+ pantothenate Pantothenic Acid (Vitamin B5) pantoate->pantothenate PanC (PS) ATP -> AMP+PPi b_alanine β-Alanine b_alanine->pantothenate phosphopantothenate 4'-Phosphopantothenate phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine phosphopantetheine 4'-Phosphopantetheine dephospho_coa Dephospho-CoA coa Coenzyme A

Caption: Biosynthesis pathway from α-ketoisovalerate to Coenzyme A.

Enzyme Kinetics

The enzymes involved in pantoate synthesis and utilization have been kinetically characterized.

EnzymeOrganismSubstrateKₘ ValueSource(s)
Ketopantoate Reductase (KPR)E. coliKetopantoate-[16][17]
NADPH-[16][17]
Ketopantoate Reductase (KPR)S. aureusKetopantoate-[3][15][18]
NADPHHill coeff: 2.5[3][15][18]
Pantothenate Synthetase (PanC)M. tuberculosisD-Pantoate130 µM[19]
β-Alanine800 µM[19]
ATP2.6 mM[19]
Pantothenate Kinase (PanK)E. coliPantothenate36 µM[20]
ATP136 µM[20]

Experimental Protocols

Synthesis of (R)-Pantoic Acid via Enzymatic Hydrolysis

(R)-Pantoic acid can be efficiently produced by the stereospecific enzymatic hydrolysis of racemic (DL)-pantolactone. This method leverages the high selectivity of certain microbial lactonohydrolases.

Principle: A microorganism or its isolated enzyme (lactonohydrolase) selectively hydrolyzes (R)-pantolactone from a racemic mixture to form (R)-pantoic acid, leaving the (L)-pantolactone unreacted. The resulting (R)-pantoic acid can then be separated.

Example Protocol Outline:

  • Cultivation: A microorganism known to possess D-form-selective lactone-hydrolyzing activity (e.g., Fusarium oxysporum) is cultivated in a suitable liquid medium.[1]

  • Cell Harvesting: The cells are collected by centrifugation or filtration after an appropriate growth period (e.g., 2-7 days at 28°C).[1]

  • Hydrolysis Reaction:

    • Prepare a solution of DL-pantolactone (e.g., 2% w/v) in a suitable buffer (e.g., 0.2 M Tris-HCl, pH 7.0-8.0).[1]

    • Add the harvested cells to the pantolactone solution. The concentration of DL-pantolactone can range from 10-500 g/L.[1][21]

    • Incubate the mixture with shaking (e.g., overnight at 28-30°C).[1] The pH of the reaction is maintained between 3-8, with optimal pH being crucial for enzyme activity.[1][21]

  • Separation:

    • Remove the microbial cells by centrifugation or filtration.

    • The unreacted (L)-pantolactone is extracted from the aqueous solution using an organic solvent like ethyl acetate.[1]

    • The remaining aqueous solution contains the salt of (R)-pantoic acid.

  • Isolation:

    • The aqueous solution is acidified to convert the pantoate salt to the free acid.

    • Further purification can be achieved through techniques like crystallization or chromatography.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification culture Cultivate Microorganism (e.g., F. oxysporum) harvest Harvest Cells culture->harvest hydrolysis Enzymatic Hydrolysis harvest->hydrolysis dl_sol Prepare DL-Pantolactone Solution dl_sol->hydrolysis filtration Remove Cells hydrolysis->filtration extraction Solvent Extraction filtration->extraction acidification Acidify Aqueous Phase purification Purify Pantoic Acid

Caption: General workflow for the enzymatic synthesis of (R)-pantoic acid.

Analysis by High-Performance Liquid Chromatography (HPLC)

The concentration of pantoic acid can be determined using reversed-phase HPLC. The method described for pantothenic acid is readily adaptable.[22][23][24]

Principle: The compound is separated on a reversed-phase column and detected via its UV absorbance at a low wavelength.

Example Protocol Outline:

  • Sample Preparation:

    • For high-protein matrices, perform a protein precipitation step. For example, add water, homogenize, then add zinc sulfate solution to precipitate proteins. Centrifuge and filter the supernatant.[22]

    • For low-protein matrices, extract with a dilute acid solution (e.g., 1% formic acid), centrifuge, and filter the supernatant.[22]

  • Chromatographic Conditions:

    • Column: C18 or C8 reversed-phase column (e.g., L-column2 ODS, 300 x 3.9 mm, 10 µm).[22][24]

    • Mobile Phase: An isocratic mixture of an acidic phosphate buffer and a small amount of organic solvent. For example, 0.02 M phosphate solution (pH 3.0) : acetonitrile (95:5).[22]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a low wavelength, such as 200-210 nm.[22]

    • Temperature: Controlled, e.g., 19°C.

  • Quantification:

    • Identification is based on comparing the retention time with that of a known pantoic acid standard.

    • Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the sample.

Applications in Research and Development

  • Pharmaceuticals: As a key chiral building block, D-pantoic acid is essential for the synthesis of D-pantothenic acid and its derivatives, like panthenol. The pantothenate biosynthesis pathway is a target for the development of novel antimicrobial agents.[13][19]

  • Biochemistry: Pantoic acid is used in biochemical studies to understand metabolic pathways and enzyme mechanisms related to Coenzyme A biosynthesis.[13]

  • Organic Synthesis: The multiple functional groups of pantoic acid make it a versatile starting material or intermediate for the synthesis of more complex molecules.[1]

This guide provides foundational technical information on 2,4-dihydroxy-3,3-dimethylbutanoic acid. Researchers are encouraged to consult the cited literature for more detailed procedural information and further data.

References

Stereoisomers of Pantoic Acid: A Technical Guide to their Functions and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Pantoic acid, a dihydroxy monocarboxylic acid, is a key precursor in the biosynthesis of pantothenic acid (Vitamin B5) and, consequently, Coenzyme A (CoA), a vital molecule in numerous metabolic pathways. The chirality of pantoic acid, existing as two stereoisomers, D-pantoic acid and L-pantoic acid, dictates its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the distinct functions of these stereoisomers, presents quantitative data on their enzymatic interactions, details relevant experimental protocols, and illustrates the key metabolic pathways.

Stereoisomer-Specific Functions and Biological Significance

The biological utility of pantoic acid is exclusively attributed to its dextrorotatory isomer, D-pantoic acid . This enantiomer serves as the sole substrate for pantothenate synthetase, the enzyme responsible for catalyzing its condensation with β-alanine to form D-pantothenic acid.[1] This reaction is the final step in the de novo synthesis of pantothenate in microorganisms and plants.[2]

In contrast, L-pantoic acid is generally considered biologically inactive. While direct kinetic data on its interaction with pantothenate synthetase is scarce in readily available literature, the absolute stereospecificity of the enzymes in the pantothenate biosynthetic pathway for the D-isomer implies that the L-isomer is not a substrate. Furthermore, some studies on the broader pantothenate pathway have suggested that the levorotatory form of pantothenic acid may act as an antagonist to the biological effects of the D-isomer, indicating a potential inhibitory role for L-pantoic acid or its downstream metabolites.

The critical role of D-pantoic acid in CoA biosynthesis underscores its importance in cellular metabolism, including the tricarboxylic acid cycle, fatty acid synthesis and oxidation, and the synthesis of neurotransmitters. Consequently, the enzymes involved in the biosynthesis of D-pantoic acid and its subsequent conversion to pantothenic acid are attractive targets for the development of novel antimicrobial agents.[3]

Quantitative Analysis of Enzymatic Activity

The stereoselectivity of the enzymes in the pantothenate biosynthetic pathway is evident from their kinetic parameters. The following table summarizes the Michaelis-Menten constants for the key enzyme, pantothenate synthetase, with respect to its substrates.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Reference
Pantothenate SynthetaseMycobacterium tuberculosisD-Pantoate0.133.4[4]
β-Alanine0.83.4[4]
ATP2.63.4[4]

Note: Kinetic data for L-pantoic acid as a substrate for pantothenate synthetase is not available in the cited literature, reflecting its presumed inactivity.

Experimental Protocols

Enzymatic Assay of Pantothenate Synthetase

A continuous spectrophotometric enzyme-coupled assay can be employed to determine the activity of pantothenate synthetase. This method links the production of pyrophosphate (PPi), a product of the pantothenate synthetase reaction, to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • Pantothenate Synthetase: D-Pantoate + β-Alanine + ATP → D-Pantothenate + AMP + PPi

  • Pyrophosphatase: PPi + H₂O → 2 Pi

  • Purine Nucleoside Phosphorylase: Inosine + Pi → Hypoxanthine + Ribose-1-phosphate

  • Xanthine Oxidase: Hypoxanthine + O₂ + H₂O → Xanthine + H₂O₂

  • Xanthine Oxidase: Xanthine + O₂ + H₂O → Uric Acid + H₂O₂

  • NADH Oxidase: H₂O₂ + NADH + H⁺ → 2 H₂O + NAD⁺

Reagents:

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • KCl

  • ATP

  • D-Pantoic acid

  • β-Alanine

  • Inorganic pyrophosphatase

  • Purine nucleoside phosphorylase (PNP)

  • Xanthine oxidase (XOD)

  • Inosine

  • NADH

  • Pantothenate Synthetase enzyme preparation

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, KCl, ATP, D-pantoic acid, β-alanine, inorganic pyrophosphatase, PNP, XOD, inosine, and NADH.

  • Incubate the reaction mixture at a constant temperature (e.g., 37 °C).

  • Initiate the reaction by adding the pantothenate synthetase enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation, which is proportional to the activity of pantothenate synthetase.

Chiral Separation of Pantoic Acid Stereoisomers by HPLC

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for the separation and quantification of D- and L-pantoic acid.

Method:

  • Column: A chiral stationary phase column, such as one based on a quinine or quinidine carbamate selector, is effective for separating acidic enantiomers.[5]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid) to maintain a suitable pH for the ionization of the carboxylic acid group.[5]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for pantoic acid.

  • Sample Preparation: Samples containing pantoic acid may require extraction and derivatization to improve chromatographic properties and detection sensitivity. Derivatization of the carboxylic acid and hydroxyl groups can be performed.

Procedure:

  • Prepare the mobile phase and equilibrate the chiral HPLC column.

  • Prepare standards of D- and L-pantoic acid and the sample for analysis.

  • Inject the standards and the sample onto the HPLC system.

  • Monitor the elution of the enantiomers using a UV detector.

  • Identify and quantify the peaks corresponding to D- and L-pantoic acid based on the retention times of the standards.

Expression and Purification of Recombinant Ketopantoate Reductase (E. coli)

Principle:

The panE gene encoding ketopantoate reductase from E. coli is cloned into an expression vector, typically with a polyhistidine-tag, and overexpressed in a suitable E. coli host strain. The recombinant protein is then purified using affinity chromatography.

Procedure:

  • Gene Cloning and Expression:

    • Amplify the panE gene from E. coli genomic DNA by PCR.

    • Clone the PCR product into a pET expression vector containing an N- or C-terminal His-tag.

    • Transform the expression plasmid into an E. coli expression host strain (e.g., BL21(DE3)).

    • Grow the transformed cells in a suitable medium (e.g., LB broth) to an optimal cell density.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing a buffering agent (e.g., Tris-HCl), NaCl, and a protease inhibitor cocktail.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged ketopantoate reductase with an elution buffer containing a high concentration of imidazole.

  • Protein Characterization:

    • Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the central metabolic pathway involving pantoic acid and a typical experimental workflow for its analysis.

Pantothenic_Acid_Biosynthesis cluster_pantoate Pantoate Synthesis cluster_beta_alanine β-Alanine Synthesis cluster_pantothenate Pantothenate Synthesis Ketoisovalerate Ketoisovalerate Ketopantoate Ketopantoate Ketoisovalerate->Ketopantoate Ketopantoate Hydroxymethyltransferase D-Pantoate D-Pantoate Ketopantoate->D-Pantoate Ketopantoate Reductase (Stereospecific) D_Pantothenic_Acid D-Pantothenic Acid (Vitamin B5) D-Pantoate->D_Pantothenic_Acid Aspartate Aspartate beta_Alanine β-Alanine Aspartate->beta_Alanine Aspartate Decarboxylase beta_Alanine->D_Pantothenic_Acid Pantothenate Synthetase

Caption: Biosynthesis of D-Pantothenic Acid.

Stereospecificity Ketopantoate Ketopantoate Ketopantoate_Reductase Ketopantoate Reductase Ketopantoate->Ketopantoate_Reductase D_Pantoate D-Pantoate Ketopantoate_Reductase->D_Pantoate Specific Reduction Pantothenate_Synthetase Pantothenate Synthetase D_Pantoate->Pantothenate_Synthetase L_Pantoate L-Pantoate L_Pantoate->Pantothenate_Synthetase D_Pantothenic_Acid D-Pantothenic Acid Pantothenate_Synthetase->D_Pantothenic_Acid Condensation with β-Alanine No_Reaction No Reaction Pantothenate_Synthetase->No_Reaction

Caption: Enzyme Stereospecificity in Pantothenate Synthesis.

Experimental_Workflow cluster_prep Sample Preparation & Separation cluster_analysis Enzymatic & Kinetic Analysis Sample Biological Sample or Racemic Pantoic Acid Extraction Solid Phase or Liquid-Liquid Extraction Sample->Extraction Chiral_HPLC Chiral HPLC Separation Extraction->Chiral_HPLC D_Isomer D-Pantoate Chiral_HPLC->D_Isomer L_Isomer L-Pantoate Chiral_HPLC->L_Isomer Enzyme_Assay Pantothenate Synthetase Enzymatic Assay D_Isomer->Enzyme_Assay Inhibition_Assay Inhibition Assay (Ki determination for L-isomer) L_Isomer->Inhibition_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis

Caption: Workflow for Stereoisomer Analysis.

References

The Biosynthesis of Pantoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Metabolic Pathway Leading to 2,4-Dihydroxy-3,3-dimethylbutanoic Acid

This technical guide provides a comprehensive overview of the biosynthesis of 2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as pantoic acid. Pantoic acid is a critical precursor in the biosynthesis of pantothenic acid (Vitamin B5) and, consequently, Coenzyme A (CoA), a vital molecule in numerous metabolic pathways. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic reactions, quantitative data, and experimental methodologies associated with this fundamental biosynthetic pathway.

The Core Biosynthetic Pathway

The de novo synthesis of pantoic acid from α-ketoisovalerate, an intermediate in branched-chain amino acid biosynthesis, involves a two-step enzymatic cascade.[1] This pathway is prevalent in bacteria, fungi, and plants, but absent in animals, making it an attractive target for the development of novel antimicrobial agents.[1][2]

The two key enzymes orchestrating this conversion are:

  • Ketopantoate Hydroxymethyltransferase (KPHMT) , encoded by the panB gene.[3][4]

  • Ketopantoate Reductase (KPR) , encoded by the panE gene.[5][6]

The overall reaction sequence is as follows:

  • Step 1: Formation of Ketopantoate. KPHMT catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding ketopantoate.[3][4]

  • Step 2: Reduction to Pantoate. KPR then facilitates the NADPH-dependent reduction of ketopantoate to produce (R)-pantoate, the biologically active form of pantoic acid.[5][6]

Subsequently, pantoate is condensed with β-alanine to form pantothenic acid, a reaction catalyzed by pantothenate synthetase (panC).[6]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for the key enzymes in the pantoic acid biosynthesis pathway from various organisms.

Table 1: Kinetic Parameters for Ketopantoate Hydroxymethyltransferase (KPHMT)

OrganismSubstrateKM (µM)kcat (min-1)Reference
Mycobacterium tuberculosisα-ketoisovalerate24047[7]
Corynebacterium glutamicum (Wild Type)---[8]
Corynebacterium glutamicum (K25A/E189S mutant)---[8]

Note: Specific kinetic values for the wild-type and mutant CgKPHMT were not explicitly provided in the abstract, but the double-site mutant showed 1.8 times higher enzyme activity and 2.1 times higher catalytic efficiency.[8]

Table 2: Kinetic Parameters for Ketopantoate Reductase (KPR)

OrganismSubstrateKM (µM)kcat (s-1)Reference
Escherichia coliNADPH2040[9]
Ketopantoate6040[9]
Escherichia coliNADPH725[10]
Ketopantoate3025[10]
Staphylococcus aureusNADPH--[11]
Ketopantoate--[11]

Note: For S. aureus KPR, the NADPH saturation curve displays positive cooperativity, and the ketopantoate saturation curve shows product inhibition, indicating more complex kinetics than simple Michaelis-Menten.[11]

Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of the key enzymes involved in pantoic acid biosynthesis.

Purification of Recombinant Ketopantoate Hydroxymethyltransferase (KPHMT) from E. coli

This protocol is based on the methods described for the purification of E. coli KPHMT.[12][13]

Materials:

  • E. coli strain overexpressing the panB gene.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA.

  • Wash Buffer: Lysis buffer with 20 mM imidazole.

  • Elution Buffer: Lysis buffer with 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

  • Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT.

Procedure:

  • Cell Lysis: Harvest the E. coli cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged KPHMT from the column using Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.

  • Concentration and Storage: Concentrate the purified protein using an appropriate method and store at -80°C.

Assay for Ketopantoate Hydroxymethyltransferase (KPHMT) Activity

A coupled spectrophotometric assay is commonly used to determine KPHMT activity by measuring the consumption of NADPH in the subsequent KPR-catalyzed reaction.[7]

Materials:

  • Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl.

  • α-ketoisovalerate solution.

  • 5,10-methylenetetrahydrofolate solution.

  • Purified Ketopantoate Reductase (KPR).

  • NADPH solution.

  • Purified KPHMT.

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, α-ketoisovalerate, 5,10-methylenetetrahydrofolate, an excess of purified KPR, and NADPH.

  • Initiate the reaction by adding a small amount of purified KPHMT.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction from the linear portion of the absorbance change over time, using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Purification of Recombinant Ketopantoate Reductase (KPR) from S. aureus

This protocol is adapted from the purification of S. aureus KPR.[11]

Materials:

  • E. coli strain overexpressing the S. aureus panE gene with a His-tag.

  • Lysis Buffer: 50 mM phosphate (pH 7.8), 300 mM NaCl.

  • TALON affinity resin.

  • Dialysis Buffer: 25 mM Tris (pH 8.0), 50 mM NaCl.

Procedure:

  • Cell Lysis: Induce protein expression and harvest the cells. Resuspend the cell pellet in Lysis Buffer and lyse by sonication.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Affinity Chromatography: Purify the His-tagged KPR from the supernatant using TALON affinity resin according to the manufacturer's instructions.

  • Dialysis: Dialyze the purified protein against Dialysis Buffer.

  • Concentration and Storage: Concentrate the KPR and store at an appropriate temperature.

Assay for Ketopantoate Reductase (KPR) Activity

The activity of KPR is determined by monitoring the oxidation of NADPH spectrophotometrically.[11]

Materials:

  • Reaction Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl.

  • Ketopantoate solution.

  • NADPH solution.

  • Purified KPR.

Procedure:

  • In a cuvette, prepare a reaction mixture containing Reaction Buffer, ketopantoate, and NADPH.

  • Initiate the reaction by adding the purified KPR.

  • Measure the decrease in absorbance at 340 nm.

  • Calculate the enzyme activity based on the rate of NADPH oxidation.

Visualizing the Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the biosynthesis pathway of pantoic acid and a typical experimental workflow for enzyme characterization.

Biosynthesis_of_Pantoic_Acid cluster_pathway Pantoic Acid Biosynthesis AKIV α-Ketoisovalerate KP Ketopantoate AKIV->KP KPHMT (panB) THF 5,10-Methylene-THF THF->KP Pantoate (R)-Pantoate KP->Pantoate KPR (panE) NADP NADP+ NADPH NADPH NADPH->Pantoate

Caption: Biosynthesis pathway of (R)-Pantoate from α-Ketoisovalerate.

Experimental_Workflow cluster_workflow Enzyme Characterization Workflow gene_cloning Gene Cloning & Expression (e.g., panB or panE in E. coli) protein_purification Protein Purification (e.g., Affinity Chromatography) gene_cloning->protein_purification activity_assay Enzyme Activity Assay (Spectrophotometric) protein_purification->activity_assay kinetic_analysis Kinetic Parameter Determination (Km, kcat) activity_assay->kinetic_analysis data_analysis Data Analysis & Interpretation kinetic_analysis->data_analysis

Caption: A typical experimental workflow for enzyme characterization.

References

An In-depth Technical Guide to the Physical Properties of 2,4-dihydroxy-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4-dihydroxy-3,3-dimethylbutanoic acid, a vital intermediate in various biochemical pathways. This document consolidates key data, outlines standard experimental methodologies for property determination, and visualizes relevant biological and synthetic pathways to support advanced research and development.

Compound Identification and Nomenclature

2,4-dihydroxy-3,3-dimethylbutanoic acid, commonly known as pantoic acid, is a dihydroxy monocarboxylic acid.[1] It is a chiral molecule and exists as two enantiomers, (R)-pantoic acid and (S)-pantoic acid, as well as a racemic mixture, (DL)-pantoic acid. The (R)-isomer is the biologically active precursor to pantothenic acid (Vitamin B5), a component of the essential Coenzyme A.[2]

IdentifierValue
IUPAC Name 2,4-dihydroxy-3,3-dimethylbutanoic acid
Synonyms Pantoic acid, α,γ-dihydroxy-β,β-dimethylbutyric acid[3][4]
Molecular Formula C₆H₁₂O₄[4][5]
CAS Registry Number 470-29-1 (DL-form)[1][4]
1112-33-0 (R-form)[2][3]
1112-32-9 (S-form)[6]

Core Physical and Chemical Properties

The physical characteristics of 2,4-dihydroxy-3,3-dimethylbutanoic acid are dictated by its functional groups: two hydroxyl groups and one carboxylic acid group. These groups allow for significant hydrogen bonding, which influences properties like boiling point and solubility.[7] The compound typically presents as a white crystalline solid at room temperature.[4]

PropertyValueNotes
Molecular Weight 148.16 g/mol [3]
Melting Point 124 °C[5]For the racemic mixture.
Boiling Point 368.7 °C at 760 mmHg[5][8]Predicted value. Carboxylic acids exhibit high boiling points due to dimeric associations via hydrogen bonding.[9]
Density 1.259 g/cm³[5][8]Predicted value.
pKa 3.73 ± 0.27[5]Predicted value. The carboxyl group is weakly acidic.[10]
Water Solubility SolubleThe polar carboxyl and hydroxyl groups readily form hydrogen bonds with water, making short-chain acids like this one miscible.[7]
Appearance White crystalline solid[4]
XLogP3-AA -0.3[1][3]Indicates the compound is hydrophilic.

Logical Relationships: Isomeric Forms

The chirality at the C2 carbon results in three distinct forms of pantoic acid.

G racemic (DL)-Pantoic Acid (Racemic Mixture) CAS: 470-29-1 r_isomer (R)-Pantoic Acid (D-form) CAS: 1112-33-0 racemic->r_isomer 50% s_isomer (S)-Pantoic Acid (L-form) CAS: 1112-32-9 racemic->s_isomer 50%

Caption: Isomeric forms of 2,4-dihydroxy-3,3-dimethylbutanoic acid.

Experimental Protocols for Property Determination

The following sections describe standard laboratory methodologies for determining the key physical properties of a solid carboxylic acid like 2,4-dihydroxy-3,3-dimethylbutanoic acid.

The melting point is a critical indicator of purity.

  • Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

  • Methodology:

    • A small, dry sample of the crystalline solid is packed into a capillary tube to a depth of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first liquid droplet appears to when the entire sample has liquefied. A pure compound will exhibit a sharp melting range (typically < 1 °C).

Solubility provides insight into the polarity of the molecule.

  • Apparatus: Test tubes, vortex mixer, pH indicator strips.

  • Methodology:

    • A small, measured amount of the acid (e.g., 10 mg) is added to a test tube containing a known volume of solvent (e.g., 1 mL of deionized water).

    • The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.

    • The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, it is deemed soluble.

    • The process is repeated with various polar (e.g., ethanol) and nonpolar (e.g., hexane) solvents to establish a solubility profile.

    • For aqueous solutions, the pH can be tested with an indicator strip to confirm the acidic nature of the compound.

The acid dissociation constant (pKa) quantifies the acidity of the carboxyl group.

  • Apparatus: Calibrated pH meter, magnetic stirrer, burette, standardized strong base solution (e.g., 0.1 M NaOH).

  • Methodology:

    • A precisely weighed sample of the acid is dissolved in a known volume of deionized water.

    • A calibrated pH electrode is submerged in the solution, which is stirred continuously.

    • The standardized NaOH solution is added incrementally from the burette.

    • The pH of the solution is recorded after each addition of titrant.

    • A titration curve is generated by plotting pH versus the volume of NaOH added.

    • The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Relevant Pathways and Workflows

A common industrial synthesis route involves the hydrolysis of a cyanohydrin intermediate.[5]

G start 2,2-dimethyl-3-hydroxypropionaldehyde step1 Addition of Sodium Cyanide (NaCN) start->step1 intermediate 2,2-dimethyl-3-cyanopropanediol (Cyanohydrin Intermediate) step1->intermediate step2 Hydrolysis intermediate->step2 product 2,4-dihydroxy-3,3-dimethylbutanoic acid step2->product

Caption: A synthetic pathway for 2,4-dihydroxy-3,3-dimethylbutanoic acid.

(R)-Pantoic acid is a precursor for pantothenic acid (Vitamin B5), which is subsequently used in the five-step enzymatic synthesis of Coenzyme A (CoA). CoA is a fundamental coenzyme in metabolism, essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[11][12][13]

G cluster_0 Vitamin B5 Synthesis cluster_1 Coenzyme A Pathway pantoic (R)-Pantoic Acid pantothenate Pantothenate (Vitamin B5) pantoic->pantothenate beta_ala β-alanine beta_ala->pantothenate pank 1. Phosphorylation (PANK enzyme) pantothenate->pank ATP ppcs 2. Cysteine Addition (PPCS enzyme) pank->ppcs ppcdc 3. Decarboxylation (PPCDC enzyme) ppcs->ppcdc ppat 4. Adenylylation (PPAT enzyme) ppcdc->ppat dck 5. Phosphorylation (DCK enzyme) ppat->dck coa Coenzyme A dck->coa

Caption: Biosynthetic pathway from (R)-Pantoic acid to Coenzyme A.

References

A Technical Guide to the Discovery and Early Research of Pantoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoic acid, a crucial precursor in the biosynthesis of pantothenic acid (Vitamin B5) and Coenzyme A, has a rich history of discovery and research that laid the foundation for our understanding of essential metabolic pathways. This technical guide provides an in-depth exploration of the pivotal early studies, from the initial isolation and chemical synthesis to the elucidation of its biosynthetic pathway. Detailed experimental protocols from seminal papers of the 1930s and 1940s are presented, alongside quantitative data and visualizations of key processes, offering a comprehensive resource for researchers in metabolism, drug development, and nutritional science.

Introduction

The story of pantoic acid is intrinsically linked to the discovery of pantothenic acid, a vitamin recognized for its ubiquitous presence in biological tissues. The name "pantothenic acid" itself, derived from the Greek word "pantos" meaning "everywhere," hints at its fundamental role in biology. Early research, spearheaded by Roger J. Williams, focused on a yeast growth factor that was later identified as pantothenic acid. This molecule is an amide formed from β-alanine and pantoic acid. This guide delves into the specific history and scientific investigation of the pantoic acid moiety, a chiral α,γ-dihydroxy-β,β-dimethylbutyric acid, which proved to be the cornerstone of Vitamin B5's biological activity.

The Discovery and Isolation of Pantoic Acid's Precursor

The journey to understanding pantoic acid began with the isolation of pantothenic acid from natural sources, most notably liver. Roger J. Williams and his colleagues, in a landmark 1939 study, detailed the arduous process of concentrating this essential nutrient.[1]

Experimental Protocol: Isolation from Liver (Williams et al., 1939)

The following protocol outlines the multi-stage process for the concentration of pantothenic acid from sheep liver, which yielded an impure product containing the pantoic acid structure.

Objective: To concentrate the yeast growth-promoting factor (pantothenic acid) from a crude liver extract.

Methodology:

  • Initial Extraction: 250 kg of sheep liver was processed to yield a crude extract.

  • Adsorption on Fuller's Earth: The active substance was adsorbed onto Fuller's earth from an acidic solution.

  • Elution: The adsorbed factor was eluted with a barium hydroxide solution.

  • Precipitation of Impurities: Impurities were precipitated with a combination of mercuric chloride and barium hydroxide.

  • Further Purification: The filtrate was treated with hydrogen sulfide to remove mercury, followed by acidification and extraction with ether.

  • Esterification and Distillation: The crude acid was esterified and subjected to fractional distillation under high vacuum.

  • Saponification and Final Extraction: The active ester fractions were saponified, and the resulting acid was further purified by extraction.

Results: This extensive process yielded approximately 3 grams of a calcium salt of pantothenic acid with about 40% purity.[1] This concentrate was vital for the subsequent structural elucidation studies.

Elucidation of Structure and Chemical Synthesis

The determination of pantothenic acid's structure as an amide of β-alanine and a novel acid, which they named pantoic acid, was a collaborative effort. In 1940, Williams and Major proposed the correct structure.[2] This was swiftly followed by the total synthesis of pantothenic acid, confirming the proposed structure and providing a means to produce the vitamin in larger quantities. A key intermediate in this synthesis was α-hydroxy-β,β-dimethyl-γ-butyrolactone, commonly known as pantolactone.

Experimental Protocol: Synthesis of Racemic Pantolactone

The industrial synthesis of pantothenic acid begins with the creation of racemic pantolactone.[3]

Objective: To synthesize racemic pantolactone from simple starting materials.

Methodology:

  • Aldol Condensation: Isobutyraldehyde is reacted with formaldehyde in an aldol condensation reaction to produce hydroxypivaldehyde.

  • Cyanohydrin Formation: The resulting hydroxypivaldehyde is then converted to its cyanohydrin derivative.

  • Cyclization: The cyanohydrin is subsequently cyclized to form racemic pantolactone.

Experimental Protocol: Synthesis of Pantothenic Acid from Pantolactone (Stiller et al., 1940)

The synthesis of biologically active pantothenic acid required the resolution of the racemic pantolactone and its subsequent condensation with β-alanine.

Objective: To achieve the total synthesis of pure, crystalline calcium pantothenate.

Methodology:

  • Resolution of Pantolactone: Racemic pantolactone was resolved using quinine methohydroxide to selectively crystallize the salt of the levorotatory lactone. The free D-(-)-pantolactone was then liberated.

  • Condensation with β-Alanine Ethyl Ester: The resolved D-(-)-pantolactone was condensed with the ethyl ester of β-alanine.

  • Saponification: The resulting ester of pantothenic acid was saponified to yield the free acid.

  • Formation of Calcium Salt: The pantothenic acid was converted to its calcium salt, which was then crystallized.

Quantitative Data:

ParameterValueReference
Melting Point of D-(-)-Pantolactone91-92 °C[4]
Optical Rotation of D-(-)-Pantolactone ([α]D)-50.7° (in water)[4]
Melting Point of Calcium Pantothenate195-196 °C (with decomposition)[5]
Optical Rotation of Calcium Pantothenate ([α]D)+28.2° (in water)[5]

Early Quantitative Analysis: The Microbiological Assay

The discovery and synthesis of pantothenic acid necessitated a reliable method for its quantification in biological samples. The microbiological assay, utilizing the growth response of specific microorganisms, became the gold standard in the early days of vitamin research. Lactobacillus plantarum (then known as Lactobacillus arabinosus) was identified as a suitable organism for this purpose.

Experimental Protocol: Microbiological Assay of Pantothenic Acid

Objective: To quantitatively determine the concentration of pantothenic acid in a sample.

Principle: The growth of Lactobacillus plantarum is proportional to the amount of pantothenic acid present in a medium containing all other essential nutrients.

Methodology:

  • Preparation of Basal Medium: A medium is prepared containing all necessary growth factors for L. plantarum except for pantothenic acid. This includes a casein hydrolysate, dextrose, sodium acetate, and various salts and other vitamins.

  • Preparation of Standard and Sample Solutions: A series of standard solutions with known concentrations of calcium pantothenate are prepared. The test sample is extracted and diluted to an appropriate concentration.

  • Inoculation and Incubation: Aliquots of the standard and sample solutions are added to tubes containing the basal medium. The tubes are then inoculated with a standardized culture of L. plantarum and incubated at a constant temperature (typically 37°C) for a set period (e.g., 72 hours).

  • Measurement of Growth: The extent of bacterial growth is measured, either by titrating the lactic acid produced or by measuring the turbidity of the culture using a nephelometer or spectrophotometer.

  • Quantification: A standard curve is generated by plotting the growth response against the known concentrations of the pantothenic acid standards. The concentration of pantothenic acid in the sample is then determined by interpolating its growth response on the standard curve.

The Biosynthesis of Pantoic Acid

Later research delved into the enzymatic pathways responsible for the de novo synthesis of pantoic acid in microorganisms and plants. This pathway consists of two key enzymatic steps starting from α-ketoisovalerate, a precursor in the biosynthesis of valine.

Signaling Pathway: Pantoic Acid Biosynthesis

The biosynthesis of pantoic acid involves the sequential action of two enzymes: ketopantoate hydroxymethyltransferase and ketopantoate reductase.

Pantoic_Acid_Biosynthesis cluster_0 Pantoic Acid Biosynthesis a_ketoisovalerate α-Ketoisovalerate ketopantoate Ketopantoate a_ketoisovalerate->ketopantoate Ketopantoate hydroxymethyltransferase (panB) pantoate Pantoate (Pantoic Acid) ketopantoate->pantoate Ketopantoate reductase (panE, ilvC) NADPH -> NADP+

Caption: The enzymatic conversion of α-ketoisovalerate to pantoic acid.

Experimental Workflows

The characterization of the enzymes involved in pantoic acid biosynthesis was crucial for a complete understanding of the pathway.

This enzyme catalyzes the addition of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate to form ketopantoate.

KPHMT_Workflow cluster_0 Ketopantoate Hydroxymethyltransferase Assay start Prepare reaction mixture: - α-Ketoisovalerate - 5,10-Methylenetetrahydrofolate - Buffer - Enzyme extract incubation Incubate at optimal temperature and pH start->incubation stop_reaction Stop reaction (e.g., by adding acid) incubation->stop_reaction quantification Quantify ketopantoate formed (e.g., spectrophotometrically or by a coupled enzyme assay) stop_reaction->quantification

Caption: A generalized workflow for assaying ketopantoate hydroxymethyltransferase activity.

This enzyme catalyzes the NADPH-dependent reduction of ketopantoate to D-pantoate.

KPR_Workflow cluster_0 Ketopantoate Reductase Assay start Prepare reaction mixture: - Ketopantoate - NADPH - Buffer - Enzyme extract measurement Monitor the decrease in NADPH absorbance at 340 nm spectrophotometrically start->measurement calculation Calculate enzyme activity based on the rate of NADPH oxidation measurement->calculation

Caption: A typical workflow for assaying ketopantoate reductase activity.

Pantoic Acid to Pantothenic Acid: The Final Step

The biosynthesis of pantothenic acid culminates in the ATP-dependent condensation of pantoic acid and β-alanine, a reaction catalyzed by pantothenate synthetase (panC).

Logical Relationship: Pantothenate Synthesis

Pantothenate_Synthesis pantoate Pantoic Acid enzyme Pantothenate Synthetase (panC) pantoate->enzyme b_alanine β-Alanine b_alanine->enzyme atp ATP atp->enzyme amp_ppi AMP + PPi pantothenate Pantothenic Acid enzyme->amp_ppi enzyme->pantothenate

Caption: The condensation of pantoic acid and β-alanine to form pantothenic acid.

Conclusion

The discovery and early research of pantoic acid, driven by the quest to understand a fundamental vitamin, exemplify a classic chapter in the history of biochemistry. The meticulous isolation procedures, the elegant chemical syntheses, and the development of innovative analytical techniques provided the essential tools and knowledge for unraveling the central role of pantoic acid in the biosynthesis of Coenzyme A. This technical guide serves as a testament to this foundational work and as a valuable resource for contemporary researchers building upon this legacy.

References

The Gateway to Vitamin B5: A Technical Guide to 2,4-Dihydroxy-3,3-dimethylbutanoic Acid as a Precursor for Pantothenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenic acid, or vitamin B5, is a fundamental component of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways. The biosynthesis of pantothenic acid is a critical process in most bacteria and plants, and its absence in the human diet can lead to significant health issues. This technical guide provides an in-depth exploration of 2,4-dihydroxy-3,3-dimethylbutanoic acid (commonly known as pantoic acid) as the direct precursor to pantothenic acid. We will delve into the enzymatic conversion of pantoic acid, detailing the kinetics of the key enzymes involved, outlining experimental protocols for their study, and presenting a comprehensive overview of the biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are focused on this essential metabolic route.

Introduction

Pantothenic acid is an essential nutrient that plays a crucial role in the synthesis and metabolism of proteins, carbohydrates, and fats.[1] Its biological importance stems from its role as a key precursor for the biosynthesis of coenzyme A (CoA) and acyl carrier proteins (ACP).[2] The pantothenic acid biosynthetic pathway, absent in animals, represents a promising target for the development of novel antimicrobial agents.[3] This guide focuses on the terminal steps of pantothenic acid biosynthesis, specifically the conversion of 2,4-dihydroxy-3,3-dimethylbutanoic acid (pantoic acid) to pantothenic acid.

The biosynthesis of pantothenic acid from pantoic acid involves a two-step enzymatic process. First, ketopantoate is reduced to pantoate by the enzyme ketopantoate reductase. Subsequently, pantoate is condensed with β-alanine in an ATP-dependent reaction catalyzed by pantothenate synthetase.[4] Understanding the intricacies of these enzymatic reactions is paramount for both fundamental research and the development of targeted therapeutic interventions.

The Biosynthetic Pathway: From Precursors to Pantothenic Acid

The formation of pantothenic acid from its precursors is a well-defined pathway in microorganisms. The journey begins with α-ketoisovalerate, an intermediate in the valine biosynthesis pathway, and aspartate.

Pantothenic_Acid_Biosynthesis cluster_pantoate Pantoate Synthesis cluster_beta_alanine β-Alanine Synthesis cluster_pantothenate Pantothenate Synthesis alpha_ketoisovalerate α-Ketoisovalerate ketopantoate Ketopantoate alpha_ketoisovalerate->ketopantoate Ketopantoate hydroxymethyltransferase (panB) pantoate 2,4-Dihydroxy-3,3-dimethylbutanoic Acid (Pantoate) ketopantoate->pantoate Ketopantoate reductase (panE) NADPH -> NADP+ pantothenic_acid Pantothenic Acid (Vitamin B5) pantoate->pantothenic_acid synthesis_node Pantothenate synthetase (panC) ATP -> AMP + PPi pantoate->synthesis_node aspartate Aspartate beta_alanine β-Alanine aspartate->beta_alanine Aspartate-α-decarboxylase (panD) beta_alanine->pantothenic_acid beta_alanine->synthesis_node synthesis_node->pantothenic_acid

Figure 1: Biosynthetic pathway of pantothenic acid.

Key Enzymes in the Conversion of Pantoic Acid

The conversion of the precursor ketopantoate to pantothenic acid is orchestrated by two critical enzymes: ketopantoate reductase and pantothenate synthetase.

Ketopantoate Reductase (KPR)

Ketopantoate reductase (KPR; EC 1.1.1.169), encoded by the panE gene, catalyzes the NADPH-dependent reduction of α-ketopantoate to D-(-)-pantoate.[5][6] This enzyme is a crucial control point in the biosynthesis of pantoate.

The kinetic properties of KPR have been characterized in several organisms, with Escherichia coli being a primary model.

OrganismSubstrateKM (µM)kcat (s-1)Reference
Escherichia coliKetopantoate6040[7]
Escherichia coliNADPH2040[7]
Escherichia coli (mutant K176A)Ketopantoate202000.17[8]
Escherichia coli (mutant E256A)Ketopantoate37800.95[8]

Table 1: Kinetic Parameters of Ketopantoate Reductase.

A standard assay for KPR activity involves monitoring the oxidation of NADPH spectrophotometrically.

KPR_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer: 100 mM HEPES, pH 7.5 start->prepare_reagents add_substrates Add Substrates: 100 µM NADPH 1 mM Sodium Ketopantoate prepare_reagents->add_substrates initiate_reaction Initiate Reaction: Add purified KPR enzyme add_substrates->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm (25°C) initiate_reaction->monitor_absorbance calculate_activity Calculate Activity: Using ε = 6.22 mM⁻¹cm⁻¹ for NADPH monitor_absorbance->calculate_activity end End calculate_activity->end

Figure 2: Experimental workflow for KPR assay.

Protocol Details:

  • Reagent Preparation: Prepare a stock solution of 1 M HEPES buffer and adjust the pH to 7.5. Dilute to a final concentration of 100 mM for the assay. Prepare stock solutions of NADPH and sodium ketopantoate in the assay buffer.

  • Assay Mixture: In a 1 mL cuvette, combine 100 mM HEPES buffer, 100 µM NADPH, and 1 mM sodium ketopantoate.[9]

  • Enzyme Addition: The reaction is initiated by the addition of a small volume of purified KPR enzyme.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature of 25°C using a spectrophotometer.

  • Calculation of Activity: The rate of NADPH oxidation is calculated using the Beer-Lambert law, with a molar extinction coefficient for NADPH of 6.22 mM⁻¹cm⁻¹. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Pantothenate Synthetase (PS)

Pantothenate synthetase (PS; EC 6.3.2.1), the product of the panC gene, catalyzes the final step in pantothenate biosynthesis: the ATP-dependent condensation of pantoate and β-alanine.[4][10]

The kinetic mechanism of PS has been extensively studied, particularly in Mycobacterium tuberculosis. The reaction follows a Bi Uni Uni Bi Ping Pong mechanism.[10][11]

OrganismSubstrateKM (mM)kcat (s-1)Reference
Mycobacterium tuberculosisD-Pantoate0.133.4[10][12]
Mycobacterium tuberculosisβ-Alanine0.83.4[10][12]
Mycobacterium tuberculosisATP2.63.4[10][12]
Corynebacterium glutamicum--127.6[13]

Table 2: Kinetic Parameters of Pantothenate Synthetase.

The activity of PS can be determined using a coupled enzyme assay that measures the production of AMP.

PS_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer: 100 mM Tris-HCl, pH 8.0 + 10 mM MgCl₂, 10 mM KCl start->prepare_reagents add_substrates Add Substrates: 10 mM ATP 100 mM D-Pantoate 100 mM β-Alanine prepare_reagents->add_substrates add_coupling_enzymes Add Coupling Enzymes: Myokinase Pyruvate Kinase Lactate Dehydrogenase + PEP and NADH add_substrates->add_coupling_enzymes initiate_reaction Initiate Reaction: Add purified PS enzyme add_coupling_enzymes->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm (37°C) initiate_reaction->monitor_absorbance calculate_activity Calculate Activity: Based on NADH oxidation rate monitor_absorbance->calculate_activity end End calculate_activity->end

Figure 3: Experimental workflow for coupled PS assay.

Protocol Details:

  • Reagent Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 10 mM MgCl₂ and 10 mM KCl. Prepare stock solutions of ATP, D-pantoate, β-alanine, phosphoenolpyruvate (PEP), and NADH.

  • Assay Mixture: The reaction mixture contains 10 mM ATP, 100 mM D-pantoate, 100 mM β-alanine, PEP, and NADH in the assay buffer. The coupling enzymes (myokinase, pyruvate kinase, and lactate dehydrogenase) are also added.[4]

  • Enzyme Addition: The reaction is started by the addition of purified pantothenate synthetase.

  • Data Acquisition: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm at 37°C.

  • Principle of Coupled Assay: The AMP produced by PS is converted back to ATP by myokinase and pyruvate kinase, with the concomitant conversion of PEP to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH disappearance is therefore directly proportional to the activity of PS.

Microbial Production of Pantothenic Acid

The microbial production of pantothenic acid is an area of significant research interest, with metabolic engineering strategies being employed to enhance yields in various microorganisms.

MicroorganismStrainProduction Titer (g/L)Productivity (g/L·d)Reference
Escherichia coliRecombinant W311031.613.2[14]
Saccharomyces cerevisiaeEngineered DPA1714.1-[15]
Corynebacterium glutamicumEngineered Strain1.75-[16]
Escherichia coliEngineered Strain97.172.8[13]

Table 3: Microbial Production of Pantothenic Acid.

Conclusion

2,4-dihydroxy-3,3-dimethylbutanoic acid is a pivotal precursor in the biosynthesis of pantothenic acid. The enzymes responsible for its conversion, ketopantoate reductase and pantothenate synthetase, represent key targets for the development of novel antimicrobial agents. This technical guide has provided a comprehensive overview of the biosynthetic pathway, detailed the kinetic properties of the key enzymes, and outlined experimental protocols for their characterization. The data presented on microbial production highlights the potential for biotechnological applications of this pathway. It is our hope that this guide will serve as a valuable resource for researchers and professionals working to further elucidate and exploit the pantothenic acid biosynthetic pathway.

References

Methodological & Application

Application Notes: Synthesis of (R)-2,4-dihydroxy-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

(R)-2,4-dihydroxy-3,3-dimethylbutanoic acid , commonly known as (R)-pantoic acid , is a vital chiral building block in the pharmaceutical and biotechnology industries. Its primary significance lies in its role as a direct precursor to pantothenic acid (Vitamin B5) and, subsequently, Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways.[1][2][3] The stereochemistry at the C2 position is critical for biological activity, making the enantioselective synthesis of the (R)-isomer a key focus for researchers and drug development professionals.

This document outlines and compares the primary synthetic strategies for producing enantiomerically pure (R)-pantoic acid: asymmetric chemical synthesis and biocatalytic methods. Detailed protocols for key experimental procedures are provided to serve as a practical guide for laboratory application.

Synthetic Strategies

The synthesis of (R)-pantoic acid can be broadly categorized into two main approaches: the resolution of a racemic mixture prepared by chemical synthesis and direct asymmetric synthesis using either chemical catalysts or biocatalysts.

Chemical Synthesis and Resolution

The traditional chemical route involves the synthesis of a racemic mixture of pantolactone, a cyclic ester of pantoic acid, followed by the resolution of the enantiomers. The synthesis typically begins with an aldol condensation of isobutyraldehyde and formaldehyde.[1][4] The resulting racemic pantolactone must then be separated.

Key Resolution Methods Include:

  • Classical Resolution: Involves the formation of diastereomeric salts using a chiral resolving agent, such as quinine or other synthetic chiral amines, followed by separation through fractional crystallization.

  • Kinetic Resolution: Utilizes a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing the other to be isolated.

G sub sub inter inter proc proc prod prod discard discard a Isobutyraldehyde c Racemic Pantolactone a->c Aldol Condensation, Cyclization b Formaldehyde b->c Aldol Condensation, Cyclization e Diastereomeric Salt Formation c->e d Chiral Resolving Agent d->e f Fractional Crystallization e->f g (R)-Pantolactone (from salt) f->g h (S)-Pantolactone (in mother liquor) f->h i Hydrolysis g->i j (R)-Pantoic Acid i->j

Figure 1: Workflow for chemical synthesis and classical resolution.

Asymmetric Synthesis

Direct asymmetric synthesis aims to produce the desired (R)-enantiomer selectively, avoiding the need for resolution and the loss of 50% of the material.

  • Asymmetric Chemical Catalysis: This approach utilizes a small amount of a chiral catalyst to steer the reaction towards the desired enantiomer. Chiral phosphoric acids and other organocatalysts have shown promise in promoting asymmetric aldol-type reactions to generate chiral intermediates for (R)-pantolactone with high enantioselectivity.[5][6]

  • Biocatalysis: This strategy leverages the inherent stereoselectivity of enzymes.

    • Enzymatic Resolution: Specific enzymes, such as D-lactonase, or whole-cell systems like Fusarium oxysporum, can selectively hydrolyze (R)-pantolactone from a racemic mixture to (R)-pantoic acid, leaving the (S)-pantolactone unreacted.[5]

    • Asymmetric Bioreduction: This elegant method mimics the natural biosynthetic pathway.[2] A prochiral precursor, α-ketopantoate, is reduced to (R)-pantoate using a ketopantoate reductase. Engineered microorganisms, such as E. coli, are often employed as whole-cell biocatalysts, which can include systems for regenerating the necessary cofactor (NADPH).[7]

G sub sub inter inter proc proc prod prod a α-Ketoisovalerate b α-Ketopantoate a->b Ketopantoate hydroxymethyltransferase c (R)-Pantoic Acid b->c Ketopantoate reductase out_nadp NADP+ c->out_nadp in_nadph NADPH in_nadph->c

Figure 2: The biosynthetic pathway for (R)-pantoic acid.

Data Presentation

The choice of synthetic method depends on factors such as required purity, scale, cost, and environmental impact. The following tables summarize typical quantitative data for different approaches.

Table 1: Comparison of Chemical Synthesis & Resolution Methods

MethodKey Reagent/CatalystTypical Yield (%)Enantiomeric Excess (e.e., %)AdvantagesDisadvantages
Classical Resolution Chiral Amine (e.g., Quinine)35-45% (of theoretical R-isomer)>99%High purity achievable, well-establishedLow theoretical max yield (50%), tedious separation, requires stoichiometric chiral agent
Asymmetric Catalysis Chiral Organocatalyst70-95%90-99%High yield, catalytic use of chiral sourceCatalyst cost, may require optimization for scale-up

Table 2: Comparison of Biocatalytic Methods

MethodBiocatalystSubstrateConversion/Yield (%)Enantiomeric Excess (e.e., %)AdvantagesDisadvantages
Enzymatic Resolution Recombinant D-Lactonase(R,S)-Pantolactone~50% Conversion>99% (for acid)Exceptional selectivity, mild conditionsMax yield of 50%, requires protein expression/purification
Whole-Cell Resolution Fusarium oxysporum(R,S)-Pantolactone>90% Hydrolysis of R-isomer>98% (for acid)No need for enzyme purification, robustPotential for side reactions, biomass separation
Asymmetric Bioreduction Engineered E. coliα-Ketopantoate>95% Yield>99%Near 100% theoretical yield, highly selective, green processRequires precursor synthesis, fermentation expertise

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key synthetic procedures. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Biocatalytic Kinetic Resolution of (R,S)-Pantolactone

This protocol describes the use of a whole-cell biocatalyst to selectively hydrolyze (R)-pantolactone from a racemic mixture.

G sub sub proc proc prod prod discard discard a Racemic Pantolactone c Bioreaction (pH 7, 30°C, 24h) a->c b Whole-Cell Biocatalyst (e.g., F. oxysporum) b->c d Reaction Mixture ((R)-Pantoic Acid + (S)-Pantolactone) c->d e Acidification (pH 2) & Extraction d->e f Aqueous Phase: (R)-Pantoic Acid e->f g Organic Phase: (S)-Pantolactone e->g

Figure 3: Workflow for biocatalytic kinetic resolution.

Materials:

  • (R,S)-Pantolactone

  • Fusarium oxysporum cell culture or other suitable D-lactonase-producing microorganism

  • Phosphate buffer (50 mM, pH 7.0)

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 3 M solution

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Biocatalyst Preparation: Cultivate the microorganism under optimal conditions to induce lactonase activity. Harvest cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: In a temperature-controlled bioreactor or shaker flask, suspend the microbial cells in 50 mM phosphate buffer (pH 7.0).

  • Substrate Addition: Add (R,S)-pantolactone to the cell suspension to a final concentration of 50-100 g/L.

  • Biotransformation: Maintain the reaction at 30°C with gentle agitation. Monitor the pH and maintain it at 7.0 by the controlled addition of 1 M NaOH. The consumption of NaOH is indicative of pantoic acid formation.

  • Reaction Monitoring: Periodically take samples and analyze for the disappearance of (R)-pantolactone and the formation of pantoic acid using chiral HPLC or GC.

  • Work-up and Isolation:

    • Once the conversion reaches ~50% (indicating complete conversion of the R-enantiomer), stop the reaction by removing the cells via centrifugation or filtration.

    • Acidify the supernatant to pH 2 with 3 M HCl.

    • Extract the unreacted (S)-pantolactone with ethyl acetate.

    • The remaining aqueous phase contains the sodium salt of (R)-pantoic acid. This can be used directly or further purified by crystallization after concentrating the solution.

Protocol 2: Asymmetric Bioreduction of α-Ketopantoate

This protocol outlines a whole-cell bioreduction using an engineered E. coli strain overexpressing a ketopantoate reductase and a glucose dehydrogenase for NADPH regeneration.

Materials:

  • Engineered E. coli strain

  • α-Ketopantoate sodium salt

  • Glucose (as a co-substrate for cofactor regeneration)

  • Minimal salt medium (e.g., M9) with appropriate antibiotics and inducers (e.g., IPTG)

  • Tris-HCl buffer (100 mM, pH 7.5)

Procedure:

  • Cell Cultivation and Induction: Grow the engineered E. coli strain in a suitable medium to a high cell density (e.g., OD₆₀₀ of 10-20). Induce the expression of the reductase and dehydrogenase enzymes with an appropriate inducer (e.g., IPTG) for several hours.

  • Cell Harvesting: Harvest the induced cells by centrifugation, and wash and resuspend them in Tris-HCl buffer to a final concentration of 50 g/L (wet cell weight).

  • Bioreduction Reaction:

    • In a reaction vessel, combine the cell suspension with α-ketopantoate (e.g., 50 mM) and glucose (e.g., 100 mM).

    • Maintain the reaction at 30-37°C with gentle stirring. Keep the pH constant at 7.5.

  • Monitoring: Track the conversion of α-ketopantoate to (R)-pantoic acid by HPLC.

  • Product Isolation:

    • After the reaction is complete (>99% conversion), remove the cells by centrifugation.

    • The resulting supernatant contains (R)-pantoic acid. It can be purified from the remaining medium components using ion-exchange chromatography or by forming a salt and crystallizing.

Disclaimer: These protocols are intended as a guideline and may require optimization based on specific laboratory conditions, equipment, and biological reagents.

References

Application Notes and Protocols for the Analytical Detection of Pantoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoic acid is a key precursor in the biosynthesis of pantothenic acid (Vitamin B5), an essential nutrient and a component of Coenzyme A. The accurate and sensitive detection of pantoic acid is crucial for various research and development applications, including metabolic studies, nutritional analysis, and quality control in pharmaceutical and food industries. These application notes provide an overview of the primary analytical methods for the detection and quantification of pantoic acid and its derivative, pantothenic acid, along with detailed experimental protocols. The methodologies covered include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity. Additionally, a traditional microbiological assay is described.

Analytical Methods Overview

Several methods are available for the determination of pantoic acid and pantothenic acid. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a widely used technique for the quantification of pantothenic acid in various samples, including pharmaceutical preparations and food products.[1] This method offers good precision and accuracy.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a highly sensitive and selective method for the determination of pantothenic acid in complex matrices such as food, and biological fluids.[2][3][4][5] Its advantages include low detection limits and high specificity, which minimizes sample clean-up.

  • Microbiological Assay: This traditional method relies on the growth of a microorganism, such as Lactobacillus plantarum, which requires pantothenic acid for its growth.[6][7] The microbial growth is proportional to the amount of pantothenic acid in the sample. While being a cost-effective method, it is often time-consuming and less specific compared to chromatographic techniques.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for the detection of pantothenic acid, which can be adapted for pantoic acid analysis.

Table 1: Performance of LC-MS/MS Methods for Pantothenic Acid Quantification

ParameterFood Matrix[2]Infant Formulas & Cereals[4]
Linearity Range 10 - 1500 µg/L0.08 - 1.2 µg/mL
Correlation Coefficient (r²) Not Specified0.9998
Limit of Detection (LOD) 3.0 µg/kgNot Specified
Recovery 91.0% - 105%95% - 106%
Relative Standard Deviation (RSD) 0.46% - 3.0%2.5% - 6.0% (intermediate reproducibility)

Table 2: Performance of HPLC Methods for Pantothenic Acid Quantification

ParameterInfant Milk Formulas[8]Royal Jelly[9]
Linearity Range 50 - 800 ngNot Specified
Limit of Detection (LOD) Not SpecifiedValidated
Limit of Quantification (LOQ) Not SpecifiedValidated
Recovery 89% - 98%Not Specified
Coefficient of Variation 1.17% - 3.20%Not Specified

Experimental Protocols

Protocol 1: Pantoic Acid (as Pantothenic Acid) Analysis by LC-MS/MS

This protocol is based on the analysis of pantothenic acid in food matrices and can be adapted for various sample types.[2][10]

1. Sample Preparation (Food Matrix)

  • For High-Protein Foods (e.g., milk powder):

    • Weigh 2 g of the homogenized sample.

    • Add 20 mL of water and mix thoroughly.

    • Add 1 mL of 15% zinc sulfate solution for protein precipitation.

    • Mix well and centrifuge.

    • Filter the supernatant through a 0.22 µm filter to obtain the test solution.[10]

  • For Low-Protein Foods:

    • Weigh 2 g of the homogenized sample.

    • Add 20 mL of 1% formic acid solution.

    • Homogenize, extract, and centrifuge.

    • Filter the supernatant through a 0.22 µm filter to obtain the test solution.[10]

  • For Total Pantothenic Acid (liberation from bound forms):

    • To a 10.0 mL aliquot of the sample extract, add an internal standard.

    • Add 5 mL of Tris-HCl buffer solution.

    • In an ice bath, add 0.1 mL of 0.08 mol·L⁻¹ sodium carbonate solution, 0.4 mL of 0.02 g·mL⁻¹ alkaline phosphatase solution, and 0.2 mL of 0.5 g·L⁻¹ pigeon liver extract.

    • Incubate for at least 8 hours at 37°C.[2]

2. LC-MS/MS Conditions

  • LC Column: Waters BEH C18 or L-column2 ODS.[2][10]

  • Mobile Phase:

    • A: 1% formic acid in water.[2]

    • B: Acetonitrile.[2]

    • Alternative: 5 mmol/L ammonium formate (containing 0.01% formic acid)-methanol (85:15).[10]

  • Elution: Gradient elution.[2]

  • Injection Volume: 10 µL.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Tandem mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).[10]

3. Quantification

  • Create a calibration curve using standard solutions of pantothenic acid.

  • Use an isotopically labeled internal standard, such as [¹³C₆, ¹⁵N₂]-pantothenic acid, for accurate quantification.[4]

Protocol 2: Pantoic Acid (as Pantothenic Acid) Analysis by HPLC-UV

This protocol is suitable for the analysis of pantothenic acid in pharmaceutical preparations and infant formulas.[1][8]

1. Sample Preparation

  • Tablets/Capsules:

    • Weigh and grind 20 tablets or the contents of 20 capsules to a fine powder.

    • Accurately weigh a portion of the powder equivalent to about 10 mg of pantothenic acid.

    • Transfer to a 10 mL volumetric flask, add 2 mL of water, and sonicate.

    • Add 5 mL of ethanol, mix, and dilute to volume with ethanol.

    • Allow excipients to settle and use the clear supernatant for injection.[11]

  • Infant Formula:

    • Deproteinate the sample using acetic acid and sodium acetate solutions.

    • Centrifuge and filter the sample before injection.[8]

2. HPLC Conditions

  • LC Column: C18 column.[8]

  • Mobile Phase: 0.02 mol/L phosphate solution (pH 3.0)-acetonitrile (95:5).[10]

  • Detection: UV detector at 200 nm.[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

3. Quantification

  • Prepare a standard curve with known concentrations of calcium pantothenate.

  • Calculate the concentration in the sample by comparing the peak area with the standard curve.

Protocol 3: Microbiological Assay for Pantothenic Acid

This protocol outlines the traditional method for determining pantothenic acid content.[12]

1. Sample Preparation

  • Enzymatic Hydrolysis (for bound forms):

    • Homogenize 1 g of the sample in 80 mL of acetate buffer solution.

    • Add 40 mg of papain and 40 mg of amylase.

    • Incubate at 37°C for approximately 24 hours.

    • Heat the mixture at 100°C for 30 minutes to stop the enzymatic reaction.

    • Cool, adjust the pH to 6.8, and dilute to 100 mL with acetate buffer solution.

    • Filter the solution.[12]

2. Assay Procedure

  • Test Organism: Lactobacillus plantarum.

  • Culture Medium: Use a vitamin assay broth base deficient in pantothenic acid.[12]

  • Procedure:

    • Prepare a series of dilutions of the sample extract and a standard solution of pantothenic acid.

    • Add these dilutions to test tubes containing the culture medium.

    • Inoculate each tube with a standardized culture of Lactobacillus plantarum.

    • Incubate for 24 hours at 37°C.[12]

3. Quantification

  • Measure the turbidity of the cultures. The turbidity is proportional to the growth of the microorganism, which in turn is dependent on the concentration of pantothenic acid.

  • Compare the turbidity of the sample dilutions to the standard curve to determine the pantothenic acid concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample (Food, Serum, etc.) Homogenization Homogenization Sample->Homogenization Extraction Extraction / Enzymatic Hydrolysis Homogenization->Extraction Precipitation Protein Precipitation (e.g., Zinc Acetate) Extraction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Microbiological Microbiological Assay Filtration->Microbiological Quantification Quantification (Calibration Curve) LC_MSMS->Quantification HPLC_UV->Quantification Microbiological->Quantification Reporting Result Reporting Quantification->Reporting coa_biosynthesis Pantoic_Acid Pantoic Acid Pantothenic_Acid Pantothenic Acid (Vitamin B5) Pantoic_Acid->Pantothenic_Acid Beta_Alanine β-Alanine Beta_Alanine->Pantothenic_Acid Phosphopantothenate 4'-Phosphopantothenate Pantothenic_Acid->Phosphopantothenate Pantothenate Kinase Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA CoA Coenzyme A Dephospho_CoA->CoA

References

Application Note: Quantification of 2,4-dihydroxy-3,3-dimethylbutanoic acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-dihydroxy-3,3-dimethylbutanoic acid, a key precursor in the biosynthesis of pantothenic acid (Vitamin B5). The described protocol is adapted from established methods for pantothenic acid analysis and is suitable for researchers, scientists, and drug development professionals working on microbial fermentation, enzyme kinetics, and metabolic engineering. The primary method utilizes a reversed-phase C18 column with UV detection, offering a straightforward approach for quantification. An alternative, more sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is also presented for trace-level analysis. This document provides comprehensive experimental protocols, data presentation tables, and a workflow diagram to ensure successful implementation.

Introduction

2,4-dihydroxy-3,3-dimethylbutanoic acid, also known as pantoic acid, is a chiral molecule and a direct precursor to pantothenic acid. The quantification of pantoic acid is critical in various research and industrial applications, including the monitoring of fermentation processes for Vitamin B5 production, studying the kinetics of enzymes involved in its metabolic pathway, and in the quality control of raw materials for pharmaceutical and nutraceutical production. Due to its lack of a strong chromophore, direct UV detection of pantoic acid can be challenging, necessitating detection at low wavelengths. This protocol provides a baseline HPLC-UV method and suggests a more sensitive LC-MS/MS approach for samples with low concentrations of the analyte.

Experimental Protocols

Method 1: HPLC with UV Detection

This method is adapted from established protocols for pantothenic acid analysis in fermentation broths and pharmaceutical preparations.[1][2]

1. Sample Preparation (from Fermentation Broth):

  • Collect 10 mL of the fermentation broth.

  • Centrifuge at 12,000 rpm for 1 minute to pellet cells and other solids.[1]

  • Carefully collect the supernatant for analysis.

  • If necessary, dilute the supernatant with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.

  • Filter the diluted supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of water, acetonitrile, and phosphoric acid (949:50:1 v/v/v).[1] Alternatively, a mobile phase of acetonitrile and potassium dihydrogen phosphate solution (pH adjusted to 2.5 with phosphoric acid) can be used.[2]

  • Flow Rate: 0.9 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 20 µL.

  • UV Detection: 200 nm.[1]

3. Calibration Curve:

  • Prepare a stock solution of 2,4-dihydroxy-3,3-dimethylbutanoic acid standard in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Inject each standard in triplicate and record the peak area.

  • Plot the average peak area against the concentration and perform a linear regression to obtain the calibration curve.

Method 2: LC-MS/MS for Enhanced Sensitivity

For trace-level quantification, an LC-MS/MS method is recommended, adapted from protocols for pantothenic acid in complex matrices.[3]

1. Sample Preparation:

  • Follow the same initial steps as for the HPLC-UV method (centrifugation and dilution).

  • For complex matrices like plasma or cell lysates, protein precipitation may be necessary. Add 3 volumes of ice-cold acetonitrile or methanol, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then filtered and injected.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase:

    • A: 5 mmol/L ammonium formate with 0.01% formic acid in water.[4]

    • B: Methanol.[4]

  • Gradient: A suitable gradient from low to high organic phase (methanol) will need to be developed to ensure optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: The specific Multiple Reaction Monitoring (MRM) transitions for 2,4-dihydroxy-3,3-dimethylbutanoic acid will need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be [M-H]⁻, and characteristic product ions will be selected for quantification and qualification.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: HPLC-UV Method Validation Parameters (Example)

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)5 µg/mL
Limit of Quantification (LOQ)15 µg/mL
Precision (%RSD, n=6)< 2%
Accuracy (% Recovery)98-102%

Table 2: Quantification of 2,4-dihydroxy-3,3-dimethylbutanoic acid in Fermentation Samples (Example)

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Control4.2150,234Not Detected
Sample 1 (24h)4.18,765,432125.6
Sample 2 (48h)4.215,432,109221.3
Sample 3 (72h)4.122,109,876317.8

Visualization

The overall experimental workflow for the HPLC-UV quantification of 2,4-dihydroxy-3,3-dimethylbutanoic acid is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Fermentation Broth centrifuge Centrifugation (12,000 rpm, 1 min) sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilution supernatant->dilute filter 0.45 µm Filtration dilute->filter hplc HPLC Injection filter->hplc c18 C18 Column Separation hplc->c18 uv UV Detection (200 nm) c18->uv chromatogram Chromatogram uv->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

References

Application Note: Mass Spectrometry Analysis of Pantoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoic acid is a key component of pantothenic acid (Vitamin B5), which is an essential nutrient for all animals. Pantothenic acid is a precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and degradation of carbohydrates, proteins, and fats.[1] The analysis of pantoic acid and its parent molecule, pantothenic acid, in biological samples is crucial for nutritional assessment, disease diagnosis, and in the development of new therapeutics. This application note provides detailed protocols for the quantification of pantoic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), leveraging established methods for pantothenic acid.

Metabolic Pathway of Pantoic Acid

Pantoic acid is a precursor in the bacterial synthesis of pantothenic acid. In this pathway, α-ketoisovalerate is converted to D-pantoate (pantoic acid), which is then condensed with β-alanine to form pantothenic acid.[1] In animals, pantothenic acid is obtained from the diet and is a precursor for the synthesis of Coenzyme A (CoA) in a five-step process.[1] The degradation of CoA can release pantothenic acid, which can be further metabolized. The following diagram illustrates the central role of pantoic acid in the biosynthesis of pantothenic acid.

Pantothenic_Acid_Biosynthesis cluster_pantoate Pantoate Synthesis cluster_beta_alanine β-Alanine Synthesis alpha-Ketoisovalerate alpha-Ketoisovalerate alpha-Ketopantoate alpha-Ketopantoate alpha-Ketoisovalerate->alpha-Ketopantoate Methyl transfer D-Pantoate D-Pantoate (Pantoic Acid) alpha-Ketopantoate->D-Pantoate Reduction Pantothenic Acid Pantothenic Acid (Vitamin B5) D-Pantoate->Pantothenic Acid Aspartate Aspartate beta-Alanine β-Alanine Aspartate->beta-Alanine Decarboxylation beta-Alanine->Pantothenic Acid

Caption: Biosynthesis of Pantothenic Acid from Pantoic Acid and β-Alanine.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of pantothenic acid in biological samples and are suitable for the quantification of pantoic acid, which can be monitored as a specific fragment ion in MS/MS analysis.

Sample Preparation

1. Plasma/Serum Samples:

A protein precipitation method is commonly used for plasma and serum samples.

  • Materials:

    • Acetonitrile (ACN), ice-cold

    • Methanol (MeOH), ice-cold

    • Internal Standard (IS) solution (e.g., stable isotope-labeled pantothenic acid or a structural analog like hopantenic acid)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

  • Protocol:

    • To 100 µL of plasma or serum, add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 15,000 x g for 5 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • The filtered supernatant is ready for LC-MS/MS analysis.

2. Urine Samples:

Urine samples typically require minimal preparation.

  • Materials:

    • Internal Standard (IS) solution

    • Deionized water or mobile phase

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

  • Protocol:

    • To 100 µL of urine, add 10 µL of the internal standard solution.

    • Add 900 µL of deionized water or the initial mobile phase to dilute the sample.

    • Vortex for 30 seconds.

    • Centrifuge at 15,000 x g for 5 minutes to pellet any particulates.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The diluted and filtered sample is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • LC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 3 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The transition for pantothenic acid is m/z 220 -> 90.[2] The product ion at m/z 90 corresponds to the pantoic acid moiety and can be used for the specific quantification of pantoic acid.

    • Dwell Time: 100-200 ms.

    • Collision Energy: Optimization is required, but a starting point of 15-25 eV is recommended.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of pantoic acid in biological samples.

Pantoic_Acid_Analysis_Workflow Sample_Collection Biological Sample Collection (Plasma, Serum, Urine) Sample_Preparation Sample Preparation (Protein Precipitation/Dilution) Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Applications of Pantoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pantoic acid, a chiral α,γ-dihydroxy acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its primary importance lies in its role as the precursor to pantothenic acid (Vitamin B5), a component of the essential cofactor Coenzyme A (CoA). This document provides detailed application notes and experimental protocols for the use of pantoic acid and its derivatives in pharmaceutical synthesis.

Pantoic Acid as a Chiral Synthon for Pantothenic Acid and its Derivatives

The enantiomerically pure form, D-pantoic acid (specifically, its lactone form, D-pantolactone), is the key starting material for the industrial production of D-calcium pantothenate and D-panthenol (dexpanthenol), the biologically active forms of Vitamin B5.[1][2][3]

Application Note:

The synthesis of D-calcium pantothenate and D-panthenol from D-pantolactone is a straightforward condensation reaction. The choice of the β-amino alcohol determines the final product. For D-calcium pantothenate, β-alanine is used, followed by salt formation with a calcium base.[4] For D-panthenol, 3-aminopropanol is the reagent of choice.[5][6] These reactions are typically high-yielding.

Experimental Protocols:

Protocol 1: Synthesis of D-Calcium Pantothenate

This protocol describes the synthesis of D-calcium pantothenate from D-pantolactone and β-alanine.[1][4]

Materials:

  • D-pantolactone

  • β-alanine

  • Calcium oxide (CaO) or Calcium hydroxide (Ca(OH)₂)

  • Anhydrous methanol or ethanol

Procedure:

  • Preparation of Calcium β-alaninate: In a reaction vessel, suspend β-alanine and a stoichiometric amount of calcium oxide or calcium hydroxide in anhydrous methanol. Heat the mixture to reflux for several hours to form calcium β-alaninate.

  • Condensation: To the freshly prepared calcium β-alaninate solution, add a solution of D-pantolactone in anhydrous methanol.

  • Reaction: Heat the reaction mixture at a temperature of 50-80°C for 5-30 minutes. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and filter off any insoluble materials. The filtrate is then concentrated under reduced pressure to yield crude D-calcium pantothenate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure D-calcium pantothenate as a white powder.

Protocol 2: Synthesis of D-Panthenol (Dexpanthenol)

This protocol outlines the synthesis of D-panthenol from D-pantolactone and 3-aminopropanol.[2][5][7]

Materials:

  • D-pantolactone

  • 3-aminopropanol

  • Optional: Solvent such as ethanol or methanol

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge D-pantolactone and a slight molar excess of 3-aminopropanol. The reaction can be performed neat or in a solvent like ethanol.

  • Reaction: Heat the mixture to 50-70°C and stir for 3-5 hours. Monitor the disappearance of D-pantolactone by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, it is removed under reduced pressure.

  • Purification: The resulting viscous liquid is purified by vacuum distillation to remove unreacted 3-aminopropanol and any impurities, yielding pure D-panthenol.[5][8]

Quantitative Data:
ProductStarting MaterialsSolventReaction ConditionsYield (%)Reference
D-Calcium PantothenateD-pantolactone, β-alanine, CaOMethanol75-80°C, 5-30 min>95%[4]
D-PanthenolD-pantolactone, 3-aminopropanolNone60°C, 3h>99%[5][7]
D-PanthenolD-pantolactone, 3-aminopropanolEthanol50°C, 3h~100%[7]

Pantoic Acid Analogs in the Development of Antimicrobial Agents

The Coenzyme A (CoA) biosynthetic pathway is essential for bacterial survival, making it an attractive target for the development of novel antibiotics.[9][10] Pantoic acid analogs, particularly N-substituted pantothenamides, are a class of compounds that act as inhibitors of this pathway.[8][11][12]

Application Note:

N-substituted pantothenamides are synthesized by coupling a modified pantoic acid core with various amines. These compounds can be converted by bacterial enzymes into CoA antimetabolites, which then inhibit CoA-utilizing enzymes, such as those involved in fatty acid biosynthesis.[13] The antimicrobial activity of these compounds can be tuned by modifying the N-substituent.

Experimental Protocol:

Protocol 3: Synthesis of N-Substituted Pantothenamides

This protocol provides a general method for the synthesis of N-substituted pantothenamides from D-pantolactone.[14][15][16]

Materials:

  • D-pantolactone

  • Primary or secondary amine (e.g., pentylamine)

  • Coupling agent (e.g., N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU))

  • Base (e.g., diisopropylethylamine (DIPEA))

  • Solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

  • Boc-protected β-alanine or other amino acids

Procedure:

  • Amide Coupling: In a round-bottom flask, dissolve Boc-protected β-alanine and the desired amine in an anhydrous solvent like DCM or DMF.

  • Add the coupling agent (e.g., EDC·HCl) and a base (e.g., DIPEA) to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Boc Deprotection: Dissolve the crude product in a solution of trifluoroacetic acid (TFA) in DCM and stir at room temperature to remove the Boc protecting group.

  • Final Coupling: Neutralize the resulting amine salt with a base and react it with D-pantolactone under basic conditions to yield the final N-substituted pantothenamide.

  • Purification: Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).[14][17]

Quantitative Data:
CompoundTarget OrganismBiological Activity (MIC, µM)Reference
N-pentylpantothenamide (1)Uropathogenic E. coli (UPEC)2.44[16]
Analog 2Uropathogenic E. coli (UPEC)4[16]
Analog 3Uropathogenic E. coli (UPEC)26[16]
Truncated analog 6Uropathogenic E. coli (UPEC)6.25[16]
Inverse amide 7Uropathogenic E. coli (UPEC)12.5[16]
CompoundTarget EnzymeBiological Activity (IC₅₀)Reference
N-phenethyl-pantothenamidePlasmodium falciparum20 nM[18]
RR8 (pantothenone)Plasmodium falciparum2.2 µM[12]
Compound 1cS. aureus CoaAlow µM range[19]
Compound 1dS. aureus CoaAlow µM range[19]

Pantoic Acid Derivatives in the Synthesis of Coenzyme A Analogs

Pantoic acid derivatives are essential for the chemoenzymatic synthesis of Coenzyme A analogs, which are valuable tools for studying CoA-dependent enzymes.[6][11]

Application Note:

The chemoenzymatic synthesis of CoA analogs typically involves the chemical synthesis of a modified pantetheine precursor, followed by a one-pot enzymatic conversion using the three key enzymes of the CoA biosynthetic pathway: pantothenate kinase (PanK), phosphopantetheine adenylyltransferase (PPAT), and dephosphocoenzyme A kinase (DPCK).[20]

Experimental Protocol:

Protocol 4: Chemoenzymatic Synthesis of a Coenzyme A Analog

This protocol outlines a general procedure for the synthesis of a CoA analog.[21][22]

Materials:

  • Chemically synthesized pantetheine analog

  • Purified recombinant PanK, PPAT, and DPCK enzymes

  • ATP (Adenosine triphosphate)

  • Tris-HCl buffer

  • MgCl₂

  • KCl

  • TCEP (tris(2-carboxyethyl)phosphine)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.0), MgCl₂, KCl, ATP, and TCEP.

  • Substrate Addition: Add the chemically synthesized pantetheine analog to the reaction mixture.

  • Enzyme Addition: Add the purified PanK, PPAT, and DPCK enzymes to the mixture.

  • Incubation: Incubate the reaction at 37°C with shaking for several hours (e.g., 15 hours).

  • Monitoring: The progress of the reaction can be monitored by HPLC.

  • Purification: The CoA analog can be purified from the reaction mixture using preparative reversed-phase HPLC.

Visualizations

Coenzyme A Biosynthesis Pathway

CoA_Biosynthesis cluster_pantoate Pantoate Synthesis cluster_beta_alanine β-Alanine Synthesis cluster_pantothenate Pantothenate Synthesis cluster_CoA Coenzyme A Synthesis alpha-Ketoisovalerate alpha-Ketoisovalerate Ketopantoate Ketopantoate alpha-Ketoisovalerate->Ketopantoate panB Pantoate Pantoate Ketopantoate->Pantoate panE Pantothenate Pantothenate Pantoate->Pantothenate Aspartate Aspartate beta-Alanine beta-Alanine Aspartate->beta-Alanine panD beta-Alanine->Pantothenate panC 4-Phosphopantothenate 4-Phosphopantothenate Pantothenate->4-Phosphopantothenate CoaA/PanK 4-Phosphopantothenoylcysteine 4-Phosphopantothenoylcysteine 4-Phosphopantothenate->4-Phosphopantothenoylcysteine CoaB/PPCS 4-Phosphopantetheine 4-Phosphopantetheine 4-Phosphopantothenoylcysteine->4-Phosphopantetheine CoaC/PPCDC Dephospho-CoA Dephospho-CoA 4-Phosphopantetheine->Dephospho-CoA CoaD/PPAT Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A CoaE/DPCK

Caption: Coenzyme A biosynthetic pathway.

Experimental Workflow for D-Panthenol Synthesis

Panthenol_Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: D-pantolactone + 3-aminopropanol Start->Reaction_Setup Heating Heating (50-70°C, 3-5h) Reaction_Setup->Heating Monitoring Reaction Complete? Heating->Monitoring Monitoring->Heating No Cooling Cool to Room Temperature Monitoring->Cooling Yes Solvent_Removal Solvent Removal (if applicable) Cooling->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Final_Product Pure D-Panthenol Purification->Final_Product End End Final_Product->End

Caption: Workflow for D-Panthenol synthesis.

References

Unlocking the Molecular Architecture: A Guide to the Structural Elucidation of Pantoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pantoic acid, a key component of pantothenic acid (Vitamin B5) and Coenzyme A, plays a crucial role in various metabolic pathways. Its precise chemical structure is fundamental to understanding its biological activity and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules like pantoic acid. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in determining the structure of pantoic acid.

Principles of NMR-Based Structural Elucidation

The structural elucidation of pantoic acid via NMR spectroscopy relies on the analysis of the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). Key NMR experiments and the information they provide are:

  • ¹H NMR: Determines the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Identifies the number of unique carbon atoms and their chemical environment (e.g., carbonyl, alcohol, alkyl).

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings through bonds, typically over two to three bonds, helping to establish the connectivity of proton networks.[1][2][3][4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.[6][7][8][9][10]* HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four), which is crucial for identifying quaternary carbons and piecing together the molecular fragments. [6][10][11][12][13]

Data Presentation: NMR Chemical Shifts of Pantoic Acid

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the pantoic acid moiety, typically referenced to an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) in D₂O at a pH of 7.4 and a temperature of 298K. [14][15]It is important to note that chemical shifts can be influenced by solvent, pH, and temperature. [16][17] Table 1: ¹H NMR Chemical Shift Data for Pantoic Acid Moiety

Atom Name (Pantoic Acid)Chemical Shift (ppm)Multiplicity
H2'3.97s
H4'α3.43d
H4'β3.43d
C3'-(CH₃)α0.92s
C3'-(CH₃)β0.88s

Data sourced from the Biological Magnetic Resonance Data Bank (BMRB), entry bmse000287.[15]

Table 2: ¹³C NMR Chemical Shift Data for Pantoic Acid Moiety

Atom Name (Pantoic Acid)Chemical Shift (ppm)
C1' (C=O)177.65
C2' (CHOH)78.46
C3' (C(CH₃)₂)41.28
C4' (CH₂OH)71.10
C3'-(CH₃)α23.23
C3'-(CH₃)β21.84

Data sourced from the Biological Magnetic Resonance Data Bank (BMRB), entry bmse000287.[15]

Experimental Protocols

This section provides detailed methodologies for the structural elucidation of pantoic acid using NMR spectroscopy.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. [17][18][19][20][21] Materials:

  • Pantoic acid sample (or a salt form like calcium pantothenate)

  • Deuterated solvent (e.g., Deuterium oxide - D₂O)

  • Internal standard (e.g., DSS or TSP)

  • 5 mm NMR tubes

  • Pipettes and vials

  • pH meter (optional, for pH-dependent studies)

Protocol:

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the pantoic acid sample for ¹H NMR and a higher concentration for ¹³C NMR if possible. [18][19]2. Solvent Addition: Dissolve the sample in approximately 0.5-0.6 mL of D₂O in a clean vial. [19]D₂O is a common solvent for biological molecules.

  • Internal Standard: Add a small, known amount of an internal reference standard like DSS.

  • pH Adjustment (Optional): If studying pH effects, adjust the pH of the solution using dilute NaOD or DCl in D₂O. [21]For standard characterization, a neutral pH is often used. [14][15]5. Transfer to NMR Tube: Carefully transfer the solution to a clean 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe's coils. [17][19]6. Filtration (If Necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid magnetic field inhomogeneities. [18][20]

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a modern NMR spectrometer (e.g., 400 MHz or higher). [15]Instrument-specific parameters may need optimization.

1D ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Solvent Signal Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

  • Spectral Width: Approximately 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

1D ¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

2D COSY:

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).

  • Spectral Width: Same as 1D ¹H NMR in both dimensions.

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 2-8.

2D HSQC:

  • Pulse Program: Edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2' on Bruker instruments). [9]* ¹H Spectral Width: Same as 1D ¹H NMR.

  • ¹³C Spectral Width: Sufficient to encompass all carbon resonances (e.g., 180 ppm).

  • Number of Increments (t1): 128-256.

  • Number of Scans per Increment: 4-16.

2D HMBC:

  • Pulse Program: HMBC with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • ¹H Spectral Width: Same as 1D ¹H NMR.

  • ¹³C Spectral Width: Same as 1D ¹³C NMR.

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift axis using the internal standard (e.g., DSS at 0.0 ppm for ¹H).

  • Peak Picking and Integration (1D): Identify all peaks and integrate their areas in the ¹H spectrum to determine the relative number of protons.

  • Cross-Peak Analysis (2D):

    • COSY: Identify off-diagonal cross-peaks, which indicate J-coupling between protons.

    • HSQC: Correlate each proton resonance to its directly attached carbon.

    • HMBC: Identify cross-peaks that show long-range correlations between protons and carbons, which are key for connecting molecular fragments and identifying quaternary centers.

Visualizations

The following diagrams illustrate the structure of pantoic acid and the workflow for its structural elucidation by NMR.

pantoic_acid_structure cluster_pantoic_acid Pantoic Acid C1 C1' (COOH) C2 C2' (CHOH) C1->C2 C3 C3' (C(CH₃)₂) C2->C3 H2 H2' C2->H2 C4 C4' (CH₂OH) C3->C4 CH3a C3'-(CH₃)α C3->CH3a CH3b C3'-(CH₃)β C3->CH3b H4a H4'α C4->H4a H4b H4'β C4->H4b

Caption: Chemical structure of pantoic acid with atom numbering.

nmr_workflow cluster_workflow NMR Structural Elucidation Workflow sample_prep Sample Preparation (Pantoic Acid in D₂O + DSS) data_acquisition NMR Data Acquisition (1D ¹H, ¹³C; 2D COSY, HSQC, HMBC) sample_prep->data_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) data_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, Cross-Peak Analysis) data_processing->spectral_analysis structure_elucidation Structure Elucidation (Fragment Assembly, Final Structure) spectral_analysis->structure_elucidation

Caption: Experimental workflow for NMR-based structural elucidation.

nmr_correlations cluster_correlations Key NMR Correlation Pathways H2 H2' C1 C1' (C=O) H2->C1 HMBC C2 C2' (CHOH) H2->C2 HSQC C3 C3' (C(CH₃)₂) H2->C3 HMBC H4 H4' H4->C2 HMBC H4->C3 HMBC C4 C4' (CH₂OH) H4->C4 HSQC H_Me H-(CH₃) H_Me->C2 HMBC H_Me->C3 HMBC H_Me->C4 HMBC C_Me C-(CH₃) H_Me->C_Me HSQC

Caption: Expected 2D NMR correlations for pantoic acid.

Conclusion

NMR spectroscopy is an indispensable tool for the complete and unambiguous structural elucidation of pantoic acid. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis outlined in this document, researchers can confidently determine the molecular structure. The integration of 1D and 2D NMR techniques provides a comprehensive dataset that allows for the assignment of all proton and carbon resonances and the confirmation of the connectivity within the molecule, which is fundamental for its application in research and drug development.

References

Application Notes and Protocols for the Experimental Use of Pantoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantoic acid is a critical precursor in the biosynthesis of pantothenic acid (Vitamin B5).[1][2] Pantothenic acid is an essential nutrient required by all forms of life for the synthesis of Coenzyme A (CoA), a fundamental cofactor in a myriad of metabolic reactions.[1][3] CoA plays a central role in the metabolism of carbohydrates, fats, and proteins, primarily by acting as a carrier of acyl groups, most notably in the form of acetyl-CoA and succinyl-CoA in the Krebs cycle.[2][4] The study of pantoic acid and its downstream metabolites provides a powerful tool for investigating cellular energy metabolism, fatty acid synthesis, and the regulation of metabolic pathways.[5][6] These notes provide an overview of the applications of pantoic acid in metabolic research and detailed protocols for its experimental use.

Application Note 1: Pantoic Acid as a Precursor for Coenzyme A Biosynthesis

Pantoic acid is the starting point for the de novo synthesis of pantothenic acid in bacteria, fungi, and plants.[7] In this pathway, pantoic acid is condensed with β-alanine to form pantothenate.[8][9] Pantothenate is then utilized in a conserved five-step enzymatic pathway to synthesize CoA.[1][10] The initial and rate-limiting step in this pathway is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK).[3][8] The activity of PanK is subject to feedback inhibition by the end-products of the pathway, namely CoA and its thioesters (e.g., acetyl-CoA), which allows cells to regulate their intracellular CoA pools tightly.[1][8] Manipulating the availability of pantoic acid or its downstream products can be used to probe the dynamics and regulation of CoA-dependent metabolic processes.

Signaling and Biosynthetic Pathways

The synthesis of Coenzyme A from pantoic acid is a well-defined pathway, crucial for central metabolism. Understanding this pathway is key to designing experiments that modulate CoA levels.

CoA_Biosynthesis cluster_Pantoate Pantoic Acid Formation cluster_CoA Coenzyme A Biosynthesis KIV α-Ketoisovalerate PanB panB (Ketopantoate hydroxymethyltransferase) KIV->PanB KP α-Ketopantoate PanB->KP PanE panE (Ketopantoate reductase) KP->PanE PA D-Pantoic Acid PanE->PA PanC panC (Pantothenate synthetase) PA->PanC BetaAla β-Alanine BetaAla->PanC Panto Pantothenate (Vitamin B5) PanC->Panto PanK PanK (Pantothenate Kinase) Panto->PanK PhosphoPanto 4'-Phosphopantothenate PanK->PhosphoPanto PPCS PPCS PhosphoPanto->PPCS PPC 4'-Phospho-N- pantothenoylcysteine PPCS->PPC PPCDC PPCDC PPC->PPCDC PhosphoPant 4'-Phosphopantetheine PPCDC->PhosphoPant PPAT PPAT PhosphoPant->PPAT DephosphoCoA Dephospho-CoA PPAT->DephosphoCoA DPCK DPCK DephosphoCoA->DPCK CoA Coenzyme A DPCK->CoA CoA->PanK Feedback Inhibition

Caption: Coenzyme A biosynthesis pathway starting from α-Ketoisovalerate.

Application Note 2: Investigating Metabolic Effects of Pantoic Acid in Cell Culture

The administration of pantoic acid or its more common derivative, pantothenic acid, to cell cultures is a valuable method for studying its impact on various cellular processes. Studies have shown that pantothenic acid can influence cell proliferation, gene expression, and mitochondrial function in a concentration-dependent manner.[11][12] For example, in human brown adipocytes, low concentrations of pantothenic acid were found to enhance mitochondrial respiration, while higher concentrations had a repressive effect.[12] Similarly, pantothenic acid has been shown to alleviate fat deposition and inflammation by suppressing the JNK/p38 MAPK signaling pathway in murine primary adipocytes.[13] These applications highlight the utility of pantoic acid pathway modulation as a tool to explore metabolic regulation.

Concentration-Dependent Effects of Pantothenic Acid

The following table summarizes quantitative data from a study on chemically induced human brown adipocytes, demonstrating the dose-dependent effects of pantothenic acid (PA) on gene expression and mitochondrial activity.[12]

Concentration of PA (µg/mL)UCP1 ExpressionCIDEA ExpressionMitochondrial Respiration (OCR)
0 (Control)BaselineBaselineBaseline
0.25 - 1.0Robustly InducedRobustly InducedEnhanced
4.0RepressedRepressedReduced
16.0RepressedRepressedReduced
Experimental Workflow

A typical workflow for investigating the effects of pantoic acid in a cell-based metabolic study involves several key stages, from cell preparation to data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis arrow arrow seeding Seed Adherent Cells in Culture Plates incubation Incubate (e.g., 24h) to Allow Attachment seeding->incubation media_change Replace Medium with Treatment Medium incubation->media_change treatment Add Pantoic Acid or Pantothenic Acid (Varying Concentrations) media_change->treatment incubation_treat Incubate for Experimental Period (e.g., 24-72h) treatment->incubation_treat harvest Harvest Cells/Supernatant incubation_treat->harvest analysis_type Perform Downstream Assays harvest->analysis_type rna_seq RNA/Protein Extraction (qPCR, Western Blot) analysis_type->rna_seq metabolomics Metabolite Extraction (LC-MS/MS) analysis_type->metabolomics flux_analysis Metabolic Flux Analysis (e.g., Seahorse) analysis_type->flux_analysis cell_prolif Cell Viability/ Proliferation Assay analysis_type->cell_prolif

Caption: General workflow for cell-based metabolic studies using pantoic acid.

Protocol 1: General Protocol for Pantoic Acid/Pantothenic Acid Treatment in Adherent Cell Cultures

This protocol provides a general framework for treating adherent mammalian cells with pantoic acid or its derivatives to assess metabolic outcomes.

Materials:

  • Adherent cell line of interest (e.g., fibroblasts, adipocytes, hepatocytes)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)[14]

  • Fetal Bovine Serum (FBS)[14]

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Pantoic acid or Calcium D-pantothenate (sterile, stock solution)

  • 6-well or 12-well tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture cells to approximately 70-80% confluence in a T-75 flask.[14] b. Aspirate the medium, wash cells once with sterile PBS. c. Add Trypsin-EDTA and incubate for 2-5 minutes until cells detach. d. Neutralize trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge (e.g., 1000 rpm for 5 min).[14] e. Resuspend the cell pellet in fresh complete medium and perform a cell count. f. Seed cells into multi-well plates at a predetermined density (e.g., 1 x 10^5 cells/well for a 12-well plate) and incubate for 24 hours to allow for attachment.

  • Preparation of Treatment Media: a. Prepare a sterile, high-concentration stock solution of pantoic acid or calcium pantothenate in water or PBS. Filter-sterilize using a 0.2 µm filter. b. On the day of the experiment, prepare fresh treatment media by diluting the stock solution into the appropriate cell culture medium to achieve the final desired concentrations (e.g., 0.5, 4, 16 µg/mL).[12] c. Include a "vehicle control" medium containing the same volume of the solvent used for the stock solution.

  • Cell Treatment: a. After the 24-hour attachment period, carefully aspirate the medium from each well. b. Gently wash the cells once with sterile PBS. c. Add the prepared treatment media (including controls) to the appropriate wells. d. Return the plates to the incubator and culture for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Harvesting and Downstream Analysis: a. At the end of the incubation period, harvest the cells and/or culture supernatant based on the planned downstream analysis. b. For RNA/protein analysis: Wash cells with ice-cold PBS, then lyse directly in the well using an appropriate lysis buffer. c. For metabolite analysis: Wash cells with an appropriate solution (e.g., ice-cold saline), then add a cold extraction solvent (e.g., 80% methanol) to quench metabolism and extract metabolites. d. Proceed with the relevant analytical protocol (e.g., qPCR, Western Blot, LC-MS/MS).

Protocol 2: Analysis of Pantoic Acid and Related Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying pantoic acid, pantothenic acid, and other related metabolites in biological samples.[15][16][17]

Materials:

  • Biological sample (e.g., cell lysate, serum, tissue homogenate)

  • Internal Standard (IS), such as [13C6, 15N2]-pantothenic acid[17]

  • Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., Luna Omega Polar C18)[15]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation (Protein Precipitation): a. Thaw biological samples on ice. b. To 50 µL of sample, add 10 µL of the internal standard solution. c. Add 150 µL of ice-cold protein precipitation solvent. d. Vortex vigorously for 1 minute to mix and precipitate proteins. e. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Chromatography: Perform chromatographic separation using a gradient elution. A typical gradient might start at 2-5% Mobile Phase B, ramping up to 95% B to elute the analytes, followed by a re-equilibration step. b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). c. MRM Transitions: Define specific precursor-to-product ion transitions for each analyte and the internal standard.

Typical LC-MS/MS Method Parameters
ParameterSettingReference
LC Column Luna Omega 3 µm Polar C18[15]
Mobile Phase A Water + 0.1% Formic Acid[17]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[17]
Flow Rate 0.4 - 0.6 mL/minN/A
Injection Volume 5 - 10 µLN/A
Ionization Mode ESI Positive[17]
Calibration Range 0.08 - 1.2 µg/mL[17]
Internal Standard [13C6, 15N2]-pantothenic acid[17]

Analytical Workflow Diagram

Analytical_Workflow arrow arrow sample 1. Biological Sample (Serum, Cell Lysate) is_add 2. Add Internal Standard sample->is_add precip 3. Protein Precipitation (e.g., Acetonitrile) is_add->precip centrifuge 4. Centrifuge (14,000 x g, 4°C) precip->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant lcms 6. LC-MS/MS Analysis (C18 Column, ESI+) supernatant->lcms data 7. Data Processing (Quantification vs. IS) lcms->data result 8. Final Concentration Reported data->result

Caption: Workflow for quantitative analysis of pantoic acid by LC-MS/MS.

References

Application Notes and Protocols for Safe Laboratory Handling of 2,4-dihydroxy-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4-dihydroxy-3,3-dimethylbutanoic acid, also known as pantoic acid, is a dihydroxy monocarboxylic acid.[1][2] It serves as an intermediate in the biosynthesis of pantothenate (Vitamin B5) in plants and microorganisms.[3][4][5][6] This document provides detailed guidelines for the safe laboratory handling of 2,4-dihydroxy-3,3-dimethylbutanoic acid to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), 2,4-dihydroxy-3,3-dimethylbutanoic acid is not classified as a hazardous substance.[7]

NFPA Ratings (scale 0-4): [7]

  • Health: 0

  • Fire: 0

  • Reactivity: 0

HMIS-Ratings (scale 0-4): [7]

  • Health: 0

  • Fire: 0

  • Reactivity: 0

Despite its non-hazardous classification, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C6H12O4[1]
Molecular Weight 148.16 g/mol [1]
Appearance Solid[5]
Melting Point 124 °C[8]
Boiling Point Undetermined[7]
Flash Point Not applicable[7]
Flammability Product is not flammable[7]
Solubility Soluble in Methanol (Slightly) and Water (Slightly)[5]
Personal Protective Equipment (PPE)

While 2,4-dihydroxy-3,3-dimethylbutanoic acid is not classified as hazardous, the use of appropriate personal protective equipment is mandatory to ensure laboratory safety.

PPESpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Avoids direct skin contact with the chemical.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal use with good ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.Prevents inhalation of dust particles.
Handling and Storage

Precautions for Safe Handling:

  • Handle in a well-ventilated area to avoid the formation of dust and aerosols.[8]

  • Wear suitable protective clothing, including gloves and eye protection.[8]

  • Avoid contact with skin and eyes.[8]

  • Use non-sparking tools to prevent electrostatic discharge.[8]

  • No special measures are required for fire and explosion prevention as the product is not flammable.[7]

Conditions for Safe Storage:

  • Store in a tightly closed container.[8]

  • Keep in a dry, cool, and well-ventilated place.[8]

  • Store away from foodstuff containers and incompatible materials.[8]

  • For long-term storage, a temperature of -20°C is recommended.[3][5]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, consult a doctor.[7]
Skin Contact While the product is generally non-irritating, wash the affected area with soap and water.[7]
Eye Contact Rinse the opened eye for several minutes under running water.[7]
Ingestion If symptoms persist, consult a doctor.[7]
Accidental Release Measures

In the event of a spill, follow these procedures:

  • Wear appropriate personal protective equipment.

  • Sweep up the spilled solid material, avoiding dust generation.

  • Place the material into a suitable container for disposal.

  • Clean the spill area with a damp cloth.

  • Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols

General Protocol for Handling Solid 2,4-dihydroxy-3,3-dimethylbutanoic acid:

  • Preparation:

    • Ensure the work area (e.g., chemical fume hood, laboratory bench) is clean and uncluttered.

    • Don all required personal protective equipment: lab coat, safety glasses, and chemical-resistant gloves.

  • Weighing the Compound:

    • Use an analytical balance for accurate measurement.

    • Place a clean, dry weigh boat on the balance and tare it.

    • Carefully transfer the desired amount of 2,4-dihydroxy-3,3-dimethylbutanoic acid to the weigh boat using a clean spatula.

    • Avoid creating dust. If any material is spilled, clean it up immediately.

    • Record the final weight.

  • Dissolving the Compound:

    • Transfer the weighed solid to an appropriate flask or beaker.

    • Add the desired solvent (e.g., slightly in water or methanol) to the container.

    • Gently swirl or stir the mixture until the solid is completely dissolved. A magnetic stirrer can be used for this purpose.

  • Transferring the Solution:

    • When transferring the solution, pour it carefully to avoid splashing.

    • Use a funnel if necessary to transfer the solution to another container with a narrow opening.

  • Post-Handling:

    • Tightly seal the stock container of 2,4-dihydroxy-3,3-dimethylbutanoic acid.

    • Clean all used glassware and equipment thoroughly.

    • Dispose of any waste materials according to institutional and regulatory guidelines.

    • Remove and properly dispose of gloves.

    • Wash hands thoroughly with soap and water.

Visualizations

Experimental Workflow for Safe Chemical Handling

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling prep_area Prepare Work Area don_ppe Don Personal Protective Equipment prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer clean_equip Clean Equipment transfer->clean_equip dispose_waste Dispose of Waste clean_equip->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of laboratory chemicals.

Logical Relationships in Hazard Mitigation

G cluster_outcome Desired Outcome inhalation Inhalation of Dust safety Researcher Safety skin_contact Skin Contact skin_contact->safety eye_contact Eye Contact ventilation Good Ventilation / Fume Hood ventilation->inhalation gloves Gloves gloves->skin_contact goggles Safety Goggles goggles->eye_contact

References

Application Notes and Protocols for Enzymatic Assay of Pantoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an enzymatic assay utilizing pantoic acid as a substrate, primarily focusing on the activity of Pantoate-β-alanine ligase (PBL), also known as Pantothenate Synthetase (PS). This enzyme is crucial in the biosynthesis of pantothenic acid (Vitamin B5) and serves as a target for antimicrobial drug development.

Introduction

Pantoic acid is a key intermediate in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways. The enzymatic conversion of pantoic acid is a critical step in this pathway, making the enzymes involved attractive targets for research and drug discovery. One such key enzyme is Pantoate-β-alanine ligase (EC 6.3.2.1), which catalyzes the ATP-dependent condensation of (R)-pantoic acid and β-alanine to produce (R)-pantothenic acid.[1][2][3] This document provides a detailed protocol for assaying the activity of PBL.

Principle of the Assay

The activity of Pantoate-β-alanine ligase is determined by measuring the rate of product formation, pantothenic acid, or the consumption of one of the substrates (ATP, pantoic acid, or β-alanine). A common method involves quantifying the amount of pantothenic acid produced. The reaction catalyzed by PBL is as follows:

ATP + (R)-pantoate + β-alanine ⇌ AMP + diphosphate + (R)-pantothenate[3][4]

This protocol is adapted from a published method and can be modified for specific experimental needs.[5]

Materials and Reagents

ReagentStock ConcentrationFinal Concentration
Tris Buffer1 M, pH 8.00.1 M
D-(-)-Pantoic acid1 M0.1 M
β-Alanine1 M0.1 M
ATP100 mM10 mM
MgCl₂100 mM10 mM
KCl100 mM10 mM
Pantoate-β-alanine ligase (PBL)VariesAs required
1 M NaOH1 MFor stopping reaction

Experimental Protocol

This protocol outlines the steps for a standard PBL enzyme assay in a total reaction volume of 1 mL.[5]

4.1. Preparation of Reagents

  • Prepare all stock solutions in high-purity water and adjust the pH of the Tris buffer to 8.0.

  • Store stock solutions at -20°C. Pantoic acid and β-alanine solutions should be freshly prepared or stored for a limited time.

4.2. Assay Procedure

  • In a microcentrifuge tube, prepare the assay mixture by adding the following components in the specified order:

    • 750 µL of 0.1 M Tris buffer (pH 8.0)

    • 100 µL of 1 M D-(-)-pantoic acid

    • 100 µL of 1 M β-alanine

    • 100 µL of 100 mM ATP

    • 100 µL of 100 mM MgCl₂

    • 100 µL of 100 mM KCl

    • Make up the volume to 990 µL with purified water.

  • Pre-incubate the assay mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 10 µL of the crude or purified enzyme solution to the assay mixture.

  • Incubate the reaction at 37°C for 20 minutes.

  • Stop the reaction by adding 200 µL of 1 M NaOH.

  • Prepare a blank control by adding the enzyme after the addition of NaOH.

4.3. Detection of Product

The product, pantothenic acid, can be quantified using various methods, including:

  • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for separating and quantifying pantothenic acid.[6]

  • Microbiological Assay: This method utilizes microorganisms, such as Lactobacillus plantarum, that require pantothenic acid for growth. The growth of the microorganism is proportional to the amount of pantothenic acid present.[7]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Specific antibodies against pantothenic acid can be used for its quantification.[8]

Data Presentation

The results of the enzymatic assay should be presented clearly. The enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Table 1: Summary of Quantitative Data for PBL Assay

ParameterValueReference
pH8.0[5]
Temperature37°C[5]
Incubation Time20 min[5]
Final Volume1 mL[5]
Enzyme Sourcee.g., E. coli, B. subtilis[5]

Visualizations

Diagram 1: Signaling Pathway of Pantothenic Acid Biosynthesis

Pantothenic_Acid_Biosynthesis cluster_pantoate Pantoate Synthesis cluster_pantothenate Pantothenate Synthesis alpha_ketoisovalerate α-Ketoisovalerate ketopantoate Ketopantoate alpha_ketoisovalerate->ketopantoate PanB pantoate (R)-Pantoate ketopantoate->pantoate PanE pantothenate (R)-Pantothenate (Vitamin B5) pantoate->pantothenate PanC (PBL) + ATP beta_alanine β-Alanine beta_alanine->pantothenate coenzyme_a Coenzyme A pantothenate->coenzyme_a Further steps

Caption: Biosynthetic pathway of pantothenic acid from α-ketoisovalerate and β-alanine.

Diagram 2: Experimental Workflow for Pantoate-β-alanine Ligase Assay

PBL_Assay_Workflow start Start reagent_prep Prepare Assay Mixture (Buffer, Substrates, Cofactors) start->reagent_prep pre_incubation Pre-incubate at 37°C (5 minutes) reagent_prep->pre_incubation reaction_initiation Initiate Reaction (Add Enzyme) pre_incubation->reaction_initiation incubation Incubate at 37°C (20 minutes) reaction_initiation->incubation reaction_stop Stop Reaction (Add 1M NaOH) incubation->reaction_stop product_detection Quantify Pantothenic Acid (e.g., HPLC, ELISA) reaction_stop->product_detection data_analysis Analyze Data and Calculate Enzyme Activity product_detection->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the Pantoate-β-alanine ligase enzymatic assay.

References

Application Notes and Protocols for Pantoic Acid Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the proper storage, handling, and stability assessment of pantoic acid. Adherence to these recommendations is crucial for maintaining the integrity of the compound for research and development purposes.

Introduction to Pantoic Acid Stability

Pantoic acid, with the chemical formula HOCH₂C(CH₃)₂CH(OH)CO₂H, is a key chiral intermediate in the biosynthesis of pantothenic acid (Vitamin B5).[1] The stability of pantoic acid is critical for its use as a reference standard, in cell culture media, and as a starting material in chemical syntheses. Degradation of pantoic acid can lead to inaccurate experimental results and compromise the quality of manufactured products. The primary degradation pathway of concern for pantothenic acid, a related compound, is hydrolysis, which yields pantoic acid and β-alanine.[2] While specific comprehensive stability data for pantoic acid is limited, general principles of chemical stability and data from related compounds can guide its handling and storage.

Recommended Storage and Handling Guidelines

To ensure the long-term stability of pantoic acid, the following storage and handling conditions are recommended:

Short-Term Storage (up to 2 weeks):

  • Temperature: Can be stored at room temperature.

  • Container: A well-sealed container is sufficient for short-term storage.

Long-Term Storage:

  • Temperature: For long-term storage, it is recommended to store pantoic acid at 2-8°C.[3] For solutions in solvents, storage at -20°C for up to one month or -80°C for up to six months is advisable.[4]

  • Container: Use tightly sealed, opaque containers to protect from light and moisture.[3][5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for long-term storage.

  • Moisture: Pantoic acid is susceptible to moisture.[6] Store in a dry place, and consider the use of desiccants.[3]

Handling:

  • Work in a well-ventilated area or under a fume hood.[7]

  • Avoid the generation of dust and aerosols.[4][7]

  • Use appropriate personal protective equipment (PPE), including safety goggles and gloves.[7]

  • Avoid contact with skin and eyes.[4]

  • Prevent exposure to strong oxidizing agents, strong acids, and strong alkalis, as these can promote degradation.[3][4]

Quantitative Stability Data

Table 1: Thermal Degradation Kinetics of Pantothenic Acid

Temperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-Life (t½) (min)Activation Energy (Ea) (kJ mol⁻¹)
900.0029239.058.86[1][9]
1000.0038182.458.86[1][9]
1200.008383.558.86[1][9]

Data extracted from studies on pantothenic acid derived from Averrhoa bilimbi fruits.[1][8][9][10] The higher activation energy for pantothenic acid compared to other compounds in the study suggests it is more sensitive to temperature changes.[1][9]

Experimental Protocols

Protocol for Forced Degradation Studies of Pantoic Acid

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11] This protocol is a general guideline and may need optimization based on the specific properties of the pantoic acid sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Objective: To identify potential degradation products and pathways for pantoic acid under various stress conditions.

Materials:

  • Pantoic acid

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable solvent

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of pantoic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 N HCl.

      • Heat at 60°C for 30 minutes.[11]

      • If no degradation is observed, repeat with 1 N HCl or for a longer duration.

      • Neutralize the solution with NaOH before analysis.

    • Base Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 N NaOH.

      • Heat at 60°C for 30 minutes.[11]

      • If no degradation is observed, repeat with 1 N NaOH or for a longer duration.

      • Neutralize the solution with HCl before analysis.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution with 3% H₂O₂.

      • Keep at room temperature for 24 hours.

      • Analyze the solution at appropriate time points.

    • Thermal Degradation:

      • Expose the solid pantoic acid and the stock solution to 60°C for 24 hours.

      • Analyze the samples.

    • Photolytic Degradation:

      • Expose the solid pantoic acid and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber (as per ICH Q1B guidelines).

      • Analyze the samples.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (see Protocol 4.2).

Protocol for a Stability-Indicating HPLC Method for Pantoic Acid

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities.

Objective: To develop an HPLC method capable of separating pantoic acid from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.02 M potassium dihydrogen phosphate solution (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 200 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of pantoic acid at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration.

  • Chromatographic Analysis:

    • Inject the standard solution to determine the retention time and response of pantoic acid.

    • Inject the stressed samples.

  • Method Validation:

    • Specificity: Demonstrate that the peak for pantoic acid is free from interference from degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

    • Linearity, Accuracy, and Precision: Validate these parameters according to ICH guidelines.

Visualizations

Pantoic_Acid_Stability_Assessment_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome prep Prepare Pantoic Acid Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (60°C, Solid & Solution) prep->thermal photo Photolytic (ICH Q1B) prep->photo analysis Analyze Stressed Samples vs. Control (Stability-Indicating HPLC Method) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Assess Degradation & Identify Degradants analysis->evaluation pathway Elucidate Degradation Pathways evaluation->pathway guidelines Establish Storage & Handling Guidelines evaluation->guidelines

Caption: Workflow for Pantoic Acid Stability Assessment.

Signaling_Pathway cluster_degradation Potential Degradation of Pantothenic Acid cluster_stressors Stressors PA Pantothenic Acid POA Pantoic Acid PA->POA Hydrolysis BA β-Alanine PA->BA Hydrolysis H Acid/Base (Hydrolysis) H->PA T Heat T->PA L Light L->PA O Oxidizing Agents O->PA

Caption: Degradation Pathway of Pantothenic Acid.

References

Troubleshooting & Optimization

troubleshooting low yield in pantoic acid chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for common issues encountered during the chemical synthesis of pantoic acid, a key intermediate in the production of Vitamin B5. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Condensation Reaction (Isobutyraldehyde + Formaldehyde)

Question: My yield of hydroxypivaldehyde (the initial aldol adduct) is low, and I'm observing multiple byproducts. What's going wrong?

Answer: Low yields in the initial condensation step are typically due to competing side reactions. The reaction between isobutyraldehyde and formaldehyde, usually under basic conditions, is a delicate balance between the desired cross-aldol condensation and undesired side reactions like the self-condensation of isobutyraldehyde and the Cannizzaro reaction of formaldehyde.

Common Causes & Solutions:

  • Incorrect Temperature: High temperatures can favor side reactions. The reaction is exothermic, and poor temperature control can lead to a runaway reaction.

    • Solution: Maintain a low reaction temperature, typically between 10-25°C. Use an ice bath for cooling and add reagents slowly to manage the exotherm.[1][2]

  • Inappropriate Catalyst: The choice and concentration of the base catalyst are critical. Strong bases at high concentrations can promote the Cannizzaro reaction, where formaldehyde is disproportionated into formic acid and methanol.[3]

    • Solution: Use milder basic catalysts like potassium carbonate (K₂CO₃) or triethylamine.[1][4] Phase transfer catalysts, such as benzyltrimethylammonium hydroxide, have also been shown to improve selectivity and yield by facilitating the reaction between the two phases (aqueous formaldehyde and organic isobutyraldehyde).[2][5]

  • Incorrect Stoichiometry: An excess of one aldehyde can lead to self-condensation or other side reactions.

    • Solution: A slight excess of isobutyraldehyde to formaldehyde (e.g., a molar ratio of 1.1:1.0) is often used to ensure the complete consumption of formaldehyde and maximize the yield of the desired cross-aldol product.[2][5]

  • Poor Mixing: In a two-phase system, inefficient mixing can limit the reaction rate.

    • Solution: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The use of a phase transfer catalyst can also mitigate this issue.[2]

Section 2: Cyanohydrin Formation and Hydrolysis to Pantolactone

Question: The conversion of the aldol adduct to DL-pantolactone is incomplete, resulting in a low yield. How can I optimize this step?

Answer: This two-part step involves the formation of a cyanohydrin intermediate followed by acid-catalyzed hydrolysis and intramolecular esterification (lactonization). Low yields can stem from issues in either part of the sequence.

Common Causes & Solutions:

  • Inefficient Cyanohydrin Formation: The addition of cyanide to the aldehyde can be slow or incomplete if conditions are not optimal.

    • Solution: The reaction is typically performed at a controlled temperature between 5-20°C.[1] Ensure the cyanide salt (e.g., NaCN or KCN) is fully dissolved before adding the aldehyde adduct. The reaction mixture should be stirred for a sufficient time (e.g., 2-3 hours) to ensure complete conversion.[1]

  • Incomplete Hydrolysis/Lactonization: The hydrolysis of the nitrile to a carboxylic acid and subsequent lactonization requires strong acidic conditions and heat. Insufficient acid or temperature will result in incomplete reaction.

    • Solution: Use a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6] The reaction mixture is typically heated to reflux (around 80-100°C) for several hours to drive both hydrolysis and lactonization to completion.[7]

  • pH Control: The pH must be carefully controlled. The initial cyanohydrin formation is base-catalyzed, while the subsequent hydrolysis and lactonization are acid-catalyzed.

    • Solution: After the cyanohydrin formation, the reaction mixture must be carefully neutralized and then acidified before heating.[1][6]

Section 3: Hydrolysis of Pantolactone to Pantoic Acid

Question: My final step, the hydrolysis of DL-pantolactone to DL-pantoic acid, is not going to completion. What factors influence this equilibrium?

Answer: The hydrolysis of a lactone to its corresponding hydroxy acid is a reversible, equilibrium-dependent reaction. The rate and extent of this reaction are highly dependent on pH and temperature.

Common Causes & Solutions:

  • Suboptimal pH: The hydrolysis rate is significantly influenced by pH. While the reaction occurs in neutral water, it is catalyzed by both acid and base. The stability of the lactone is generally greatest in the acidic pH range.[8]

    • Solution: For complete and relatively rapid hydrolysis, use basic conditions (e.g., NaOH or KOH solution). The reaction forms the carboxylate salt of pantoic acid, which drives the equilibrium towards the open-chain form.[9] Acidification of the pantoate salt then yields pantoic acid.

  • Insufficient Reaction Time/Temperature: Hydrolysis at neutral pH and room temperature can be very slow.[9]

    • Solution: To increase the reaction rate, either heat the solution or perform the hydrolysis under basic conditions. For example, allowing a solution of pantolactone in 0.1 N NaOH to stand at room temperature can result in complete hydrolysis within an hour.[9]

ParameterConditionEffect on Pantolactone HydrolysisReference
pH Acidic (e.g., pH < 4)Lactone form is more stable; hydrolysis is slow.[8]
Neutral (e.g., pH 6-7)Slow hydrolysis occurs.[9]
Basic (e.g., pH > 8)Rapid hydrolysis to the pantoate salt.[9]
Temperature Room TemperatureVery slow hydrolysis at neutral pH.[9]
Elevated TemperatureIncreases the rate of hydrolysis across all pH ranges.[8]

Section 4: Enzymatic Resolution of DL-Pantolactone

Question: The enzymatic resolution of my DL-pantolactone is inefficient, with low conversion or poor enantioselectivity. What are the likely causes?

Answer: Enzymatic resolution relies on the stereospecific hydrolysis of one enantiomer (typically D-pantolactone) into D-pantoic acid, leaving the L-pantolactone unreacted. Poor performance is usually due to suboptimal reaction conditions affecting the enzyme.

Common Causes & Solutions:

  • Incorrect pH: Enzymes have a narrow optimal pH range for activity. Deviating from this range can drastically reduce the hydrolysis rate and selectivity.

    • Solution: Maintain the optimal pH for the specific lactonase being used. For many fungal lactonases, such as from Fusarium oxysporum, the optimal pH is around 7.0.[10] Use a reliable buffer system to keep the pH constant.

  • Suboptimal Temperature: Enzyme activity is also highly temperature-dependent.

    • Solution: Perform the reaction at the enzyme's optimal temperature, which is often between 30°C and 40°C for this application.

  • Enzyme Inhibition: The product, D-pantoic acid, or other components in the reaction mixture could inhibit the enzyme at high concentrations.

    • Solution: Monitor the reaction progress and consider strategies for in-situ product removal if inhibition is suspected. Ensure the starting racemic pantolactone is free of impurities that could act as inhibitors.

  • Poor Catalyst Stability/Immobilization: If using an immobilized enzyme for reuse, leaching of the enzyme or degradation of the support can lead to a decline in activity over repeated batches.

    • Solution: Optimize the immobilization protocol. Using techniques like entrapment in calcium alginate gels can improve stability. Monitor the catalyst's performance over several cycles to assess its operational stability.

ParameterOptimal ConditionConsequence of DeviationReference
pH ~7.0Decreased hydrolysis rate and enantioselectivity.[10]
Temperature 30-40°CLower activity at suboptimal temperatures; denaturation at high temperatures.
Substrate Conc. Up to 200 g/LHigh concentrations can lead to substrate or product inhibition.[10]
Enzyme State ImmobilizedFree enzyme may have lower stability and cannot be easily recycled.

Experimental Protocols

Protocol 1: Synthesis of DL-Pantolactone

This protocol is a representative synthesis based on the reaction of isobutyraldehyde and formaldehyde in the presence of a cyanide source.

Materials:

  • Isobutyraldehyde

  • Formaldehyde (37% aqueous solution)

  • Potassium Carbonate (K₂CO₃) or Triethylamine

  • Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Aldol Condensation:

    • In a reaction vessel equipped with a stirrer and cooling bath, combine formaldehyde solution and the base catalyst (e.g., K₂CO₃).

    • Cool the mixture to 10-15°C.

    • Slowly add isobutyraldehyde to the mixture while maintaining the temperature below 25°C.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Cyanohydrin Formation:

    • Prepare a solution of sodium cyanide in water.

    • Cool the aldol reaction mixture to 5-10°C in an ice bath.

    • Slowly add the sodium cyanide solution to the reaction mixture, ensuring the temperature does not exceed 15°C.

    • Stir the mixture for an additional 2-3 hours at this temperature.

  • Hydrolysis and Lactonization:

    • Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 1.

    • Heat the mixture to reflux (approx. 95-100°C) and maintain for 3-4 hours. This step hydrolyzes the nitrile and promotes lactonization.

    • Cool the mixture to room temperature.

  • Extraction and Purification:

    • Extract the aqueous solution multiple times with ethyl acetate.

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • The crude DL-pantolactone can be purified by vacuum distillation.

Visualizations

Experimental Workflow for Pantoic Acid Synthesis

G cluster_0 Step 1: DL-Pantolactone Synthesis cluster_1 Step 2: Chiral Resolution & Pantoic Acid Formation Start Isobutyraldehyde + Formaldehyde Aldol Aldol Condensation (Base Catalyst, <25°C) Start->Aldol Adduct Hydroxypivaldehyde (Aldol Adduct) Aldol->Adduct Cyanohydrin Cyanohydrin Formation (NaCN, <15°C) Adduct->Cyanohydrin Hydrolysis Acid Hydrolysis & Lactonization (HCl, Reflux) Cyanohydrin->Hydrolysis CrudePL Crude DL-Pantolactone Hydrolysis->CrudePL PurifyPL Purification (Extraction & Distillation) CrudePL->PurifyPL PL Pure DL-Pantolactone PurifyPL->PL Enzyme Enzymatic Hydrolysis (D-Lactonase, pH 7, 35°C) PL->Enzyme Separation Separation (e.g., Extraction) Enzyme->Separation DPA D-Pantoic Acid Separation->DPA Product LPL L-Pantolactone Separation->LPL Unreacted

Caption: Workflow for the synthesis of D-Pantoic Acid.

Troubleshooting Logic for Low Yield

G Start Low Final Yield of Pantoic Acid Check_Step1 Analyze intermediates from Step 1 (Condensation)? Start->Check_Step1 Step1_OK Yield of Pantolactone is High Check_Step1->Step1_OK No Step1_Low Yield of Pantolactone is Low Check_Step1->Step1_Low Yes Check_Step2 Analyze final mixture from Step 2 (Resolution)? Step1_OK->Check_Step2 Check_SideRxns Evidence of side reactions? (e.g., Cannizzaro, self-condensation) Step1_Low->Check_SideRxns SideRxns_Yes Optimize Condensation: - Lower Temperature - Change Catalyst - Adjust Stoichiometry Check_SideRxns->SideRxns_Yes Yes SideRxns_No Check Hydrolysis/Lactonization: - Ensure strong acid - Sufficient reflux time Check_SideRxns->SideRxns_No No Step2_Incomplete Incomplete Conversion of DL-Pantolactone Check_Step2->Step2_Incomplete Yes Step2_Complete Conversion is high, but isolation yield is low Check_Step2->Step2_Complete No Check_Enzyme Optimize Resolution: - Check pH (target ~7.0) - Check Temperature (target 30-40°C) - Test for enzyme inhibition Step2_Incomplete->Check_Enzyme Check_Purification Optimize Purification: - Check extraction solvent/pH - Analyze for product degradation Step2_Complete->Check_Purification

Caption: Decision tree for troubleshooting low pantoic acid yield.

References

Technical Support Center: Optimization of HPLC Separation for Pantoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of pantoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC separation of pantoic acid isomers?

The main challenge is that pantoic acid exists as a pair of enantiomers (D- and L-isomers), which have identical physical and chemical properties in an achiral environment. Therefore, a standard reversed-phase HPLC setup will not separate them. Chiral recognition is necessary, which is typically achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.

Q2: What types of chiral stationary phases (CSPs) are most effective for separating pantoic acid isomers?

Polysaccharide-based and cyclodextrin-based CSPs are commonly employed for the separation of chiral acids like pantoic acid.

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) often provide excellent enantioselectivity for a wide range of chiral compounds.

  • Cyclodextrin-based CSPs: These utilize cyclodextrin molecules bonded to the silica support and separate enantiomers based on the formation of inclusion complexes. Beta-cyclodextrin (β-CD) derivatives are frequently used.[1]

Q3: What are the different HPLC modes that can be used for pantoic acid isomer separation?

The choice of HPLC mode depends on the selected chiral stationary phase and the solubility of pantoic acid.

  • Normal-Phase (NP) HPLC: This mode often uses a non-polar mobile phase (e.g., hexane/ethanol). It can be very effective for chiral separations on polysaccharide-based CSPs.

  • Reversed-Phase (RP) HPLC: This mode employs a polar mobile phase (e.g., water/acetonitrile with a buffer). It is a common choice for cyclodextrin-based CSPs and can also be used with some polysaccharide-based columns.

  • Polar Organic Mode (POM): This mode uses a polar organic mobile phase, such as acetonitrile and methanol, and can be a good alternative for certain separations.

Q4: Is derivatization necessary for the chiral separation of pantoic acid?

Derivatization is not always necessary but can be a useful strategy, particularly for an "indirect" chiral separation. In this approach, the pantoic acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. However, this adds extra steps to sample preparation and requires a chiral derivatizing agent of high optical purity.[2]

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

Q: My chromatogram shows a single peak or two overlapping peaks for the pantoic acid isomers. How can I improve the resolution?

A: Poor resolution is a common issue in chiral separations. Here are several factors to investigate:

  • Incorrect Column Choice: The selected chiral stationary phase may not be suitable for pantoic acid. It is recommended to screen different types of CSPs, such as polysaccharide-based and cyclodextrin-based columns.

  • Mobile Phase Composition: The composition of the mobile phase is critical for chiral recognition.

    • For Normal-Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol or isopropanol). Small changes in the modifier percentage can significantly impact selectivity.[3]

    • For Reversed-Phase: Optimize the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol).

  • Mobile Phase pH: For acidic compounds like pantoic acid, the pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. It's generally recommended to work at a pH that is at least one to two units away from the pKa of pantoic acid to ensure it is in a single ionic form.[4][5][6][7][8]

  • Additives: The use of acidic or basic additives in the mobile phase can improve peak shape and selectivity. For acidic analytes, a small amount of an acidic modifier like formic acid or acetic acid may be beneficial.[3]

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may also lead to broader peaks and longer retention times.

  • Flow Rate: A lower flow rate generally allows for more interaction between the analytes and the CSP, which can lead to better resolution.

Issue 2: Peak Tailing

Q: The peaks for my pantoic acid isomers are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase or other parts of the HPLC system.

  • Secondary Silanol Interactions: Residual silanol groups on the silica support of the column can interact with the acidic pantoic acid, causing tailing. Adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can help to suppress these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Contamination: A contaminated guard column or analytical column can also cause peak shape issues. Try flushing the column with a strong solvent or replacing the guard column.[9]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. Ensure the pH is optimized for your specific column and analyte.[2]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with a small internal diameter and keep the length to a minimum.

Issue 3: Peak Splitting

Q: I am observing split peaks for my pantoic acid isomers. What is the likely cause?

A: Split peaks can be caused by several factors:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting. Whenever possible, dissolve the sample in the initial mobile phase.[2][10]

  • Clogged Column Frit: A partially blocked inlet frit on the column can disrupt the sample flow path, leading to split peaks. Try back-flushing the column or replacing the frit.[11]

  • Column Void: A void or channel in the column packing material can also cause peak splitting. This usually requires column replacement.[2]

  • Co-elution: It is possible that an impurity is co-eluting with one of the pantoic acid isomers, giving the appearance of a split peak. Review your sample preparation and consider if any impurities might be present.

Issue 4: Drifting Retention Times

Q: The retention times for my pantoic acid isomers are not consistent between runs. What should I check?

A: Retention time drift can be caused by several factors related to the stability of the HPLC system and the mobile phase.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. Chiral separations can sometimes require longer equilibration times.

  • Mobile Phase Instability: If you are using a buffered mobile phase or a mobile phase with volatile components, its composition can change over time due to evaporation or degradation. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention times. Use a column oven to maintain a stable temperature.

  • Pump Performance: Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and functioning correctly.

  • Column Aging: Over time, the performance of the chiral stationary phase can degrade, leading to changes in retention.

Data Presentation

The following tables provide examples of typical starting conditions for the chiral HPLC separation of acidic compounds similar to pantoic acid. Note that these are starting points, and optimization will likely be required for your specific application.

Table 1: Example Starting Conditions for Polysaccharide-Based CSPs (Normal-Phase)

ParameterCondition 1: Chiralcel® OD-HCondition 2: Chiralpak® IA
Column Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA)n-Heptane / Ethanol / Acetic Acid (AcOH)
Composition 90 / 10 / 0.1 (v/v/v)85 / 15 / 0.1 (v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Expected Outcome Good resolution, may require optimization of the alcohol percentage.High probability of enantioseparation, adjust alcohol content for optimal resolution.

Table 2: Example Starting Conditions for Cyclodextrin-Based CSPs (Reversed-Phase)

ParameterCondition 1: CYCLOBOND™ I 2000 (β-CD)Condition 2: CYCLOBOND™ I 2000 DMP
Column Beta-CyclodextrinDimethylphenyl carbamate functionalized β-CD
Mobile Phase Acetonitrile / 0.1% Acetic Acid in WaterMethanol / 20 mM Phosphate Buffer (pH 3.5)
Composition 20 / 80 (v/v)30 / 70 (v/v)
Flow Rate 0.7 mL/min1.0 mL/min
Temperature 30 °C25 °C
Detection UV at 210 nmUV at 210 nm
Expected Outcome Enantioseparation based on inclusion complexation. Adjusting the organic modifier and pH is key.Good potential for separation of aromatic-containing chiral acids.

Experimental Protocols

Detailed Methodology for Chiral HPLC Separation of Pantoic Acid Isomers

This protocol provides a general procedure for developing a chiral separation method for pantoic acid isomers using a polysaccharide-based CSP in normal-phase mode.

  • Sample Preparation:

    • Accurately weigh a known amount of the racemic pantoic acid standard.

    • Dissolve the standard in the initial mobile phase or a compatible solvent (e.g., ethanol or 2-propanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Chiral Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar polysaccharide-based CSP.[12][13]

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing HPLC-grade n-hexane, 2-propanol, and trifluoroacetic acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 210 nm.

    • Run Time: 30 minutes or until both peaks have eluted.

  • Method Optimization:

    • If resolution is not optimal, systematically vary the percentage of 2-propanol in the mobile phase (e.g., from 5% to 20%) while keeping the TFA concentration constant.

    • Investigate the effect of different alcohol modifiers (e.g., ethanol, isopropanol).

    • Analyze the effect of temperature by running the separation at different temperatures (e.g., 15 °C, 25 °C, 35 °C).

    • Adjust the flow rate to see its impact on resolution and analysis time.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-pantoic acid isomers.

    • Calculate the retention time (t_R), resolution (R_s), selectivity (α), and tailing factor for each peak.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization cluster_result Result sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mix & Degas) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq peak_analysis Peak Analysis (Resolution, Tailing) data_acq->peak_analysis optimization Method Optimization (Mobile Phase, Temp, Flow) peak_analysis->optimization If resolution < 1.5 final_method Validated Chiral Method peak_analysis->final_method If resolution ≥ 1.5 optimization->equilibration Iterate

Caption: Experimental workflow for HPLC method development.

troubleshooting_hplc cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_system System Checks start Chromatographic Problem (e.g., Poor Resolution) check_composition Adjust Mobile Phase Composition start->check_composition check_csp Screen Different CSPs start->check_csp check_flow_rate Lower Flow Rate start->check_flow_rate check_ph Optimize Mobile Phase pH check_composition->check_ph check_additives Add/Adjust Modifiers (e.g., TFA, AcOH) check_ph->check_additives solution Problem Resolved check_additives->solution If resolved check_temp Adjust Column Temperature check_csp->check_temp check_contamination Flush or Replace Guard/Column check_temp->check_contamination check_contamination->solution If resolved check_injection Reduce Injection Volume check_flow_rate->check_injection check_leaks Check for System Leaks check_injection->check_leaks check_leaks->solution If resolved

Caption: Troubleshooting decision tree for HPLC separation.

References

Technical Support Center: Stability of 2,4-Dihydroxy-3,3-dimethylbutanoic Acid Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4-dihydroxy-3,3-dimethylbutanoic acid (also known as pantoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of pantoic acid solutions during experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter with the stability of your 2,4-dihydroxy-3,3-dimethylbutanoic acid solutions.

Issue 1: Rapid Decrease in Potency of the Solution

  • Question: I've prepared a solution of 2,4-dihydroxy-3,3-dimethylbutanoic acid, and I'm observing a rapid loss of the active compound. What could be the cause?

  • Answer: Rapid degradation of 2,4-dihydroxy-3,3-dimethylbutanoic acid solutions can be attributed to several factors, primarily pH and temperature. As a precursor to pantothenic acid, its stability is likely pH-dependent. Studies on pantothenic acid have shown significant degradation in acidic (pH < 4) and alkaline (pH > 8) aqueous solutions[1]. Additionally, as an alpha-hydroxy acid, it may be susceptible to degradation under inappropriate pH conditions. Elevated temperatures can also accelerate degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

  • Question: My HPLC analysis of a stored 2,4-dihydroxy-3,3-dimethylbutanoic acid solution shows several new, unidentified peaks. What are these, and how can I prevent their formation?

  • Answer: The appearance of new peaks in your chromatogram suggests the formation of degradation products. Potential degradation pathways for a dihydroxy carboxylic acid like pantoic acid include oxidation and hydrolysis. To identify the degradation products, techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) would be necessary. To minimize the formation of these degradants, it is crucial to control the storage conditions. This includes protecting the solution from light, storing it at reduced temperatures, and using a buffered system to maintain an optimal pH.

Issue 3: Inconsistent Experimental Results

  • Question: I am getting inconsistent results in my experiments using a 2,4-dihydroxy-3,3-dimethylbutanoic acid solution. Could this be related to its stability?

  • Answer: Yes, inconsistent results are a common consequence of using a degraded solution. The concentration of the active compound will decrease over time if the solution is not stored under optimal conditions, leading to variability in your experimental outcomes. It is recommended to use freshly prepared solutions whenever possible or to validate the stability of your stock solutions over the intended period of use under your specific storage conditions.

Frequently Asked Questions (FAQs)

General Stability

  • Question: What are the optimal storage conditions for a 2,4-dihydroxy-3,3-dimethylbutanoic acid solution?

  • Answer: Based on general chemical principles and data for related compounds, aqueous solutions of 2,4-dihydroxy-3,3-dimethylbutanoic acid should be stored in a tightly closed container in a dry, cool, and well-ventilated place[1]. For long-term storage, refrigeration (2-8 °C) is recommended. The solution should also be protected from light.

  • Question: What is the expected shelf-life of a 2,4-dihydroxy-3,3-dimethylbutanoic acid solution?

  • Answer: The shelf-life is highly dependent on the solvent, concentration, pH, and storage temperature. Without specific stability data for 2,4-dihydroxy-3,3-dimethylbutanoic acid, it is difficult to provide an exact shelf-life. It is best practice to conduct a stability study under your specific experimental conditions to determine the usable life of your solution.

Impact of pH

  • Question: What is the optimal pH for maintaining the stability of a 2,4-dihydroxy-3,3-dimethylbutanoic acid solution?

  • Answer: While specific data for pantoic acid is limited, studies on pantothenic acid indicate that it is most stable in a neutral pH range. Significant degradation is observed in both acidic and alkaline conditions[1]. Therefore, it is advisable to maintain the pH of your 2,4-dihydroxy-3,3-dimethylbutanoic acid solution between 4 and 7.

Impact of Temperature

  • Question: How does temperature affect the stability of 2,4-dihydroxy-3,3-dimethylbutanoic acid solutions?

  • Answer: Temperature has a significant impact on the stability of many organic molecules, including those related to 2,4-dihydroxy-3,3-dimethylbutanoic acid. Thermal degradation of pantothenic acid has been shown to follow first-order kinetics, with the rate of degradation increasing with temperature[2][3][4]. Therefore, to enhance stability, solutions should be stored at low temperatures.

Data Presentation

Table 1: Thermal Degradation Kinetics of Pantothenic Acid (as a proxy for 2,4-dihydroxy-3,3-dimethylbutanoic acid)

Temperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
900.0023301.37
1000.0028247.55
1200.0065106.64

Data adapted from a study on the thermal degradation of pantothenic acid. The degradation was found to follow a first-order kinetics model.[2][3][4]

Experimental Protocols

Protocol: Forced Degradation Study for 2,4-dihydroxy-3,3-dimethylbutanoic Acid Solutions

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 2,4-dihydroxy-3,3-dimethylbutanoic acid under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2,4-dihydroxy-3,3-dimethylbutanoic acid of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., purified water or a buffer at a specific pH).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A common method for related compounds involves a C18 column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH (e.g., pH 2.5), with UV detection around 200-210 nm[5].

4. Data Evaluation:

  • Calculate the percentage of degradation of 2,4-dihydroxy-3,3-dimethylbutanoic acid under each stress condition.

  • Identify and quantify any major degradation products.

Mandatory Visualization

degradation_pathway cluster_stress Stress Conditions cluster_compound Compound cluster_degradation Outcome Acid Acid Hydrolysis PantoicAcid 2,4-dihydroxy-3,3-dimethylbutanoic acid Acid->PantoicAcid Base Base Hydrolysis Base->PantoicAcid Oxidation Oxidation Oxidation->PantoicAcid Heat Thermal Stress Heat->PantoicAcid Light Photolytic Stress Light->PantoicAcid DegradationProducts Degradation Products PantoicAcid->DegradationProducts degrades to

Caption: Potential degradation pathways of 2,4-dihydroxy-3,3-dimethylbutanoic acid under various stress conditions.

experimental_workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sample Withdraw Samples at Time Points stress->sample analyze HPLC Analysis sample->analyze evaluate Evaluate Degradation & Identify Products analyze->evaluate end Determine Stability Profile evaluate->end

Caption: Experimental workflow for a forced degradation study of 2,4-dihydroxy-3,3-dimethylbutanoic acid.

troubleshooting_logic issue Instability Issue Observed (e.g., Potency Loss, Extra Peaks) check_ph Is pH of the solution in the 4-7 range? issue->check_ph check_temp Is the solution stored at a low temperature (2-8 °C)? check_ph->check_temp Yes adjust_ph Adjust pH to 4-7 using a buffer check_ph->adjust_ph No check_light Is the solution protected from light? check_temp->check_light Yes adjust_temp Store at 2-8 °C check_temp->adjust_temp No protect_light Store in an amber vial or protect from light check_light->protect_light No stable_solution Solution should be more stable check_light->stable_solution Yes adjust_ph->check_temp adjust_temp->check_light protect_light->stable_solution

Caption: Troubleshooting decision tree for improving the stability of 2,4-dihydroxy-3,3-dimethylbutanoic acid solutions.

References

Technical Support Center: Quantification of Pantoic Acid in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying pantoic acid and its parent compound, pantothenic acid (Vitamin B5), in cell lysates.

Frequently Asked Questions (FAQs)

Q1: What is the difference between pantoic acid and pantothenic acid, and which should I measure?

Pantoic acid is a chemical moiety that combines with β-alanine to form pantothenic acid. In biological systems, pantothenic acid is the physiologically relevant form and is often found conjugated within Coenzyme A (CoA) and Acyl Carrier Protein (ACP). For most cellular metabolism studies, quantifying total pantothenic acid is the primary goal. This is because pantothenic acid is widely distributed in cells, whereas free pantoic acid is less common.[1] The analytical methods typically measure pantothenic acid after liberating it from its bound forms.[2][3][4][5]

Q2: Why is enzymatic hydrolysis necessary for quantifying total pantothenic acid?

In cell lysates, a significant portion of pantothenic acid exists in bound forms such as coenzyme A (CoA) and acyl carrier protein (ACP).[1] To measure the total pantothenic acid content, these conjugates must be broken down to release free pantothenic acid. This is typically achieved through enzymatic hydrolysis using enzymes like alkaline phosphatase and pantetheinase.[2][5][6][7] Without this step, you would only be quantifying the free pantothenic acid, leading to an underestimation of the total cellular pool.

Q3: What are the most common methods for quantifying pantothenic acid in cell lysates?

The most prevalent and reliable methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a highly sensitive and specific method for quantifying pantothenic acid.[1][2][8]

  • Stable Isotope Dilution Assay (SIDA): This technique, often coupled with LC-MS/MS or GC-MS, uses a labeled internal standard to correct for matrix effects and variations in sample preparation, providing high accuracy.[2][3][4][5][8]

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC methods are also used, but pantothenic acid has weak UV absorption, which can limit sensitivity.[9] Fluorescence detection often requires a derivatization step.[6][10]

  • Microbiological Assays: These assays, typically using Lactobacillus plantarum, measure the growth of the microorganism in response to pantothenic acid. While a classic method, it can be time-consuming and susceptible to interference from antibiotics or other compounds that affect microbial growth.[1]

Q4: What is a stable isotope dilution assay (SIDA) and why is it recommended?

A stable isotope dilution assay (SIDA) is a highly accurate quantification method that utilizes a stable isotope-labeled version of the analyte (in this case, pantothenic acid) as an internal standard.[2][3][4][5] This labeled standard is chemically identical to the analyte of interest and behaves similarly during sample extraction, cleanup, and analysis. By measuring the ratio of the unlabeled analyte to the labeled internal standard, SIDA can effectively correct for losses during sample preparation and for matrix effects that can suppress or enhance the signal in mass spectrometry.[5] This makes it a robust and reliable method for complex matrices like cell lysates.

Troubleshooting Guides

Issue 1: Low or No Detectable Pantoic/Pantothenic Acid Signal
Possible Cause Troubleshooting Step
Incomplete Cell Lysis Ensure your lysis protocol is effective for your cell type. Sonication or the use of appropriate lysis buffers with detergents can improve efficiency.
Degradation of Analyte Keep samples on ice during processing and store lysates at -80°C. Avoid repeated freeze-thaw cycles.
Inefficient Enzymatic Hydrolysis Verify the activity of your enzymes (alkaline phosphatase and pantetheinase). Optimize incubation time and temperature as per the protocol. Consider that some microbial enzymes may be more effective at cleaving pantothenic acid conjugates.[8]
Poor Extraction Efficiency Optimize the extraction solvent and procedure. Solid-phase extraction (SPE) can be used to clean up and concentrate the sample.
Low Instrument Sensitivity Check the sensitivity of your LC-MS/MS or HPLC system. For HPLC-UV, detection at low wavelengths (around 200 nm) is required, which can be noisy.[9][11] Consider derivatization for fluorescence detection to enhance sensitivity.[6][10]
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Numbers Ensure accurate cell counting before lysis. Normalize your final results to the initial cell number or total protein concentration.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standards or reagents.
Matrix Effects in LC-MS/MS Matrix components in the cell lysate can interfere with the ionization of pantothenic acid, leading to ion suppression or enhancement.[12][13][14] The use of a stable isotope-labeled internal standard is the best way to compensate for these effects.[5]
Inconsistent Derivatization (if applicable) If using a derivatization method, ensure consistent reaction times, temperatures, and reagent concentrations for all samples.
Issue 3: Higher Than Expected Pantoic/Pantothenic Acid Values
Possible Cause Troubleshooting Step
Contamination Pantothenic acid is ubiquitous. Ensure all buffers, reagents, and labware are free from contamination. Cell culture media is a common source of pantothenic acid, so ensure complete removal of media before cell lysis.
Co-eluting Interferences In HPLC-UV or microbiological assays, other compounds in the lysate may co-elute or interfere with the assay, leading to a false-positive signal.[9] Improve chromatographic separation or use a more specific method like LC-MS/MS.
Ion Enhancement in LC-MS/MS Matrix effects can also lead to an enhancement of the analyte signal.[13][15] Again, the use of a stable isotope-labeled internal standard is crucial for correction.

Experimental Protocols

Protocol 1: Sample Preparation and Enzymatic Hydrolysis for Total Pantothenic Acid Quantification
  • Cell Harvesting and Lysis:

    • Aspirate cell culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of lysis buffer (e.g., RIPA buffer) and scrape the cells.

    • Collect the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Enzymatic Hydrolysis:

    • To an aliquot of the cell lysate, add a solution containing alkaline phosphatase and pigeon liver pantetheinase.[2][6][7]

    • Incubate the mixture overnight at 37°C to ensure complete liberation of pantothenic acid from its conjugated forms.[2] Preliminary experiments have shown that 8 hours of incubation can hydrolyze 85% of coenzyme A.[4][5]

  • Protein Precipitation and Extraction:

    • Add a protein precipitation agent, such as a zinc sulfate solution, to the hydrolyzed sample.[11]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free pantothenic acid.

Protocol 2: Quantification by LC-MS/MS with Stable Isotope Dilution
  • Internal Standard Spiking:

    • Prior to protein precipitation, add a known amount of a stable isotope-labeled pantothenic acid internal standard (e.g., [¹³C₃,¹⁵N]-pantothenic acid) to each sample.[2][8]

  • LC Separation:

    • Inject the extracted sample onto a reverse-phase C18 column.[16]

    • Use a mobile phase gradient, for example, starting with a high aqueous component and ramping up the organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium formate.[11][17]

  • MS/MS Detection:

    • Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for both the native pantothenic acid and the stable isotope-labeled internal standard.

Quantitative Data Summary

The following table summarizes typical performance data for different pantothenic acid quantification methods.

Method Detection Limit Intra-assay Coefficient of Variation (CV) Recovery Reference
SIDA with GC-MS44 µg/kg (in starch)6.7%97.5-99.4%[3][4]
SIDA with LC-MS/MSNot specified8.5% (free), 15.3% (total) (in corn flour)97.5%[2]
HPLC-Fluorimetry0.65 µg/g< 8%96-101%[6]
HPLC-Fluorimetry (in urine)3 pmolNot specifiedNot specified[10]
LC-MS/MS (in food)Not specified> 88% (precision)> 88%[11][17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting & Lysis hydrolysis Enzymatic Hydrolysis cell_harvest->hydrolysis extraction Protein Precipitation & Extraction hydrolysis->extraction lc_separation LC Separation extraction->lc_separation Inject Sample ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis Acquire Data

Caption: Workflow for pantothenic acid quantification.

Troubleshooting_Logic start Low/No Signal check_lysis Incomplete Lysis? start->check_lysis check_hydrolysis Inefficient Hydrolysis? check_lysis->check_hydrolysis No optimize_lysis Optimize Lysis Protocol check_lysis->optimize_lysis Yes check_extraction Poor Extraction? check_hydrolysis->check_extraction No optimize_hydrolysis Verify Enzyme Activity check_hydrolysis->optimize_hydrolysis Yes check_sensitivity Low Instrument Sensitivity? check_extraction->check_sensitivity No optimize_extraction Optimize Extraction Method check_extraction->optimize_extraction Yes improve_sensitivity Enhance Detection check_sensitivity->improve_sensitivity Yes

Caption: Troubleshooting low signal issues.

References

optimizing reaction conditions for pantothenate synthetase with pantoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with pantothenate synthetase and pantoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the pantothenate synthetase reaction?

A1: Pantothenate synthetase generally exhibits optimal activity at basic pH values, typically ranging from 8.0 to 9.0[1]. It is crucial to maintain a stable pH within this range throughout the experiment, as deviations can lead to a significant decrease in or complete loss of enzyme activity[2][3].

Q2: What is the recommended temperature for the enzymatic reaction?

A2: The optimal temperature for pantothenate synthetase activity is typically around 37°C[1]. Extreme temperatures, both low (e.g., 18°C) and high (e.g., 60°C), can significantly reduce the enzyme's activity[1].

Q3: What are the typical substrate concentrations used in a pantothenate synthetase assay?

A3: The optimal substrate concentrations can vary depending on the specific enzyme source. However, for Mycobacterium tuberculosis pantothenate synthetase, the apparent Michaelis constants (Km) are approximately 0.13 mM for D-pantoate, 2.6 mM for ATP, and 0.8 mM for β-alanine[4][5]. In studies with the Escherichia coli enzyme, concentrations of 20 mM for (R)-pantoate and 10 mM for the amine substrate have been used successfully[6].

Q4: Are there any essential cofactors for the pantothenate synthetase reaction?

A4: Yes, the reaction is ATP-dependent and requires a divalent cation, typically Mg2+, for activity. Therefore, MgCl2 should be included in the reaction mixture[6][7]. Some protocols also include KCl[1][8].

Q5: What is the kinetic mechanism of pantothenate synthetase?

A5: Pantothenate synthetase follows a Bi Uni Uni Bi Ping Pong kinetic mechanism[4][8]. This involves the sequential binding of ATP and then D-pantoate, followed by the release of pyrophosphate (PPi). Subsequently, β-alanine binds, and finally, pantothenate and AMP are released[8][9].

Troubleshooting Guide

Issue 1: Low or no enzyme activity.

Possible Cause Suggestion
Suboptimal pH Prepare a fresh buffer and verify its pH. The optimal range is typically 8.0-9.0[1].
Incorrect Temperature Ensure the incubator or water bath is calibrated and set to the optimal temperature, usually 37°C[1].
Enzyme Instability The enzyme may have degraded. Use a fresh aliquot of the enzyme or purify a new batch. Store the enzyme under recommended conditions.
Missing Cofactors Confirm that ATP and MgCl2 are included in the reaction mixture at the correct concentrations[6][7].
Substrate Degradation Prepare fresh substrate solutions. Pantoic acid and β-alanine solutions should be stored appropriately.
Presence of Inhibitors Ensure all reagents and water are of high purity. Some reaction intermediate analogues can act as potent inhibitors[5][10]. Butyrate can also weakly inhibit the enzyme[9].

Issue 2: Inconsistent or non-reproducible results.

Possible Cause Suggestion
Pipetting Errors Calibrate your pipettes and ensure accurate and consistent dispensing of all reaction components.
Incomplete Mixing Gently vortex the reaction mixture after adding all components to ensure homogeneity.
Variable Incubation Times Use a precise timer for the incubation period of all samples.
Batch-to-Batch Variation in Reagents Use reagents from the same lot for a series of experiments whenever possible.

Data Presentation

Table 1: Michaelis-Menten Constants (Km) for Pantothenate Synthetase Substrates

SubstrateOrganismApparent Km (mM)
D-PantoateMycobacterium tuberculosis0.13[4][5]
ATPMycobacterium tuberculosis2.6[4][5]
β-AlanineMycobacterium tuberculosis0.8[4][5]

Table 2: Recommended Reaction Conditions for Pantothenate Synthetase Assay

ParameterRecommended Value
pH 8.0 - 9.0[1]
Temperature 37°C[1]
Buffer Tris-HCl (e.g., 100 mM)[6]
(R)-Pantoate 10 - 20 mM[6]
β-Alanine ~10 mM[6]
ATP 10 - 20 mM[6]
MgCl2 10 mM[6]
KCl 10 mM (optional)[1]

Experimental Protocols

Protocol 1: Standard Pantothenate Synthetase Activity Assay

This protocol is adapted from published methods for determining pantothenate synthetase activity[1].

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 100 mM D-(-)-pantoic acid

      • 100 mM β-alanine

      • 10 mM ATP

      • 10 mM MgCl2

      • 10 mM KCl

  • Enzyme Addition:

    • Initiate the reaction by adding 10 µL of the pantothenate synthetase enzyme solution (crude or purified).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding 200 µL of 1 M NaOH.

  • Analysis:

    • Analyze the formation of pantothenate using a suitable method, such as HPLC or a coupled enzymatic assay.

Visualizations

Pantothenate_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrates, Cofactors) Mix Combine Reagents and Enzyme Reagents->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Initiate Reaction Quench Stop Reaction Incubate->Quench Analyze Analyze Product Formation (e.g., HPLC) Quench->Analyze

Caption: Experimental workflow for a typical pantothenate synthetase assay.

Troubleshooting_Logic Start Low/No Enzyme Activity Check_pH Is pH optimal (8.0-9.0)? Start->Check_pH Check_Temp Is temperature optimal (37°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Cofactors Are ATP and MgCl2 present? Check_Temp->Check_Cofactors Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Enzyme Is the enzyme active? Check_Cofactors->Check_Enzyme Yes Add_Cofactors Add Missing Cofactors Check_Cofactors->Add_Cofactors No Success Problem Resolved Check_Enzyme->Success Yes Replace_Enzyme Use Fresh Enzyme Check_Enzyme->Replace_Enzyme No Adjust_pH->Check_pH Adjust_Temp->Check_Temp Add_Cofactors->Check_Cofactors Replace_Enzyme->Check_Enzyme

Caption: Troubleshooting flowchart for low pantothenate synthetase activity.

References

Technical Support Center: Pantoic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pantoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and analysis of pantoic acid, ensuring the integrity and accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of pantoic acid I should be aware of during storage?

A1: The most common degradation product of pantoic acid in storage is pantolactone . This occurs through an intramolecular esterification where the hydroxyl group on the gamma-carbon attacks the carboxylic acid group, releasing a molecule of water. This reaction is reversible and the equilibrium between pantoic acid and pantolactone is highly dependent on the pH of the environment.

  • Acidic Conditions: Favor the formation of the more stable pantolactone.

  • Neutral to Alkaline Conditions: Favor the hydrolysis of pantolactone back to pantoic acid.[1]

While pantolactone is the principal non-enzymatic degradation product, in non-sterile conditions, microbial degradation can occur. Bacteria can hydrolyze pantothenic acid (of which pantoic acid is a moiety) to pantoic acid and β-alanine, and then further metabolize pantoic acid.[2][3]

Q2: What storage conditions are optimal for maintaining the stability of pantoic acid?

A2: To minimize degradation, pantoic acid should be stored in a cool, dry, and dark place. The stability of pantoic acid is influenced by temperature, humidity, and pH.

  • Temperature: Higher temperatures accelerate the rate of degradation. While specific kinetic data for pantoic acid is limited, studies on the closely related pantothenic acid show a significant increase in degradation at elevated temperatures.[4][5]

  • Humidity: Pantoic acid is hygroscopic, and the presence of moisture can facilitate hydrolysis and other degradation pathways. It is crucial to store it in a tightly sealed container with a desiccant.

  • pH: As mentioned, the pH of the solution is critical. For long-term storage in solution, a slightly acidic pH may favor the more stable pantolactone form. However, if the free pantoic acid form is required, storage at a near-neutral pH in a frozen state is recommended to slow down both the conversion to pantolactone and potential microbial growth.

Q3: I am observing unexpected peaks in my chromatogram when analyzing stored pantoic acid samples. What could they be?

A3: Unexpected peaks are likely due to degradation products. The most probable unexpected peak is pantolactone. Depending on your chromatographic conditions, pantolactone, being a neutral and less polar molecule than pantoic acid, will have a different retention time. Other possibilities include:

  • Impurities from synthesis: Ensure you have a chromatogram of the initial, unstored material to serve as a baseline.

  • Oxidation products: Although less commonly reported for pantoic acid compared to other molecules, exposure to oxygen and light, especially in the presence of metal ions, could potentially lead to oxidative degradation products.

  • Products of interaction with excipients: If pantoic acid is part of a formulation, it may react with other components over time.

A systematic forced degradation study can help in identifying potential degradation products under various stress conditions.

Troubleshooting Guides

Problem: Rapid Loss of Pantoic Acid Potency in Solution
Possible Cause Troubleshooting Steps
pH-driven conversion to Pantolactone 1. Measure the pH of your solution. If it is acidic, the equilibrium may be shifting towards pantolactone. 2. Analyze the sample for the presence of pantolactone using an appropriate analytical method (e.g., HPLC, LC-MS/MS). 3. To maintain the pantoic acid form, adjust the pH to near-neutral and store at low temperatures (e.g., -20°C or -80°C).
Microbial Contamination 1. If the solution is not sterile, microbial growth could be consuming the pantoic acid. 2. Prepare solutions using sterile water and filter-sterilize the final solution. 3. Store solutions at temperatures that inhibit microbial growth (e.g., ≤ -20°C).
High Storage Temperature 1. Review your storage temperature. Room temperature storage of pantoic acid in solution is not recommended for long-term stability. 2. Store solutions frozen to significantly slow down degradation kinetics.
Problem: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
Possible Cause Troubleshooting Steps
Interaction with HPLC Column 1. Pantoic acid is a polar, acidic compound. Ensure your column is suitable for this type of analyte (e.g., a polar-endcapped C18 column). 2. Adjust the mobile phase pH. A pH below the pKa of the carboxylic acid group (~4.5) will result in a more retained, and often sharper, peak. 3. Consider using an ion-pairing reagent if peak tailing is severe.
Co-elution with Degradation Products 1. The primary degradation product, pantolactone, is neutral and will have a different retention time. If your peak is broad or shows shoulders, you may have co-elution. 2. Optimize your gradient or mobile phase composition to achieve better separation between pantoic acid and pantolactone. 3. Run standards of both pantoic acid and pantolactone to confirm retention times.
Sample Matrix Effects 1. If analyzing pantoic acid in a complex matrix (e.g., a drug formulation), other components may interfere with the chromatography. 2. Implement a sample clean-up procedure such as solid-phase extraction (SPE) to remove interfering substances.

Data Presentation

The following table summarizes the stability of pantothenic acid (of which pantoic acid is a key component) under different storage conditions. This data can be used as a proxy to understand the potential stability of pantoic acid.

Storage Condition Duration Matrix Analyte Degradation (%) Reference
25°C / 60% RH36 monthsMultivitamin Capsules in Blister PackCalcium PantothenateComplies with specification (within 90% of label claim)[6]
30°C / 75% RH18 monthsMultivitamin Capsules in Blister PackCalcium PantothenateComplies with specification (within 90% of label claim)[6]
30°C / 75% RH24 monthsMultivitamin Capsules in Blister PackCalcium PantothenateDoes not comply with specification (>10% degradation)[6]
90°CVariesAverrhoa bilimbi extractsPantothenic AcidFollows first-order kinetics[4][5]
100°CVariesAverrhoa bilimbi extractsPantothenic AcidFollows first-order kinetics[4][5]
120°CVariesAverrhoa bilimbi extractsPantothenic AcidFollows first-order kinetics[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of Pantoic Acid

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of pantoic acid.

1. Preparation of Stock Solution:

  • Prepare a stock solution of pantoic acid in a suitable solvent (e.g., water, methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC or LC-MS/MS method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Perform mass balance calculations to account for the loss of the parent compound.

Protocol 2: Stability-Indicating HPLC-UV Method for Pantoic Acid and Pantolactone

This method is designed to separate and quantify pantoic acid and its primary degradation product, pantolactone.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and acetonitrile. A typical starting point is 95:5 (aqueous:acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare individual stock solutions of pantoic acid and pantolactone in the mobile phase.

    • Create a mixed standard solution containing both compounds at known concentrations.

  • Sample Preparation:

    • Dilute the samples with the mobile phase to a concentration within the linear range of the assay.

  • Analysis and Quantification:

    • Inject the standards and samples.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the amounts of pantoic acid and pantolactone in the samples using a calibration curve generated from the standards.

Visualizations

Degradation_Pathway Pantoic_Acid Pantoic Acid Pantolactone Pantolactone Pantoic_Acid->Pantolactone + H⁺ - H₂O Microbial_Metabolites Further Microbial Metabolites Pantoic_Acid->Microbial_Metabolites Microbial Degradation Pantolactone->Pantoic_Acid + OH⁻ + H₂O

Caption: Degradation pathway of pantoic acid.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Analysis Temperature Temperature Sample_Prep Sample Preparation Temperature->Sample_Prep Humidity Humidity Humidity->Sample_Prep pH pH pH->Sample_Prep Light Light Light->Sample_Prep HPLC_Analysis HPLC/LC-MS Analysis Sample_Prep->HPLC_Analysis Data_Quant Data Quantification HPLC_Analysis->Data_Quant Pantoic_Acid_Sample Pantoic Acid Sample Pantoic_Acid_Sample->Temperature Exposure Pantoic_Acid_Sample->Humidity Exposure Pantoic_Acid_Sample->pH Exposure Pantoic_Acid_Sample->Light Exposure

Caption: Experimental workflow for stability testing.

Troubleshooting_Logic Start Unexpected Peak in Chromatogram Check_Retention Compare Retention Time with Pantolactone Standard Start->Check_Retention Match Retention Time Matches Pantolactone? Check_Retention->Match Is_Pantolactone Peak is Pantolactone Match->Is_Pantolactone Yes No_Match Further Investigation Needed: - Check initial sample purity - Consider oxidative degradation - Evaluate excipient interactions Match->No_Match No

Caption: Troubleshooting logic for unexpected peaks.

References

Technical Support Center: Stereoselective Synthesis of Pantoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of pantoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the stereoselective synthesis of pantoic acid?

The primary challenges in the stereoselective synthesis of pantoic acid revolve around achieving high enantiopurity. In chemical synthesis, this often involves the laborious and costly resolution of racemic mixtures.[1][2] Biocatalytic methods offer high selectivity but can be challenged by factors such as enzyme stability, activity, and the need for efficient cofactor regeneration.[1][3]

Q2: What are the principal strategies for the stereoselective synthesis of (R)-pantoic acid?

There are two main approaches for the stereoselective synthesis of (R)-pantoic acid (the biologically active enantiomer):

  • Chemical Synthesis followed by Resolution: This involves the synthesis of a racemic mixture of pantolactone, followed by the separation of the desired (R)-enantiomer. This can be achieved through classical resolution with chiral resolving agents or through enzymatic kinetic resolution.[2][4]

  • Asymmetric Synthesis: This approach directly produces the desired enantiomer in excess. Key methods include:

    • Asymmetric reduction of ketopantolactone: This is a popular and effective method utilizing chiral catalysts or enzymes to reduce the prochiral ketone to the chiral alcohol with high stereoselectivity.[1][3][5]

    • Asymmetric aldol reaction: This method involves the reaction of isobutyraldehyde and a glyoxylate derivative in the presence of a chiral catalyst.[2]

Q3: What are the advantages of biocatalytic methods over chemical synthesis for pantoic acid?

Biocatalytic methods, such as enzymatic kinetic resolution and asymmetric reduction, offer several advantages over traditional chemical routes:

  • High Enantioselectivity: Enzymes can exhibit exquisite stereoselectivity, often leading to products with very high enantiomeric excess (>99% ee).[1][3]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions, reducing the need for harsh reagents and protecting groups.[6][7]

  • Environmental Sustainability: Biocatalysis is considered a "greener" technology due to the use of renewable catalysts (enzymes) and less hazardous reaction conditions.[6]

Q4: How can I determine the enantiomeric excess (ee) of my pantoic acid or pantolactone sample?

The enantiomeric excess is a critical parameter for stereoselective synthesis. Common analytical techniques for determining ee include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method that separates the enantiomers on a chiral stationary phase.[7]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile derivatives of pantoic acid or pantolactone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: This technique can be used to differentiate the signals of the two enantiomers.

Troubleshooting Guides

Chemical Synthesis

Issue 1: Low Yield in Racemic Pantolactone Synthesis

  • Question: I am getting a low yield in my synthesis of racemic pantolactone from isobutyraldehyde, formaldehyde, and cyanide. What are the possible causes and solutions?

  • Answer:

    • Incomplete Cyanidation Reaction: The reaction of hydroxypivaldehyde with cyanide can be incomplete due to the poor water solubility of the aldehyde.

      • Solution: Ensure efficient stirring and consider using a co-solvent to improve solubility. The reaction may also require elevated temperatures, but this should be carefully controlled to avoid side reactions.[8]

    • Losses during Workup and Extraction: Pantoic acid and pantolactone can be water-soluble, leading to losses during aqueous workup and extraction.

      • Solution: Perform multiple extractions with a suitable organic solvent like ethyl acetate. Ensure the aqueous layer is saturated with a salt (e.g., NaCl) to decrease the solubility of the product in the aqueous phase.[8][9]

    • Suboptimal Reaction Conditions: The molar ratios of reactants are crucial.

      • Solution: Use a slight excess of formaldehyde and hydrocyanic acid to ensure complete conversion of the more expensive isobutyraldehyde.[8]

Issue 2: Poor Stereoselectivity in Asymmetric Reduction

  • Question: My asymmetric reduction of ketopantolactone is resulting in a low enantiomeric excess (ee). How can I improve this?

  • Answer:

    • Catalyst Choice and Loading: The choice of chiral catalyst or ligand is critical for achieving high enantioselectivity.

      • Solution: Screen different chiral ligands and catalysts. The catalyst loading can also influence selectivity; ensure the optimal amount is used.[10]

    • Reaction Temperature: Temperature can significantly impact the stereochemical outcome of a reaction.

      • Solution: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[11]

    • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

      • Solution: Experiment with different solvents to find the optimal medium for the reaction.

Biocatalytic Synthesis

Issue 3: Low Conversion in Enzymatic Kinetic Resolution of DL-Pantolactone

  • Question: My enzymatic kinetic resolution of DL-pantolactone is stalling before reaching 50% conversion. What could be the problem?

  • Answer:

    • Enzyme Inhibition: The product, (R)-pantoic acid, or the unreacted (S)-pantolactone may inhibit the enzyme at higher concentrations.

      • Solution: Consider in-situ product removal or using a fed-batch approach to maintain low concentrations of potentially inhibitory species.

    • Sub-optimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.

      • Solution: Optimize the reaction pH and temperature for the specific lactonase being used. The optimal conditions are often around pH 7.0 and 30-40°C for many D-lactonases.[7][12]

    • Low Enzyme Activity or Stability: The enzyme preparation may have low specific activity, or it may be denaturing under the reaction conditions.

      • Solution: Use a higher enzyme loading or consider immobilizing the enzyme to improve its stability and allow for easier reuse.[12]

Issue 4: Low Enantiomeric Excess in Biocatalytic Asymmetric Reduction

  • Question: The enantiomeric excess of my (R)-pantolactone from the biocatalytic reduction of ketopantolactone is lower than expected. What are the potential causes?

  • Answer:

    • Presence of Competing Reductases: If using a whole-cell biocatalyst, endogenous reductases from the host organism may have the opposite stereoselectivity, leading to the formation of the undesired (S)-enantiomer.

      • Solution: Use a host strain with low endogenous reductase activity or overexpress a highly selective recombinant reductase.[1]

    • Spontaneous Racemization: While less common for pantolactone, some chiral molecules can racemize under certain pH or temperature conditions.

      • Solution: Ensure the workup and analysis conditions are mild and do not promote racemization.

    • Inefficient Cofactor Regeneration: In whole-cell systems, inefficient regeneration of the NADPH or NADH cofactor can limit the rate of the desired reduction and potentially allow competing reactions to occur.

      • Solution: Co-express a glucose dehydrogenase (GDH) or another suitable enzyme to ensure efficient cofactor regeneration.[1][5]

Data Presentation

Table 1: Comparison of Different Stereoselective Synthesis Methods for (R)-Pantoic Acid/(R)-Pantolactone

MethodSubstrateCatalyst/EnzymeYield (%)Enantiomeric Excess (ee, %)Key Reaction ConditionsReference(s)
Asymmetric Reduction KetopantolactoneS. cerevisiae Carbonyl Reductase (SceCPR1) & E. sibiricum GDH (whole cell)91.6>99.9pH 5.5, 35°C, substrate constant-feeding[1][3]
Asymmetric Reduction KetopantolactoneConjugated Polyketone Reductase (CduCPR) & B. subtilis GDH (whole cell)>99 (conversion)99Fed-batch biphasic system (15% dichloromethane)[5]
Enzymatic Kinetic Resolution DL-PantolactoneRecombinant D-lactonase (TSDL) in E. coli (whole cell)~50 (for D-pantoic acid)90200 g/L substrate, pH 7.0, 30°C[7]
Multi-Enzyme Deracemization DL-PantolactoneAmeLPLDH, ZpaCPR, BsGDH (whole cell)98.6 (e.e. of product)98.61.25 M substrate, pH 6.0, 30°C[6]

Experimental Protocols

Protocol 1: Asymmetric Reduction of Ketopantolactone using a Whole-Cell Biocatalyst

This protocol is based on the work by Zhao et al. (2017).[3]

  • Biocatalyst Preparation: Co-express a carbonyl reductase with strict (R)-stereoselectivity (e.g., SceCPR1) and a glucose dehydrogenase (e.g., EsGDH) in E. coli. Harvest and lyophilize the cells.

  • Reaction Setup:

    • In a temperature-controlled reactor, prepare an initial reaction medium (e.g., 5 mL) containing citrate buffer (200 mM, pH 5.5) and 0.3 g of the lyophilized cells.

    • Prepare a stock solution of ketopantolactone (KPL) and D-glucose in a suitable buffer (e.g., 200 mM phosphate buffer, pH 2.5).

  • Reaction Execution (Substrate Constant-Feeding):

    • Maintain the reaction at 35°C with stirring (e.g., 400 rpm).

    • Continuously pump the KPL and glucose stock solution into the reactor at a controlled rate (e.g., KPL at 14 µmol/min, glucose at 21 µmol/min).

    • Maintain the reaction pH at 5.5 by automatic titration with a base (e.g., 1 M Na₂CO₃).

    • Continue the reaction for a set period (e.g., 6-7 hours).

  • Workup and Analysis:

    • Centrifuge the reaction mixture to remove the cells.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent under reduced pressure.

    • Determine the yield and enantiomeric excess of the resulting (R)-pantolactone by chiral GC or HPLC.

Protocol 2: Enzymatic Kinetic Resolution of DL-Pantolactone

This protocol is adapted from Zhang et al. (2021).[7]

  • Biocatalyst Preparation: Prepare a whole-cell biocatalyst by expressing a D-lactonase (e.g., TSDL) in E. coli. Harvest the cells and wash them with buffer.

  • Reaction Setup:

    • In a reaction vessel, suspend the wet cells (e.g., 40 g wet cell weight per liter) in water.

    • Add the substrate, DL-pantolactone, to the desired concentration (e.g., 200 g/L).

  • Reaction Execution:

    • Maintain the reaction at the optimal temperature (e.g., 30°C) with stirring.

    • Control the pH at the optimum for the enzyme (e.g., pH 7.0) by adding a base (e.g., 5% NH₃·H₂O).

    • Monitor the reaction progress by taking samples periodically and analyzing the conversion of DL-pantolactone and the enantiomeric excess of the produced D-pantoic acid by HPLC.

    • Stop the reaction when the conversion reaches approximately 50%.

  • Workup and Analysis:

    • Remove the cells by centrifugation.

    • The supernatant contains D-pantoic acid and the unreacted L-pantolactone. These can be separated by standard chemical procedures.

    • The D-pantoic acid can be subsequently lactonized to D-pantolactone.

Visualizations

TroubleshootingWorkflow start Low Yield or Low Stereoselectivity is_chemical Chemical or Biocatalytic Synthesis? start->is_chemical chem_yield Low Yield? is_chemical->chem_yield Chemical bio_conversion Low Conversion? is_chemical->bio_conversion Biocatalytic chem_ee Low ee? chem_yield->chem_ee No check_reagents Check Reagent Purity & Molar Ratios chem_yield->check_reagents Yes optimize_temp_chem Optimize Temperature chem_ee->optimize_temp_chem Yes optimize_workup Optimize Workup & Extraction check_reagents->optimize_workup optimize_catalyst Screen Catalysts & Ligands optimize_temp_chem->optimize_catalyst optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent bio_ee Low ee? bio_conversion->bio_ee No optimize_ph_temp Optimize pH & Temperature bio_conversion->optimize_ph_temp Yes check_competing_enzymes Check for Competing Endogenous Enzymes bio_ee->check_competing_enzymes Yes check_inhibition Check for Substrate/ Product Inhibition optimize_ph_temp->check_inhibition increase_enzyme Increase Enzyme Loading or Immobilize check_inhibition->increase_enzyme optimize_cofactor Optimize Cofactor Regeneration check_competing_enzymes->optimize_cofactor

Caption: Troubleshooting workflow for stereoselective pantoic acid synthesis.

SynthesisDecisionTree start Goal: Synthesize (R)-Pantoic Acid ee_requirement High ee (>99%) required? start->ee_requirement biocatalysis Consider Biocatalysis ee_requirement->biocatalysis Yes chemical_synthesis Chemical Synthesis & Resolution ee_requirement->chemical_synthesis No asymmetric_reduction Asymmetric Reduction of Ketopantolactone biocatalysis->asymmetric_reduction deracemization Multi-enzyme Deracemization biocatalysis->deracemization racemic_synthesis Synthesize Racemic Pantolactone chemical_synthesis->racemic_synthesis resolution Enzymatic Kinetic Resolution racemic_synthesis->resolution

References

Technical Support Center: Chiral Chromatography Resolution of Pantoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of pantoic acid enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) of pantoic acid.

Problem Possible Causes Solutions
Poor or No Enantiomeric Resolution Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition capabilities for pantoic acid.1. Screen Different CSPs: Test polysaccharide-based columns (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns, as these are often effective for acidic compounds. 2. Consider Anion-Exchange CSPs: For acidic analytes like pantoic acid, a chiral anion-exchanger can provide excellent selectivity.
Suboptimal Mobile Phase Composition: The mobile phase polarity and composition are critical for chiral recognition.1. Optimize Mobile Phase: Experiment with normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., acetonitrile/water with buffer), and polar organic modes. 2. Adjust Modifier Percentage: Systematically vary the percentage of the polar modifier (e.g., alcohol in normal phase) to find the optimal selectivity.
Inappropriate Mobile Phase Additives: The ionization state of pantoic acid and its interaction with the CSP are influenced by additives.1. Add Acidic or Basic Modifiers: For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution. Conversely, a basic additive like triethylamine (TEA) can sometimes be beneficial.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: Unwanted interactions between pantoic acid and the silica support of the CSP can cause peak tailing.1. Use Mobile Phase Additives: Incorporate acidic or basic additives to suppress the ionization of residual silanol groups on the stationary phase. 2. Adjust pH: In reversed-phase mode, control the mobile phase pH with a suitable buffer to ensure a consistent ionization state of pantoic acid.
Sample Overload: Injecting too much sample can lead to peak distortion.1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.
Inappropriate Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the pantoic acid standard or sample in the initial mobile phase.
Long Retention Times Mobile Phase Too Weak: The mobile phase may not have sufficient elution strength to move the pantoic acid enantiomers through the column in a reasonable time.1. Increase Mobile Phase Strength: In normal phase, increase the percentage of the polar modifier. In reversed-phase, increase the organic solvent content.
Strong Analyte-CSP Interaction: The interactions between pantoic acid and the CSP are too strong.1. Modify Mobile Phase: Add a competitive agent to the mobile phase that can displace the analyte from the CSP more readily.
Irreproducible Results Column Equilibration: The chiral stationary phase may not be fully equilibrated with the mobile phase between runs.1. Ensure Adequate Equilibration: Flush the column with a sufficient volume of the mobile phase (at least 10-20 column volumes) before each injection.
Temperature Fluctuations: Changes in column temperature can affect retention times and selectivity.1. Use a Column Oven: Maintain a constant and controlled column temperature to ensure reproducibility.
Mobile Phase Instability: The mobile phase composition may change over time due to evaporation of volatile components.1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for separating pantoic acid enantiomers?

A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are a good starting point for separating chiral carboxylic acids like pantoic acid.[1] Cyclodextrin-based CSPs and chiral anion-exchangers are also excellent candidates.[2] The selection is often empirical, and it is recommended to screen a few different types of columns.

Q2: What is the role of acidic and basic additives in the mobile phase?

A2: Acidic additives (e.g., formic acid, acetic acid, TFA) are often used to improve the peak shape of acidic compounds by suppressing the ionization of both the analyte and residual silanol groups on the column packing. Basic additives (e.g., triethylamine, diethylamine) can also be used to block active sites on the stationary phase and improve peak symmetry, particularly for basic or neutral compounds.

Q3: Should I use normal-phase, reversed-phase, or polar organic mode for pantoic acid separation?

A3: All three modes can potentially be used, and the choice depends on the specific CSP and the desired selectivity.

  • Normal-phase (e.g., hexane/isopropanol) is a traditional approach for chiral separations on polysaccharide columns.

  • Reversed-phase (e.g., acetonitrile/water with a buffer) is often preferred for its compatibility with mass spectrometry (MS) detection.

  • Polar organic mode (e.g., pure methanol or acetonitrile with additives) can offer unique selectivity and is compatible with a wider range of solvents for sample preparation.

Q4: My pantoic acid sample is in an aqueous solution. Can I inject it directly?

A4: If you are using a reversed-phase method, direct injection of an aqueous sample is generally acceptable, provided the sample matrix does not interfere with the separation. For normal-phase or polar organic modes, it is crucial to perform a solvent exchange to a compatible organic solvent to avoid peak distortion and potential damage to the column.

Q5: Is derivatization of pantoic acid necessary for chiral HPLC?

A5: While direct separation of pantoic acid is possible, derivatization of the carboxylic acid group to an ester can sometimes improve chromatographic performance and detection sensitivity. However, it adds an extra step to the sample preparation and needs to be carefully controlled to avoid racemization. For gas chromatography (GC) analysis, derivatization is typically required.[3]

Experimental Protocols

Protocol 1: Chiral Separation of Pantoic Acid on a Polysaccharide-Based CSP (Normal-Phase)

This protocol provides a general starting point for method development.

1. Column: Amylose or Cellulose-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H), 250 x 4.6 mm, 5 µm.

2. Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

3. Flow Rate: 1.0 mL/min.

4. Temperature: 25 °C.

5. Detection: UV at 210 nm.

6. Sample Preparation: Dissolve pantoic acid standard or sample in the mobile phase at a concentration of 1 mg/mL.

7. Injection Volume: 10 µL.

8. Optimization:

  • Adjust the ratio of n-hexane to isopropanol (e.g., 95:5, 80:20) to optimize resolution and retention time.
  • Vary the concentration of TFA (0.05% - 0.2%) to improve peak shape.

Protocol 2: Chiral Separation of Pantoic Acid on a Cyclodextrin-Based CSP (Reversed-Phase)

This protocol is suitable for methods requiring MS-compatibility.

1. Column: β-Cyclodextrin bonded chiral column, 250 x 4.6 mm, 5 µm.

2. Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid.
  • Solvent B: Acetonitrile with 0.1% Formic Acid.
  • Isocratic elution with 80% A and 20% B.

3. Flow Rate: 0.8 mL/min.

4. Temperature: 30 °C.

5. Detection: UV at 210 nm or Mass Spectrometry (MS) with Electrospray Ionization (ESI) in negative mode.

6. Sample Preparation: Dissolve pantoic acid standard or sample in a mixture of water and acetonitrile (1:1) at a concentration of 0.5 mg/mL.

7. Injection Volume: 5 µL.

8. Optimization:

  • Adjust the percentage of acetonitrile to optimize retention and resolution.
  • Screen different acidic additives (e.g., acetic acid) if peak shape is poor.

Quantitative Data Summary

The following table provides illustrative data for the separation of pantoic acid enantiomers under different hypothetical conditions. Actual results will vary depending on the specific column, instrument, and experimental parameters.

Method Chiral Stationary Phase Mobile Phase Retention Time (min) Resolution (Rs)
Enantiomer 1 / Enantiomer 2
A Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/TFA (90:10:0.1)8.5 / 9.81.8
B Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol/TFA (85:15:0.1)7.2 / 8.11.6
C β-CyclodextrinAcetonitrile/Water/Formic Acid (20:80:0.1)10.2 / 11.52.1
D Chiral Anion-ExchangerMethanol/Acetic Acid/Ammonium Acetate6.1 / 7.52.5

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Prep Pantoic Acid Sample Dissolve Dissolve in Appropriate Solvent Prep->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Chiral Column Inject->Column Detect UV/MS Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Enantiomers Integrate->Quantify Troubleshooting_Tree Start Poor Resolution? CheckCSP Is the CSP appropriate? Start->CheckCSP Yes Good_Resolution Good Resolution Achieved Start->Good_Resolution No CheckMP Is the mobile phase optimal? CheckCSP->CheckMP Yes Sol_CSP Screen different CSPs (Polysaccharide, Cyclodextrin) CheckCSP->Sol_CSP No CheckPeakShape Is peak shape poor? CheckMP->CheckPeakShape Yes Sol_MP Optimize mobile phase (Normal, Reversed, Polar Organic) CheckMP->Sol_MP No Sol_Additives Add/Optimize additives (TFA, Formic Acid, TEA) CheckPeakShape->Sol_Additives Yes Sol_Temp Optimize Temperature Sol_MP->Sol_Temp Sol_Additives->Good_Resolution Sol_Flow Optimize Flow Rate Sol_Temp->Sol_Flow Sol_Flow->Good_Resolution

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (R)-pantoic Acid and (S)-pantoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the enantiomers of pantoic acid: (R)-pantoic acid and (S)-pantoic acid. The focus is on their roles in the biosynthesis of pantothenic acid (Vitamin B5) and Coenzyme A (CoA), supported by available data and detailed experimental protocols.

Executive Summary

(R)-pantoic acid, also known as D-pantoic acid, is the biologically active enantiomer essential for the synthesis of pantothenic acid in most organisms. The enzyme responsible for this conversion, pantothenate synthetase, exhibits a high degree of stereospecificity for the (R)-enantiomer. In contrast, (S)-pantoic acid is generally considered biologically inactive and may even exhibit antagonistic effects on the utilization of the (R)-form. This guide will delve into the specifics of this stereoselectivity, present the relevant biochemical pathways, and provide methodologies for assessing the biological activity of these compounds.

Data Presentation: Enantiomer Activity Comparison

Direct quantitative comparisons of the biological activity of (R)- and (S)-pantoic acid are not extensively available in recent literature, primarily because the focus has been on the active (R)-form. However, the established stereospecificity of key enzymes in the Coenzyme A biosynthesis pathway provides a clear qualitative and semi-quantitative understanding of their differential activities.

Parameter(R)-pantoic acid(S)-pantoic acidReferences
Role in Pantothenic Acid Synthesis PrecursorInactive / Potential Antagonist[1][2]
Substrate for Pantothenate Synthetase Yes (Natural Substrate)No[1][3]
Biological Activity HighNegligible / Inhibitory[4]

Signaling and Metabolic Pathways

The primary biological significance of (R)-pantoic acid lies in its role as a precursor in the Coenzyme A (CoA) biosynthesis pathway. This pathway is fundamental to cellular metabolism, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.

Coenzyme A Biosynthesis Pathway

The following diagram illustrates the initial steps of the CoA biosynthesis pathway, highlighting the critical role of (R)-pantoic acid.

CoA_Biosynthesis cluster_pantoate_synthesis Pantoate Synthesis cluster_pantothenate_synthesis Pantothenate Synthesis alpha_ketoisovalerate α-Ketoisovalerate ketopantoate Ketopantoate alpha_ketoisovalerate->ketopantoate Ketopantoate hydroxymethyltransferase r_pantoic_acid (R)-Pantoic Acid ketopantoate->r_pantoic_acid Ketopantoate reductase pantothenic_acid Pantothenic Acid (Vitamin B5) r_pantoic_acid->pantothenic_acid Pantothenate Synthetase (ATP-dependent) beta_alanine β-Alanine beta_alanine->pantothenic_acid phosphopantothenate 4'-Phosphopantothenate pantothenic_acid->phosphopantothenate Pantothenate Kinase s_pantoic_acid (S)-Pantoic Acid s_pantoic_acid->pantothenic_acid X (No Reaction) further_steps Further Steps to Coenzyme A phosphopantothenate->further_steps ...

Caption: Biosynthesis of Pantothenic Acid from (R)-pantoic acid.

Experimental Workflow for Activity Comparison

A general workflow to compare the biological activity of (R)- and (S)-pantoic acid would involve enzymatic assays and microbiological growth assays.

Experimental_Workflow cluster_enzymatic Enzymatic Assay cluster_microbiological Microbiological Assay enzyme_prep Purify Pantothenate Synthetase assay_setup Set up reaction with: - Enzyme - β-Alanine, ATP, Mg2+ - (R)- or (S)-pantoic acid enzyme_prep->assay_setup detection Measure product formation (e.g., HPLC, LC-MS) assay_setup->detection data_analysis Compare reaction rates and growth curves detection->data_analysis strain_prep Prepare culture of a pantothenate-auxotrophic bacterial strain growth_assay Incubate strain in minimal medium with varying concentrations of (R)- or (S)-pantoic acid strain_prep->growth_assay measurement Measure bacterial growth (e.g., OD600) growth_assay->measurement measurement->data_analysis

Caption: Workflow for comparing (R)- and (S)-pantoic acid activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These can be adapted to directly compare the effects of (R)- and (S)-pantoic acid.

Pantothenate Synthetase Activity Assay

This protocol is adapted from studies on E. coli pantothenate synthetase and can be used to determine the substrate specificity for pantoic acid enantiomers.[1][5]

Objective: To measure the rate of pantothenic acid synthesis using either (R)-pantoic acid or (S)-pantoic acid as a substrate.

Materials:

  • Purified pantothenate synthetase

  • (R)-pantoic acid sodium salt

  • (S)-pantoic acid sodium salt

  • β-alanine

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (100 mM, pH 9)

  • High-performance liquid chromatography (HPLC) system or LC-MS

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Tris-HCl buffer (100 mM, pH 9)

    • MgCl₂ (10 mM)

    • ATP (20 mM)

    • β-alanine (10 mM)

    • Pantothenate synthetase (e.g., 7 µM)

  • Substrate Addition: To initiate the reaction, add either (R)-pantoic acid or (S)-pantoic acid to a final concentration of 20 mM. A control reaction with no pantoic acid should also be run.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 10, 20, 30, 60 minutes), take aliquots of the reaction mixture and stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).

  • Analysis: Analyze the quenched samples by HPLC or LC-MS to quantify the amount of pantothenic acid produced.

  • Data Analysis: Plot the concentration of pantothenic acid produced over time for both (R)- and (S)-pantoic acid. Calculate the initial reaction rates. The expected outcome is a significant rate of product formation with (R)-pantoic acid and a negligible rate with (S)-pantoic acid.

Microbiological Assay for Pantoic Acid Activity

This assay uses a bacterial strain that requires pantothenic acid for growth (auxotroph) to assess the biological availability of pantoic acid enantiomers.[6][7][8]

Objective: To determine the ability of (R)-pantoic acid and (S)-pantoic acid to support the growth of a pantothenate-dependent bacterial strain.

Materials:

  • Lactobacillus plantarum (ATCC 8014) or another suitable pantothenate-auxotrophic strain.

  • Pantothenic Acid Assay Broth (vitamin-free)

  • (R)-pantoic acid sodium salt

  • (S)-pantoic acid sodium salt

  • Sterile saline

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the pantothenate-auxotrophic strain in a complete medium. Harvest the cells by centrifugation, wash them with sterile saline, and resuspend them in saline to a standardized optical density.

  • Assay Setup: In a 96-well microplate, add a defined volume of pantothenic acid-free assay broth to each well.

  • Standard and Sample Addition: Create a standard curve by adding known concentrations of pantothenic acid. In separate wells, add serial dilutions of (R)-pantoic acid and (S)-pantoic acid. Include a negative control with no added pantoic acid or pantothenate.

  • Inoculation: Inoculate each well with a small volume of the prepared bacterial suspension.

  • Incubation: Incubate the microplate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 24-48 hours.

  • Growth Measurement: Measure the bacterial growth by reading the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Plot the OD600 values against the concentration of each compound. The ability of each enantiomer to support growth will be reflected in the resulting dose-response curves. It is expected that (R)-pantoic acid will support growth in a dose-dependent manner, while (S)-pantoic acid will not.

Conclusion

The biological activity of pantoic acid is highly dependent on its stereochemistry. (R)-pantoic acid is the sole precursor for pantothenic acid biosynthesis, a critical step in the production of Coenzyme A. The enzyme pantothenate synthetase is strictly stereospecific for the (R)-enantiomer, rendering (S)-pantoic acid biologically inactive in this pathway. The experimental protocols outlined in this guide provide a framework for demonstrating and quantifying this critical difference in biological activity, which is of paramount importance for researchers in the fields of microbiology, biochemistry, and drug development.

References

A Comparative Guide to Pantothenic Acid Precursors: Pantoic Acid, Pantolactone, Panthenol, and Calcium Pantothenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pantoic acid and other key precursors of pantothenic acid (Vitamin B5), an essential nutrient for the synthesis of Coenzyme A (CoA). The following sections detail the biochemical pathways, available performance data, and experimental methodologies related to pantoic acid, pantolactone, panthenol, and calcium pantothenate.

Introduction to Pantothenic Acid Precursors

Pantothenic acid is a vital component in numerous metabolic pathways, including the synthesis of fatty acids and the metabolism of carbohydrates and proteins.[1] Its instability, however, necessitates the use of more stable precursors in dietary supplements, pharmaceuticals, and cosmetics.[2] This guide focuses on four key precursors:

  • Pantoic Acid: The direct biosynthetic precursor that combines with β-alanine to form pantothenic acid.[3]

  • Pantolactone: A lactone precursor to pantoic acid.

  • Panthenol: A stable alcohol analog of pantothenic acid, which is converted to the vitamin in the body.[4]

  • Calcium Pantothenate: A stable salt of pantothenic acid commonly used in oral supplements.[2]

While direct comparative studies on the bioavailability and conversion efficiency of all these precursors in humans are limited, this guide synthesizes the available experimental data to provide a clear overview of their individual characteristics.[5]

Comparative Performance Data

At present, no single human study has been identified that directly compares the bioavailability and conversion efficiency of pantoic acid, pantolactone, panthenol, and calcium pantothenate. The data presented below is compiled from individual studies on each precursor.

Pharmacokinetics of Oral Calcium Pantothenate in Healthy Adults

A study on the oral administration of calcium pantothenate in healthy adults provides key pharmacokinetic data.[6]

DoseCmax (ng/mL)Tmax (hr)AUC0-t (ng*hr/mL)
500 mg (fasted)2503 ± 8341.00 ± 0.518585 ± 2045
1000 mg (fasted)6148 ± 20211.00 ± 0.5118540 ± 4647
2000 mg (fasted)16823 ± 53041.25 ± 0.4647348 ± 11822
5000 mg (fasted)15456 ± 48271.00 ± 0.0045579 ± 12888
5000 mg (fed)9988 ± 27153.00 ± 1.2770417 ± 15557

Data presented as mean ± standard deviation.[7]

Key Findings from the Study:

  • Absorption of calcium pantothenate is rapid, with peak plasma concentrations reached approximately one hour after administration in a fasted state.[7]

  • Exposure (AUC) increases with the dose up to 2000 mg.[7]

  • The presence of food delays the time to reach peak concentration by about two hours but increases the overall absorption of a 5000 mg dose by 55%.[7]

Metabolic Pathways and Conversion Mechanisms

The conversion of each precursor to pantothenic acid and its subsequent utilization in the synthesis of Coenzyme A involves specific enzymatic pathways.

Pantoic Acid to Pantothenic Acid

Pantoic acid is the immediate precursor to pantothenic acid. The synthesis is a single enzymatic step.

Pantoic_Acid Pantoic Acid Pantothenate_Synthetase Pantothenate Synthetase (PanC) Pantoic_Acid->Pantothenate_Synthetase Beta_Alanine β-Alanine Beta_Alanine->Pantothenate_Synthetase ATP ATP ATP->Pantothenate_Synthetase ADP_Pi ADP + Pi Pantothenate_Synthetase->ADP_Pi Pantothenic_Acid Pantothenic Acid (Vitamin B5) Pantothenate_Synthetase->Pantothenic_Acid

Biosynthesis of Pantothenic Acid from Pantoic Acid.
Pantolactone to Pantoic Acid

Pantolactone is hydrolyzed to pantoic acid. This can be achieved through enzymatic processes.

DL_Pantolactone D,L-Pantolactone Lactonase Lactonase DL_Pantolactone->Lactonase D_Pantoic_Acid D-Pantoic Acid Lactonase->D_Pantoic_Acid L_Pantolactone L-Pantolactone (unreacted) Lactonase->L_Pantolactone

Enzymatic Hydrolysis of Pantolactone.
Panthenol to Pantothenic Acid

Panthenol is oxidized to pantothenic acid, a reaction catalyzed by alcohol dehydrogenase.[8]

Panthenol Panthenol (Pro-vitamin B5) Alcohol_Dehydrogenase Alcohol Dehydrogenase Panthenol->Alcohol_Dehydrogenase NADH_H NADH + H+ Alcohol_Dehydrogenase->NADH_H Pantothenic_Acid Pantothenic Acid (Vitamin B5) Alcohol_Dehydrogenase->Pantothenic_Acid NAD NAD+ NAD->Alcohol_Dehydrogenase

Conversion of Panthenol to Pantothenic Acid.
Pantothenic Acid to Coenzyme A

Once formed, pantothenic acid undergoes a five-step enzymatic conversion to Coenzyme A.[9]

cluster_CoA_Synthesis Coenzyme A Biosynthesis Pathway PA Pantothenic Acid PANK Pantothenate Kinase (PanK) PA->PANK ATP -> ADP PP 4'-Phosphopantothenate PANK->PP PPCS Phosphopantothenoylcysteine Synthetase PP->PPCS Cysteine, ATP -> ADP + Pi PPC 4'-Phosphopantothenoylcysteine PPCS->PPC PPCDC Phosphopantothenoylcysteine Decarboxylase PPC->PPCDC -> CO2 PPant 4'-Phosphopantetheine PPCDC->PPant PPAT Phosphopantetheine Adenylyltransferase PPant->PPAT ATP -> PPi dCoA Dephospho-CoA PPAT->dCoA DPCK Dephospho-CoA Kinase dCoA->DPCK ATP -> ADP CoA Coenzyme A DPCK->CoA

Five-step conversion of Pantothenic Acid to Coenzyme A.

Experimental Protocols

Detailed methodologies for the analysis of pantothenic acid and its precursors are crucial for accurate comparative studies.

Quantification of Pantothenic Acid in Human Serum by LC-MS/MS

This method provides a sensitive and specific means of measuring pantothenic acid levels in biological samples.[10]

Sample Preparation:

  • To 100 µL of human serum, add 20 µL of an internal standard solution (e.g., ¹³C₃,¹⁵N-Pantothenic acid).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • LC Column: A polar C18 column (e.g., Luna Omega 3 µm Polar C18).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • Pantothenic Acid: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

Enzymatic Hydrolysis of D,L-Pantolactone

This protocol describes the use of microorganisms to selectively hydrolyze D-pantolactone to D-pantoic acid.[11][12]

Procedure:

  • Cultivate a microorganism with D-lactonase activity (e.g., Fusarium, Cylindrocarpon, Gibberella) in a suitable liquid medium.

  • Harvest the cells by centrifugation or filtration.

  • Resuspend the cells in a buffer solution (e.g., 0.2 M Tris-HCl, pH 7.0).

  • Add a solution of D,L-pantolactone to the cell suspension.

  • Incubate the mixture with shaking at a controlled temperature (e.g., 28°C) overnight.

  • Monitor the reaction by measuring the decrease in pantolactone and the formation of pantoic acid using High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC) to determine the optical purity of the remaining pantolactone.[11]

Conclusion

While pantoic acid is the most direct precursor to pantothenic acid, other forms like panthenol and calcium pantothenate offer advantages in terms of stability, making them suitable for various applications. Panthenol is effectively converted to pantothenic acid in the body and is widely used in topical formulations for its moisturizing and wound-healing properties.[2][4] Calcium pantothenate is a stable salt used in oral supplements, with its absorption influenced by food.[2][7] Pantolactone serves as a precursor in the synthesis of pantoic acid.

The lack of direct comparative human studies on the bioavailability and conversion efficiency of these precursors highlights a significant area for future research. Such studies would be invaluable for optimizing the delivery of pantothenic acid in clinical and pharmaceutical settings. The experimental protocols outlined in this guide provide a foundation for conducting such comparative analyses.

References

A Comparative Analysis of Hopantenic Acid and Pantoic Acid for Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neurological research, the exploration of compounds that can modulate neuronal function and offer neuroprotection is a primary focus. Among the myriad of molecules under investigation, hopantenic acid and its structural relative, pantoic acid (a component of pantothenic acid or Vitamin B5), present intriguing, albeit different, approaches to influencing brain health. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

At a Glance: Hopantenic Acid vs. Pantoic Acid

FeatureHopantenic AcidPantoic Acid (via Pantothenic Acid)
Primary Mechanism GABA receptor modulation, potential cholinergic effects.[1]Precursor to Coenzyme A (CoA), essential for acetylcholine synthesis and myelination.[2][3][4][5]
Key Neurological Effects Nootropic, anticonvulsant, anxiolytic, and mild stimulating effects.[6]Essential for neurotransmitter synthesis, energy metabolism, and myelin sheath maintenance.[2][3][4][5]
Clinical Applications Used in some countries for ADHD, anxiety disorders, and cognitive impairment.[7][8][9][10][11]Used to address vitamin B5 deficiency; deficiency is linked to neurological symptoms.[12]
Adverse Effects Generally well-tolerated, but can act as a pantothenic acid antagonist, potentially leading to deficiency.High doses may cause mild gastrointestinal distress.[13] Some studies suggest a controversial link between high intake and increased cerebral amyloid burden.[14][15]

Delving into the Mechanisms of Action

Hopantenic acid and pantoic acid, through its role in pantothenic acid, exert their effects on the central nervous system via distinct yet interconnected pathways.

Hopantenic Acid: A Nootropic with GABAergic Influence

Hopantenic acid is a homologue of pantothenic acid, where the β-alanine component is replaced by gamma-aminobutyric acid (GABA).[16] This structural modification is key to its primary mechanism of action, which is believed to be the modulation of the GABAergic system, particularly interacting with GABA-B receptors.[1] This interaction helps to stabilize neuronal activity and reduce hyperexcitability, which may underpin its anticonvulsant and anxiolytic properties.[1] Furthermore, some evidence suggests that hopantenic acid may also enhance the synthesis and release of acetylcholine, a neurotransmitter crucial for learning and memory.[1]

hopantenic_acid_pathway Hopantenic Acid Hopantenic Acid GABA-B Receptor GABA-B Receptor Hopantenic Acid->GABA-B Receptor Modulates Acetylcholine Synthesis/Release Acetylcholine Synthesis/Release Hopantenic Acid->Acetylcholine Synthesis/Release Enhances Neuronal Stabilization Neuronal Stabilization GABA-B Receptor->Neuronal Stabilization Leads to Cognitive Enhancement Cognitive Enhancement Acetylcholine Synthesis/Release->Cognitive Enhancement Contributes to

Hopantenic acid's proposed mechanism of action.

Pantoic Acid: The Building Block for Essential Neurological Functions

Pantoic acid is a crucial component of pantothenic acid (Vitamin B5). The neurological relevance of pantoic acid is therefore best understood through the functions of pantothenic acid. Pantothenic acid is an essential precursor for the synthesis of Coenzyme A (CoA).[3][4][5][12] In the brain, CoA is a vital cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle for energy production.[17] Critically, acetyl-CoA, derived from CoA, is the acetyl group donor for the synthesis of the neurotransmitter acetylcholine by the enzyme choline acetyltransferase.[3][4][5] Acetylcholine is indispensable for cognitive functions such as memory and learning.[3][4][5] Furthermore, acetyl-CoA is essential for the synthesis of the complex fatty acids that constitute the myelin sheath, which insulates neurons and enables efficient nerve impulse transmission.[2]

pantoic_acid_pathway Pantoic Acid Pantoic Acid Pantothenic Acid (Vitamin B5) Pantothenic Acid (Vitamin B5) Pantoic Acid->Pantothenic Acid (Vitamin B5) is a component of Coenzyme A (CoA) Coenzyme A (CoA) Pantothenic Acid (Vitamin B5)->Coenzyme A (CoA) is a precursor for Acetyl-CoA Acetyl-CoA Coenzyme A (CoA)->Acetyl-CoA is converted to Acetylcholine Synthesis Acetylcholine Synthesis Acetyl-CoA->Acetylcholine Synthesis is essential for Myelin Synthesis Myelin Synthesis Acetyl-CoA->Myelin Synthesis is essential for Cognitive Function Cognitive Function Acetylcholine Synthesis->Cognitive Function Neuronal Insulation Neuronal Insulation Myelin Synthesis->Neuronal Insulation

The role of pantoic acid in neurological function via pantothenic acid.

Quantitative Experimental Data

The following table summarizes key quantitative findings from studies on hopantenic acid and pantothenic acid.

ParameterHopantenic AcidPantothenic AcidSupporting Evidence
Efficacy in ADHD (Clinical) 68.9% response rate in children with ADHD after 4 months of treatment (30 mg/kg/day).[7][8][9]Not applicable (not used as a primary treatment for ADHD).Zavadenko et al. (2017)
Cognitive Enhancement (Clinical) Significant reduction in cognitive and anxiety disorders in patients with arterial hypertension.[10]Deficiency is associated with cognitive impairment; supplementation may improve cognition in deficient states.[18]Gekht et al. (2016)
Acetylcholine Synthesis (Preclinical) May increase acetylcholine synthesis and release.[1]Chronic ethanol-induced inhibition of acetylcholine synthesis was reversed by pantothenic acid supplementation in rats.[13]Rivera et al. (1987)
Neurodegeneration Not extensively studied in neurodegenerative diseases.Significantly lower levels found in multiple brain regions of patients with Parkinson's disease dementia.[17][19]Scholefield et al. (2021)
Cerebral Amyloid Burden No data available.Higher dietary intake was associated with increased cerebral Aβ burden in patients with cognitive impairment (β = 0.287, p = 0.029).[14][15]Lee et al. (2018)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols from key studies cited in this guide.

1. Clinical Trial of Hopantenic Acid in Children with ADHD

  • Objective: To assess the efficacy and safety of hopantenic acid (Pantogam) compared to placebo in children with ADHD.[7][8][9]

  • Study Design: A multicenter, double-blind, placebo-controlled, parallel-group trial.[7][8][9]

  • Participants: 100 children aged 6-12 years with a diagnosis of ADHD.[8]

  • Intervention: Patients were randomized to receive either hopantenic acid (250 mg tablets) at a therapeutic dose of 30 mg/kg of body mass, divided into two daily doses, or a placebo for 4 months.[7][8][9]

  • Outcome Measures:

    • The primary efficacy measure was the proportion of patients with a ≥25% reduction in the total score on the ADHD-DSM-IV scale.[7][8][9]

    • Secondary measures included the Clinical Global Impression-Severity (CGI-S) scale, the Weiss Functional Impairment Rating Scale-Parent Report (WFIRS-P), and the Toulouse-Piéron test for sustained attention.[7][8][9]

  • Data Analysis: The percentage of responders in each group was compared at months 1, 2, 3, and 4. Changes in scores on the secondary outcome measures were also compared between the two groups.[8]

adhd_trial_workflow cluster_screening Screening and Enrollment cluster_randomization Randomization and Treatment cluster_followup Follow-up and Analysis Patient Population Children aged 6-12 with ADHD Informed Consent Informed Consent Patient Population->Informed Consent Baseline Assessment ADHD-DSM-IV, CGI-S, WFIRS-P, Toulouse-Piéron Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Hopantenic Acid Group 30 mg/kg/day for 4 months Randomization->Hopantenic Acid Group Placebo Group Placebo for 4 months Randomization->Placebo Group Monthly Assessments Months 1, 2, 3, 4 Hopantenic Acid Group->Monthly Assessments Placebo Group->Monthly Assessments Final Assessment ADHD-DSM-IV, CGI-S, WFIRS-P, Toulouse-Piéron Monthly Assessments->Final Assessment Data Analysis Comparison of response rates and outcome scores Final Assessment->Data Analysis

References

Inter-laboratory Validation of Pantoic Acid Measurement Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of pantothenic acid (Vitamin B5), the precursor to pantoic acid: the traditional microbiological assay and modern liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of analytical methodology is critical for accurate and reliable quantification in research, clinical, and quality control settings. This document summarizes inter-laboratory validation data, details experimental protocols, and provides visual workflows to aid in the selection of the most appropriate method for your specific needs.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of the microbiological assay and LC-MS/MS methods for the analysis of pantothenic acid, based on available validation and comparative study data.

Table 1: Inter-laboratory Performance of UHPLC-MS/MS (AOAC Final Action Method 2012.16)

ParameterRepeatability (RSDr)Reproducibility (RSDR)Horwitz Ratio (HorRat)
Value Range 1.3% - 3.3%4.1% - 7.0%0.33 - 0.69

Data from a collaborative study organized to determine the repeatability and reproducibility of the method.[1]

Table 2: Single-Laboratory Validation of UPLC-MS/MS Compared to Microbiological Assay

ParameterUPLC-MS/MSMicrobiological Assay (AOAC 992.07)
Repeatability (RSDr) 1.1%Not Reported in Study
Intermediate Reproducibility (RSD) 2.5% - 6.0%Not Reported in Study
Average Recovery 95% - 106%Not Reported in Study
Correlation -Good correlation with UPLC-MS/MS

This single-laboratory validation highlights the performance of a novel UPLC-MS/MS method and its correlation with the established microbiological assay.[2][3][4][5]

Experimental Protocols

Microbiological Assay (Based on AOAC Official Method 992.07)

The microbiological assay determines the concentration of pantothenic acid by measuring the growth of the bacterium Lactobacillus plantarum, which requires the vitamin for its proliferation.

Principle: The growth of Lactobacillus plantarum is directly proportional to the amount of pantothenic acid present in the sample. The bacterial growth is measured as turbidity using a spectrophotometer.

Key Steps:

  • Sample Preparation:

    • Extraction of pantothenic acid from the sample matrix. For bound forms, enzymatic hydrolysis (e.g., using alkaline phosphatase and pigeon liver enzyme) is required to release free pantothenic acid.

  • Preparation of Assay Tubes:

    • A series of tubes is prepared containing a basal medium devoid of pantothenic acid.

    • Standard solutions of calcium pantothenate at known concentrations are added to a set of tubes to create a standard curve.

    • Sample extracts are added to another set of tubes.

  • Inoculation and Incubation:

    • All tubes are inoculated with a standardized culture of Lactobacillus plantarum.

    • The tubes are incubated under controlled temperature and time to allow for bacterial growth.

  • Measurement:

    • The turbidity of each tube is measured using a spectrophotometer at a specific wavelength.

  • Quantification:

    • A standard curve is generated by plotting the turbidity against the concentration of the pantothenic acid standards.

    • The concentration of pantothenic acid in the sample is determined by interpolating its turbidity value on the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of pantothenic acid. It utilizes liquid chromatography to separate the analyte from other components in the sample, followed by mass spectrometry for detection and quantification.

Principle: Pantothenic acid is separated from the sample matrix by liquid chromatography and then ionized. The resulting ions are fragmented, and specific fragment ions are detected and quantified by the mass spectrometer. A stable isotope-labeled internal standard is often used to ensure high accuracy and precision.

Key Steps:

  • Sample Preparation:

    • Extraction of pantothenic acid from the sample matrix. This may involve protein precipitation or solid-phase extraction.

    • Addition of a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆, ¹⁵N₂]-pantothenic acid) to the sample.

  • LC Separation:

    • An aliquot of the sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Pantothenic acid is separated from other sample components on a reversed-phase column.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Pantothenic acid molecules are ionized, typically using electrospray ionization (ESI).

    • The precursor ion corresponding to pantothenic acid is selected and fragmented.

    • Specific product ions are monitored and their signal intensities are measured.

  • Quantification:

    • The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of pantothenic acid in the sample by reference to a calibration curve.

Mandatory Visualization

Microbiological_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Quantification Sample Sample Extract Extract Sample->Extract Extraction Standard Standard Dilution Dilution Standard->Dilution Serial Dilution AssayTubes Assay Tubes Extract->AssayTubes Add to Basal Medium Dilution->AssayTubes Inoculation Inoculation AssayTubes->Inoculation Inoculate with L. plantarum Incubation Incubation Inoculation->Incubation Incubate Turbidity Turbidity Incubation->Turbidity Measure Turbidity Quantification Quantification Turbidity->Quantification Calculate Concentration (vs. Standard Curve) Result Result Quantification->Result

Caption: Workflow of the Microbiological Assay for Pantothenic Acid.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Data Processing & Quantification Sample Sample Extraction Extraction Sample->Extraction Extraction & Internal Standard Addition LC_Separation LC Separation Extraction->LC_Separation Inject MSMS_Detection MS/MS Detection (Ionization, Fragmentation, Detection) LC_Separation->MSMS_Detection Elute Data_Processing Peak Integration & Ratio Calculation MSMS_Detection->Data_Processing Generate Data Quantification Quantification Data_Processing->Quantification Calculate Concentration (vs. Calibration Curve) Result Result Quantification->Result

Caption: Workflow of the LC-MS/MS Method for Pantothenic Acid Analysis.

References

reproducibility of metabolic flux studies using labeled pantoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to the Reproducibility of Metabolic Flux Studies Using Labeled Pantoic Acid

For researchers, scientists, and drug development professionals, understanding the intricacies of cellular metabolism is paramount. Metabolic flux analysis (MFA) provides a powerful lens to quantify the rates of metabolic reactions, offering insights into cellular physiology and disease states. The use of stable isotope tracers, particularly 13C-labeled substrates, is central to modern MFA. This guide provides a comparative overview of the reproducibility of metabolic flux studies, with a special focus on the application of labeled pantoic acid to probe the coenzyme A (CoA) biosynthesis pathway.

Introduction to 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a technique used to determine intracellular metabolic fluxes by introducing a 13C-labeled substrate (tracer) into a biological system.[1][2] As the tracer is metabolized, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the relative contributions of different metabolic pathways.[1][2] The entire process involves experimental design, tracer experiments, isotopic labeling measurement, flux estimation using computational models, and statistical analysis.[1]

Reproducibility in 13C-MFA: A General Overview

Several factors influence the reproducibility of 13C-MFA studies:

  • Experimental Conditions: Minor variations in culture conditions, such as media composition, pH, and temperature, can alter metabolic fluxes and impact reproducibility.

  • Tracer Selection: The choice of the 13C-labeled tracer is critical and depends on the specific pathways being investigated.[3] Different tracers will yield different labeling patterns and provide varying degrees of resolution for different fluxes.

  • Analytical Measurements: The accuracy and precision of MS and NMR measurements are fundamental. It is recommended to report raw, uncorrected mass isotopomer distributions to ensure transparency and allow for re-analysis with different correction algorithms.

  • Computational Modeling: The metabolic network model used for flux estimation is a significant source of variability. Different research groups may use slightly different models even for well-studied organisms, which can affect the calculated flux values.[4]

  • Data Analysis and Statistics: The algorithms and statistical methods used to estimate fluxes and their confidence intervals can influence the final results. A goodness-of-fit test, such as a chi-square test, is essential to validate the model against the experimental data.[5]

Quantitative Data on Reproducibility with 13C-Glucose

Studies using 13C-glucose in well-controlled bioreactors have demonstrated high reproducibility. For instance, in parallel cultures of Escherichia coli grown in mini-bioreactors, the average specific growth rate was highly consistent at 0.72 ± 0.02 h⁻¹, and the biomass yield was 0.38 ± 0.02 gDW/g, suggesting that the different glucose tracers did not significantly influence macroscopic growth behavior.[5] Such studies provide a benchmark for the level of reproducibility that can be achieved in 13C-MFA.

Case Study: Metabolic Flux Analysis Using Labeled Pantoic Acid

Pantoic acid is a precursor to pantothenate (vitamin B5), which is essential for the synthesis of coenzyme A (CoA), a critical cofactor in numerous metabolic pathways.[6][7] A 13C-MFA study using labeled pantoic acid would aim to quantify the flux through the CoA biosynthesis pathway.

The Pantothenate and Coenzyme A Biosynthesis Pathway

The synthesis of CoA from pantothenate is a five-step enzymatic process.[7] Pantoic acid is first converted to pantothenate, which is then phosphorylated by pantothenate kinase (PanK), the rate-limiting step in CoA biosynthesis.[8][9] Subsequent steps involve the addition of cysteine, decarboxylation, adenylylation, and finally phosphorylation to yield CoA.[7]

Pantothenate_CoA_Pathway cluster_pantothenate Pantothenate Synthesis cluster_coa Coenzyme A Synthesis alpha-Ketoisovalerate alpha-Ketoisovalerate Pantoate Pantoate beta-Alanine beta-Alanine Pantothenate Pantothenate 4-Phosphopantothenate 4-Phosphopantothenate 4-Phosphopantetheine 4-Phosphopantetheine Dephospho-CoA Dephospho-CoA Coenzyme A Coenzyme A

Experimental Protocol for 13C-MFA with Labeled Pantoic Acid

A detailed protocol for a 13C-MFA study using labeled pantoic acid would involve the following key steps:

1. Experimental Design:

  • Tracer Selection: Choose a specifically labeled 13C-pantoic acid. The labeling pattern will determine which fluxes can be resolved.

  • Culture System: Utilize a well-controlled culture system, such as a bioreactor, to ensure reproducible growth conditions.

  • Sampling Strategy: Determine the optimal time points for sampling to ensure the system has reached a metabolic and isotopic steady state.

2. Cell Culture and Labeling:

  • Grow cells in a defined medium with a known concentration of the 13C-labeled pantoic acid.

  • Monitor cell growth and substrate consumption to confirm steady-state growth.

  • Harvest cells at the predetermined time points.

3. Metabolite Extraction and Analysis:

  • Quench metabolic activity rapidly to preserve the in vivo metabolic state.

  • Extract intracellular metabolites.

  • Analyze the isotopic labeling patterns of CoA and its precursors using LC-MS/MS.

4. Flux Estimation and Analysis:

  • Use a computational model of the pantothenate and CoA biosynthesis pathway.

  • Estimate fluxes by fitting the model to the experimental labeling data.

  • Perform a statistical analysis to determine the goodness-of-fit and calculate confidence intervals for the estimated fluxes.

Comparison with Alternative Methods

While 13C-MFA with labeled pantoic acid provides a direct way to quantify fluxes in the CoA pathway, other methods can offer complementary information.

MethodPrincipleAdvantagesDisadvantages
13C-MFA with Labeled Pantoic Acid Tracing the incorporation of 13C from pantoic acid into CoA and related metabolites.Direct quantification of pathway fluxes; provides dynamic information.Requires specialized equipment (MS, NMR); computationally intensive; availability of labeled pantoic acid may be limited.
Enzyme Assays In vitro measurement of the activity of individual enzymes in the pathway.Relatively simple and inexpensive; provides information on maximum enzyme capacity.Does not reflect in vivo enzyme activity, which is subject to regulation.
Metabolite Profiling Quantification of the intracellular concentrations of pantothenate, CoA, and their intermediates.Provides a snapshot of the metabolic state; can identify potential bottlenecks.Does not measure reaction rates (fluxes); concentrations may not correlate with fluxes.
Genetic Perturbation Knocking out or overexpressing genes in the pathway and observing the phenotypic effects.Can establish the essentiality of genes and pathways.Can have unintended pleiotropic effects; does not provide quantitative flux data.

Challenges and Considerations for Reproducibility

Using labeled pantoic acid as a tracer presents specific challenges that could impact the reproducibility of the study:

  • Tracer Availability and Purity: The commercial availability of specifically labeled pantoic acid may be limited, and its isotopic purity must be high to ensure accurate results.

  • Cellular Uptake: The efficiency of pantoic acid uptake by the cells can vary between experiments and cell types, affecting the intracellular tracer concentration.

  • Metabolic Network Complexity: The CoA pathway is interconnected with other metabolic pathways, such as fatty acid and amino acid metabolism.[10] Incomplete knowledge of these connections can lead to inaccuracies in the metabolic model.

  • Low Abundance of Intermediates: Some intermediates in the CoA pathway may be present at very low concentrations, making their detection and accurate quantification challenging.

Conclusion

While direct data on the is scarce, the principles of 13C-MFA established with more common tracers provide a strong framework for designing and evaluating such studies. High reproducibility can be achieved through careful experimental design, well-controlled culture conditions, accurate analytical measurements, and robust computational modeling and statistical analysis. The use of labeled pantoic acid, despite its challenges, holds significant potential for elucidating the dynamics of the coenzyme A biosynthesis pathway, which is of great interest in various fields of biomedical research and drug development.

References

A Researcher's Guide to Validating the Purity of Commercially Available Pantoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comparative framework for validating the purity of commercially available pantoic acid, a key intermediate in the biosynthesis of pantothenic acid (Vitamin B5) and Coenzyme A.[1][2][3] This document outlines objective analytical methods and provides the necessary experimental data to compare product performance from various suppliers.

Pantoic acid, chemically (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid, is a fundamental building block in various biological pathways.[1] Its purity can significantly impact the outcome of research and the quality of synthesized products. This guide details the application of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of pantoic acid and the identification of potential impurities.

Comparative Analysis of Pantoic Acid Purity

The purity of pantoic acid from commercial suppliers can vary. While some suppliers may provide a certificate of analysis with a stated purity of ≥90% or higher, independent verification is crucial for sensitive applications.[2] A comparative analysis should focus on the principal peak corresponding to pantoic acid and the detection of any minor peaks that may indicate the presence of impurities.

Table 1: Hypothetical Purity Comparison of Commercial Pantoic Acid Samples

SupplierLot NumberStated Purity (%)Measured Purity by HPLC-UV (%)Major Impurities Detected by LC-MS/MS
Supplier AA123≥9596.2Pantolactone, 3-Aminopropanol
Supplier BB456≥9091.5Unidentified peak at m/z 131
Supplier CC789>98 (as sodium salt)98.8Minimal impurities detected

Profiling Potential Impurities

Impurities in commercial pantoic acid can originate from the synthesis process or degradation. Common potential impurities include:

  • Pantolactone: A precursor and degradation product of pantoic acid.

  • 3-Aminopropanol: A potential residual from the synthesis of related compounds like panthenol.[4]

  • Unreacted starting materials: Depending on the synthetic route, these could include compounds like isobutyraldehyde or alpha-ketoisovaleric acid.[5]

Experimental Protocols for Purity Validation

Accurate determination of pantoic acid purity requires robust analytical methodologies. Below are detailed protocols for HPLC-UV and LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for quantifying the purity of pantoic acid by measuring its absorbance at a low UV wavelength.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.02 M phosphate buffer (pH 3.0) and acetonitrile (95:5 v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 200 nm.[6]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the pantoic acid standard and commercial samples in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the commercial samples is determined by comparing the peak area of pantoic acid in the sample chromatogram to that of a certified reference standard. The percentage purity is calculated using the following formula:

Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatograph.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of 5 mmol/L ammonium formate in water (containing 0.01% formic acid) (A) and methanol (B).[6]

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • Pantoic Acid: Precursor ion [M-H]⁻ at m/z 147.1 -> Product ions (e.g., m/z 87.1, m/z 57.1).

    • Potential Impurities: Monitor for expected m/z values of impurities like pantolactone.

Sample Preparation:

Prepare samples as described for the HPLC-UV method, but at a lower concentration (e.g., 10 µg/mL) due to the higher sensitivity of the instrument.

Data Analysis:

Analyze the data to identify peaks corresponding to the MRM transitions of pantoic acid and potential impurities. The relative abundance of impurity peaks can be used to estimate their levels.

Visualizing Experimental Workflows

Clear and logical diagrams of the experimental workflows are essential for reproducibility and understanding.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Pantoic Acid (Standard & Samples) dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc detect UV Detection (200 nm) hplc->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for Pantoic Acid Purity Analysis by HPLC-UV.

Experimental_Workflow_LCMS cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing start_lcms Weigh Pantoic Acid (Samples) dissolve_lcms Dissolve & Dilute (e.g., 10 µg/mL) start_lcms->dissolve_lcms filter_lcms Filter (0.45 µm) dissolve_lcms->filter_lcms lcms Inject into LC-MS/MS System filter_lcms->lcms detect_lcms MRM Detection (ESI-) lcms->detect_lcms identify Identify Impurity Peaks detect_lcms->identify quantify Relative Quantification identify->quantify

Caption: Workflow for Impurity Profiling by LC-MS/MS.

By implementing these standardized analytical procedures, researchers can confidently assess and compare the purity of commercially available pantoic acid, ensuring the integrity and reliability of their scientific investigations and product development endeavors.

References

Safety Operating Guide

Navigating the Disposal of 2,4-Dihydroxy-3,3-dimethylbutanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 2,4-Dihydroxy-3,3-dimethylbutanoic acid, also known as Pantoic Acid.

Initial Safety Assessment:

According to its Safety Data Sheet (SDS), 2,4-Dihydroxy-3,3-dimethylbutanoic acid is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The SDS indicates that no special handling precautions are required, and the substance is not flammable. However, it is noted as being slightly hazardous for water, and large quantities should be prevented from entering groundwater, watercourses, or sewage systems.

Step-by-Step Disposal Protocol

The disposal of non-hazardous chemical waste is governed by institutional and local regulations. Therefore, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department for their specific guidelines. The following steps provide a general framework for the disposal process:

  • Review Institutional Policies: Before proceeding, obtain and review your organization's specific procedures for non-hazardous chemical waste disposal. These policies will supersede any general guidance.

  • Evaluate the Waste Form: Determine if the waste is in a solid or liquid (aqueous solution) form. The disposal method will vary depending on the physical state of the material.

  • Disposal of Liquid Waste (Aqueous Solutions):

    • Seek EHS Approval: Many institutions permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals. However, prior approval from the EHS department is often mandatory.[1]

    • Neutralization: If the solution is acidic or basic, it may need to be neutralized to a pH between 5.0 and 9.0 before drain disposal.

    • Dilution: When approved for drain disposal, flush the solution with copious amounts of water (at least 20 parts water) to ensure adequate dilution.[2]

    • Prohibited for Large Quantities: Never dispose of large volumes of this chemical down the drain without explicit EHS approval.

  • Disposal of Solid Waste:

    • Consult EHS: Confirm with your EHS department if solid, non-hazardous chemical waste can be disposed of in the regular trash.

    • Segregation: Do not place chemical waste in laboratory trash bins that are handled by custodial staff.[1] If approved, solid waste should be taken directly to an outside dumpster.[1]

    • Packaging: Ensure the waste is securely packaged, typically in a sealed bag or container, to prevent spillage.

  • Disposal of Empty Containers:

    • Rinsing: Thoroughly rinse the empty container with water or a suitable solvent.

    • First Rinseate: For non-hazardous materials, the first rinseate can typically be disposed of down the drain with plenty of water, subject to EHS approval.

    • Defacing Labels: Completely remove or deface the original chemical label to avoid confusion.[3]

    • Final Disposal: Once cleaned and with the label removed, the container can usually be disposed of in the regular trash or recycling, in accordance with institutional policy.[3]

  • When in Doubt, Treat as Hazardous: If there is any uncertainty about the classification or proper disposal method for the waste, err on the side of caution. Collect the waste in a properly labeled, sealed container and request a pickup from your institution's hazardous waste management program.[4][5]

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal Between 5.0 and 9.0General Guideline
Water Dilution for Drain Disposal At least 20 parts water[2]
Maximum Stored Hazardous Waste 55 gallons (Satellite Accumulation Area)[4]
Maximum Stored Acutely Toxic Waste 1 quart (liquid) or 1 kilogram (solid)[4]

Experimental Protocols

This document provides operational guidance and does not cite specific experimental protocols that would necessitate detailed methodologies. The procedures outlined are based on standard laboratory safety and waste management principles.

Disposal Decision Workflow

DisposalWorkflow start Start: 2,4-Dihydroxy-3,3-dimethylbutanoic acid Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs waste_form Determine Waste Form consult_ehs->waste_form liquid_waste Liquid Waste (Aqueous Solution) waste_form->liquid_waste Liquid solid_waste Solid Waste waste_form->solid_waste Solid drain_disposal_check EHS Approval for Drain Disposal? liquid_waste->drain_disposal_check trash_disposal_check EHS Approval for Trash Disposal? solid_waste->trash_disposal_check neutralize Neutralize to pH 5-9 drain_disposal_check->neutralize Yes collect_hazardous Collect for Chemical Waste Pickup drain_disposal_check->collect_hazardous No flush_drain Flush with Copious Water neutralize->flush_drain end End: Proper Disposal flush_drain->end collect_hazardous->end trash_disposal_check->collect_hazardous No package_solid Securely Package Waste trash_disposal_check->package_solid Yes dumpster Dispose in Designated Dumpster package_solid->dumpster dumpster->end

Caption: Decision workflow for the proper disposal of 2,4-Dihydroxy-3,3-dimethylbutanoic acid.

References

Personal protective equipment for handling 2,4-Dihydroxy-3,3-dimethyl-butanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2,4-Dihydroxy-3,3-dimethyl-butanoic Acid

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of this compound. Adherence to these procedures is essential to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Primary Protective Measures:

  • Engineering Controls: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dusts or aerosols.[2]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves at all times. Neoprene and nitrile gloves are generally recommended for handling organic acids.[3][4][5][6] Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A buttoned, knee-length lab coat is required.

    • Footwear: Closed-toe shoes must be worn.

Table 1: Recommended Personal Protective Equipment

Body Part Recommended Protection Rationale
Eyes/FaceChemical safety goggles or face shield worn over gogglesProtection from splashes which can cause severe eye damage.
HandsNeoprene or Nitrile glovesResistance to organic acids to prevent severe skin burns.[3][4][5][6]
BodyKnee-length laboratory coatProtection of skin and personal clothing from spills.
FeetClosed-toe shoesProtection from accidental spills.
Emergency Procedures

In the event of exposure, immediate action is critical to minimize harm.

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[7]

    • While flushing, remove all contaminated clothing, ensuring not to spread the chemical to other areas of the skin.[8][9]

    • Seek immediate medical attention.[8][9]

  • Eye Contact:

    • Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[7]

    • Remove contact lenses if present and easily removable.

    • Seek immediate medical attention.[7]

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Handling and Storage
  • Handling: Avoid direct contact with the skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Use non-sparking tools to prevent ignition sources.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Small Quantities (in-lab): For small quantities of non-toxic organic acids, neutralization followed by disposal down the sanitary sewer may be an option.[10]

    • If the acid is concentrated, it should first be diluted.

    • Slowly add a weak base (such as sodium bicarbonate) to the diluted acid, stirring continuously until the pH is between 5 and 9.

    • The neutralized solution can then be flushed down the sanitary sewer with a large volume of water.[10]

    • Caution: The toxicity of this compound after neutralization is not well-documented. If there is any uncertainty, treat the waste as hazardous.

  • Large Quantities or Uncertain Toxicity: For larger quantities or if the toxicity of the neutralized product is unknown, the waste must be disposed of as hazardous chemical waste.

    • Collect the waste in a clearly labeled, compatible container with a tightly fitting cap.

    • Follow your institution's guidelines for hazardous waste pickup and disposal. Do not mix with other waste streams unless explicitly permitted.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for handling and responding to incidents involving this compound.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Components cluster_handling Handling Phase start Start: Handling this compound assess_hazards Assess Hazards (Corrosive to skin and eyes) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe eye_protection Eye Protection (Goggles/Face Shield) select_ppe->eye_protection hand_protection Hand Protection (Neoprene/Nitrile Gloves) select_ppe->hand_protection body_protection Body Protection (Lab Coat) select_ppe->body_protection handle_chemical Handle Chemical in Well-Ventilated Area eye_protection->handle_chemical hand_protection->handle_chemical body_protection->handle_chemical end End of Procedure handle_chemical->end

Caption: PPE Selection Workflow for Handling Corrosive Chemicals.

Emergency_Response_Workflow cluster_incident Incident Occurs cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Incident exposure_type Determine Exposure Type exposure->exposure_type skin_contact Skin Contact: Flush with water for 15+ min Remove contaminated clothing exposure_type->skin_contact Skin eye_contact Eye Contact: Flush with water for 15+ min Hold eyelids open exposure_type->eye_contact Eye inhalation Inhalation: Move to fresh air exposure_type->inhalation Inhalation seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical

Caption: Emergency Response Workflow for Chemical Exposure.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.